3,5-dichloro-L-tyrosine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHURJQUHZHALJ-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)O)Cl)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1Cl)O)Cl)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40331461 | |
| Record name | 3,5-Dichloro-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40331461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15106-62-4 | |
| Record name | 3,5-Dichloro-L-tyrosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015106624 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dichloro-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40331461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-DICHLORO-L-TYROSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N303G0Z9AR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3,5-dichloro-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3,5-dichloro-L-tyrosine, a halogenated derivative of the amino acid L-tyrosine. This compound serves as a valuable building block in various research and development applications, including its use as a biomarker for oxidative stress and in the synthesis of novel peptides and pharmaceutical agents.[1][2][3][4] This document outlines a detailed experimental protocol for its preparation via direct chlorination of L-tyrosine and provides a thorough analysis of its physicochemical and spectroscopic properties.
Synthesis of this compound
The synthesis of this compound is achieved through the direct electrophilic chlorination of L-tyrosine. The electron-rich aromatic ring of L-tyrosine is susceptible to attack by electrophilic chlorinating agents, with the hydroxyl group directing the substitution to the ortho positions (3 and 5). Several chlorinating agents can be employed for this transformation; this guide details a robust method utilizing chlorine gas in an acidic medium.
Experimental Protocol: Direct Chlorination of L-Tyrosine
Materials:
-
L-Tyrosine
-
Glacial Acetic Acid
-
Chlorine Gas
-
Distilled Water
-
Ethanol
-
Sodium Thiosulfate (for quenching)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a condenser, dissolve L-tyrosine in glacial acetic acid. The concentration should be carefully controlled to ensure complete dissolution and to manage the reaction exotherm.
-
Chlorination: While stirring the solution vigorously at room temperature, bubble chlorine gas through the mixture at a slow and steady rate. The reaction is exothermic and should be monitored. It is crucial to carry out this step in a well-ventilated fume hood.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the consumption of the starting material and the formation of the product.
-
Quenching: Upon completion of the reaction, cease the chlorine gas flow and purge the reaction mixture with an inert gas (e.g., nitrogen) to remove any residual chlorine. The reaction can be quenched by the careful addition of a saturated aqueous solution of sodium thiosulfate to neutralize any remaining chlorine.
-
Precipitation and Isolation: The product, this compound, is typically insoluble in the acidic aqueous mixture and will precipitate out of the solution upon the addition of water. The white precipitate is then collected by vacuum filtration.
-
Purification: The crude product is washed with cold distilled water and then with cold ethanol to remove any unreacted starting materials and byproducts. For higher purity, recrystallization from a suitable solvent system, such as an ethanol/water mixture, can be performed.
-
Drying: The purified this compound is dried under vacuum to yield a white to off-white crystalline solid.
Logical Workflow for Synthesis:
Caption: Workflow for the synthesis of this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following section details the expected analytical data.
Physical Properties
| Property | Value |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₉H₉Cl₂NO₃ |
| Molecular Weight | 250.08 g/mol |
| Melting Point | Decomposes above 250 °C |
| Solubility | Sparingly soluble in water, soluble in acidic and basic aqueous solutions. |
Spectroscopic Data
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following are the anticipated chemical shifts for this compound in DMSO-d₆.
| ¹H NMR (DMSO-d₆) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic | ~7.35 | s | 2H | H-2, H-6 |
| α-CH | ~4.00 | t | 1H | α-CH |
| β-CH₂ | ~3.05 | dd | 1H | β-CH₂a |
| ~2.90 | dd | 1H | β-CH₂b | |
| NH₂ | Variable | br s | 2H | Amino |
| OH | Variable | br s | 1H | Phenolic |
| COOH | Variable | br s | 1H | Carboxylic |
| ¹³C NMR (DMSO-d₆) | Chemical Shift (δ, ppm) | Assignment |
| Carbonyl | ~173 | C=O |
| Aromatic C-OH | ~150 | C-4 |
| Aromatic C-Cl | ~128 | C-3, C-5 |
| Aromatic C-H | ~130 | C-2, C-6 |
| Aromatic C-C | ~127 | C-1 |
| α-Carbon | ~55 | α-CH |
| β-Carbon | ~36 | β-CH₂ |
2.2.2. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule [M+H]⁺ is expected at m/z 251.0. The isotopic pattern will show characteristic peaks for the two chlorine atoms.
-
Electron Impact (EI-MS): The fragmentation pattern will likely involve the loss of the carboxylic acid group (-45 Da) and subsequent fragmentation of the side chain and aromatic ring.
2.2.3. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is typically recorded using a KBr pellet.
| Vibrational Mode | Characteristic Absorption (cm⁻¹) |
| O-H stretch (phenolic) | 3400-3200 (broad) |
| N-H stretch (amino) | 3200-3000 (broad) |
| C-H stretch (aromatic) | ~3100 |
| C-H stretch (aliphatic) | ~2950 |
| C=O stretch (carboxylic acid) | ~1720 |
| C=C stretch (aromatic) | ~1600, ~1470 |
| N-H bend (amino) | ~1590 |
| C-O stretch (phenolic) | ~1250 |
| C-Cl stretch | 800-600 |
Experimental Workflow for Characterization:
References
An In-depth Technical Guide to the Physicochemical Properties of 3,5-dichloro-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-dichloro-L-tyrosine is a halogenated derivative of the amino acid L-tyrosine. It serves as a critical biomarker for inflammatory processes and oxidative stress, particularly those mediated by the enzyme myeloperoxidase.[1][2][3][4] Its presence in biological systems is indicative of the production of hypochlorous acid, a potent oxidizing and chlorinating agent generated by neutrophils during an immune response.[1][2][4] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its analysis, and an examination of the biochemical pathway leading to its formation.
Physicochemical Properties
This compound is a white to off-white solid.[5][6] The introduction of two chlorine atoms to the phenolic ring of L-tyrosine significantly alters its electronic and steric properties, influencing its acidity, solubility, and biological interactions.
Table 1: General and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₉Cl₂NO₃ | [5][7] |
| Molecular Weight | 250.08 g/mol | [5][7] |
| Appearance | White to off-white solid | [5][6] |
| Melting Point | 252 °C (with decomposition) | [8] |
| Boiling Point | 392.5 ± 42.0 °C (Predicted) | [8] |
Table 2: Acid-Base Properties of this compound
| Ionizable Group | pKa Value | Notes |
| Carboxyl (-COOH) | ~2.17 (Predicted) | The electron-withdrawing nature of the chloro groups is expected to slightly decrease the pKa compared to L-tyrosine (pKa ≈ 2.2). |
| Amino (-NH₃⁺) | Not available | Expected to be in a similar range to L-tyrosine (pKa ≈ 9.1), but may be slightly altered by the electronic effects of the chlorinated ring. |
| Phenolic Hydroxyl (-OH) | ~6.5 | The pKa is significantly lowered compared to L-tyrosine (pKa ≈ 10.1) due to the strong electron-withdrawing inductive and resonance effects of the two chlorine atoms, which stabilize the phenoxide anion. |
Table 3: Solubility Profile of this compound
| Solvent | Solubility | Notes |
| Water | Low | Similar to L-tyrosine, which has a solubility of 0.45 mg/mL. Solubility is pH-dependent. |
| Methanol | Soluble | Halogenated tyrosines generally show increased solubility in alcohols compared to water. |
| Ethanol | Soluble | The solubility of dihalogenated tyrosine derivatives has been noted to increase with ethanol concentration up to a certain point. |
| DMSO | Soluble | L-tyrosine exhibits higher solubility in DMSO compared to water and alcohols. |
Table 4: Optical Properties of this compound
| Property | Value | Conditions |
| Specific Rotation [α] | Not available | The specific rotation for the parent compound, L-tyrosine, is -11° (c=4, 1M HCl). The value for the dichlorinated derivative is not readily found in the literature but is expected to be levorotatory. |
Biochemical Formation and Signaling Pathway
This compound is not known to be a direct modulator of signaling pathways. Instead, its significance lies in its formation as a stable end-product of the myeloperoxidase (MPO) pathway, which is activated during inflammation. This pathway is a key component of the innate immune response.
The formation of this compound begins with the activation of neutrophils, which release myeloperoxidase. MPO catalyzes the reaction between hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) to produce hypochlorous acid (HOCl).[1][4] HOCl is a powerful oxidizing and chlorinating agent that can react with various biomolecules, including the amino acid L-tyrosine, both as a free amino acid and within protein structures. The chlorination of L-tyrosine by HOCl proceeds in a stepwise manner, first forming 3-chloro-L-tyrosine and subsequently this compound.[3]
Caption: Myeloperoxidase-mediated formation of this compound.
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of halogenated tyrosines can be adapted for this compound. This typically involves the direct chlorination of L-tyrosine using a suitable chlorinating agent.
Caption: General workflow for the synthesis of this compound.
Materials:
-
L-Tyrosine
-
Hydrochloric acid (HCl)
-
Sodium hypochlorite (NaOCl) solution
-
Sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH)
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve L-tyrosine in a dilute aqueous solution of hydrochloric acid.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of sodium hypochlorite solution dropwise with constant stirring. The molar ratio of NaOCl to L-tyrosine will determine the extent of chlorination. A ratio of at least 2:1 is required for the formation of the dichloro-derivative.
-
Allow the reaction to proceed for several hours at a controlled temperature.
-
Slowly neutralize the reaction mixture with a base (e.g., NaOH or NH₄OH) to precipitate the product.
-
Collect the precipitate by filtration and wash thoroughly with cold deionized water.
-
Purify the crude product by recrystallization from a suitable solvent, such as an ethanol-water mixture.
-
Dry the purified this compound under vacuum.
Quantification by HPLC-MS/MS
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound in biological matrices.
Caption: Workflow for the quantification of this compound by HPLC-MS/MS.
Materials and Instrumentation:
-
HPLC system with a reversed-phase C18 column
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Acetonitrile, methanol, formic acid (LC-MS grade)
-
Deionized water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges
-
Stable isotope-labeled this compound internal standard
Procedure:
-
Sample Preparation:
-
To a known volume of the biological sample (e.g., plasma), add a known amount of the stable isotope-labeled internal standard.
-
Precipitate proteins by adding a sufficient volume of cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Isolate the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte and internal standard with an appropriate solvent (e.g., methanol).
-
-
Analysis:
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
-
Inject the reconstituted sample onto the HPLC system.
-
Separate the analytes using a gradient elution with mobile phases typically consisting of water and acetonitrile with a small percentage of formic acid.
-
Detect the parent and daughter ions of both the native this compound and its labeled internal standard using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
-
Quantification:
-
Construct a calibration curve by analyzing standards of known concentrations.
-
Determine the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Conclusion
This compound is a molecule of significant interest in the fields of biomedical research and drug development due to its role as a specific biomarker for myeloperoxidase activity and associated inflammatory conditions. Understanding its physicochemical properties is crucial for the development of accurate analytical methods and for interpreting its biological significance. This guide provides a foundational understanding of these properties and the experimental approaches for its study, serving as a valuable resource for researchers in the field. Further investigation into its specific pKa values and solubility in various organic solvents would provide a more complete physicochemical profile.
References
- 1. Chlorination of tyrosyl residues in peptides by myeloperoxidase and human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chlorination of N-acetyltyrosine with HOCl, chloramines, and myeloperoxidase-hydrogen peroxide-chloride system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 15106-62-4 | FD176416 [biosynth.com]
- 6. 15106-62-4 this compound AKSci 7566AA [aksci.com]
- 7. This compound | C9H9Cl2NO3 | CID 439986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound price,buy this compound - chemicalbook [chemicalbook.com]
The Natural Occurrence of 3,5-Dichloro-L-Tyrosine: A Technical Guide for Researchers, Scientists, and Drug Development Professionals
An In-depth Exploration of its Presence, Biosynthesis, and Physiological Significance in Diverse Organisms
Abstract
3,5-dichloro-L-tyrosine, a halogenated derivative of the amino acid L-tyrosine, has been identified in a range of organisms, where its presence is attributed to distinct biosynthetic pathways and serves varied physiological roles. In many marine invertebrates, particularly sponges of the order Verongida, it is a naturally produced secondary metabolite, likely contributing to chemical defense and structural integrity. Its formation in these organisms is catalyzed by haloperoxidase enzymes. In contrast, its occurrence in mammals is primarily as a biomarker of inflammation and oxidative stress, resulting from the activity of the enzyme myeloperoxidase during the innate immune response. This guide provides a comprehensive overview of the natural occurrence of this compound, detailing its presence in various species, outlining the knowns and unknowns of its biosynthesis, and summarizing its physiological and pathological significance. We present quantitative data, experimental methodologies, and pathway diagrams to serve as a valuable resource for researchers in the fields of natural product chemistry, toxicology, and drug development.
Natural Occurrence Across Different Phyla
The presence of this compound in the biological realm is not widespread but is significant in specific ecological niches. Its detection spans from marine invertebrates to insects and is also endogenously formed in mammals under specific pathological conditions.
Marine Invertebrates: A Rich Source of Halogenated Tyrosines
Marine sponges, particularly those belonging to the order Verongida, are prolific producers of a diverse array of brominated and chlorinated tyrosine derivatives. This compound has been identified as a component of the chitin-based skeletons of sponges such as Aplysina cavernicola[1]. These halogenated amino acids are integral to the scleroproteins that provide structural support to the sponge[2]. The ecological role of these compounds is strongly suggested to be a form of chemical defense against predation, biofouling, and microbial infection[3][4][5].
Insects: A Component of the Cuticle
Recent studies have revealed the presence of this compound in the cuticle of various insect species. Quantitative analysis has confirmed its existence in the sclerotized cuticle of the desert locust (Schistocerca gregaria), the beetle (Tenebrio molitor), the moth (Hyalophora cecropia), the cockroach (Blaberus craniifer), and the bug (Rhodnius prolixus)[4]. Its concentration is highest in the hardened parts of the exoskeleton, such as the femur and tibia, suggesting a role in the sclerotization process, which involves the cross-linking of proteins to harden the cuticle[4]. While its formation occurs concurrently with sclerotization, it is not believed to be merely a byproduct[4].
There is also a report in the PubChem database of this compound being present in the Asiatic honeybee (Apis cerana)[6][7][8]. However, detailed metabolomic studies of Apis cerana honey and bee bread have not specifically identified this compound, though they have characterized a wide range of other primary and secondary metabolites[1][6][9][10]. Further primary research is needed to confirm and quantify its presence in this species.
Mammals: A Biomarker of Inflammation
In mammals, this compound is not considered a typical natural product. Instead, its presence is a hallmark of inflammation and associated oxidative stress[1][11]. It is formed endogenously through the action of myeloperoxidase (MPO), an enzyme released by neutrophils during an inflammatory response[1][10]. MPO catalyzes the formation of hypochlorous acid (HOCl), a potent chlorinating agent that reacts with tyrosine residues in proteins to form 3-chlorotyrosine and subsequently 3,5-dichlorotyrosine[10][12][13]. Consequently, elevated levels of 3,5-dichlorotyrosine in tissues and bodily fluids serve as a specific biomarker for MPO activity and the extent of inflammatory damage in various diseases[1][14][15].
Quantitative Data on the Occurrence of this compound
The concentration of this compound varies significantly depending on the organism and the physiological or pathological context.
| Organism/Tissue | Condition | Concentration | Reference |
| Human Plasma | Healthy Individuals | Not Detected (< 2.50 ng/mL) | [13] |
| Human Plasma | Patients with Inflammatory Disease | Up to 5.22 ng/mL | [13] |
| Human Blood | in vitro exposure to 2.02 ppm Chlorine Gas | 223 ng/mL | [13] |
| Rat Nasal Tissue | Exposure to Chlorine Gas (0.5-2.5 ppm) | Dose-dependent increase | [1][14] |
| Schistocerca gregaria (Femur Cuticle) | Mature Adult | ~150 pmol/mg | [4] |
| Schistocerca gregaria (Tibia Cuticle) | Mature Adult | ~200 pmol/mg | [4] |
| Tenebrio molitor (Cuticle) | Adult | Present | [4] |
| Hyalophora cecropia (Cuticle) | Adult | Present | [4] |
| Blaberus craniifer (Cuticle) | Adult | Present | [4] |
| Rhodnius prolixus (Cuticle) | Adult | Present | [4] |
Biosynthesis and Formation Pathways
The pathways leading to the formation of this compound are fundamentally different in invertebrates and mammals.
Enzymatic Halogenation in Invertebrates
In marine organisms and likely insects, the chlorination of tyrosine is an enzyme-catalyzed process. The key enzymes involved are haloperoxidases, particularly vanadium-dependent haloperoxidases (V-HPOs), which are known to catalyze the oxidation of halides (like Cl⁻) in the presence of hydrogen peroxide to produce a reactive halogenating species[16][17]. This reactive intermediate then chlorinates electron-rich aromatic substrates such as the phenol ring of tyrosine. While the general mechanism is understood, the specific haloperoxidase responsible for the dichlorination of tyrosine to this compound has not yet been definitively identified.
References
- 1. researchgate.net [researchgate.net]
- 2. Halogenated tyrosine derivatives in invertebrate scleroproteins: isolation and identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Multitasking Vanadium-Dependent Chloroperoxidase as an Inspiration for the Chemical Synthesis of the Merochlorins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chlorinated tyrosine derivatives in insect cuticle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound | C9H9Cl2NO3 | CID 439986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Selective cytotoxicity of 3-amino-L-tyrosine correlates with peroxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sciencebiology.org [sciencebiology.org]
- 10. sciencebiology.org [sciencebiology.org]
- 11. Brain metabolomic profiling of eastern honey bee (Apis cerana) infested with the mite Varroa destructor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simultaneous measurement of 3-chlorotyrosine and 3,5-dichlorotyrosine in whole blood, serum, and plasma by isotope dilution HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 3-chlorotyrosine and 3,5-dichlorotyrosine as biomarkers of respiratory tract exposure to chlorine gas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]
- 16. Exploring the Chemistry and Biology of Vanadium-dependent Haloperoxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Biological Significance of Dihalogenated Tyrosine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihalogenated tyrosine derivatives, a class of molecules characterized by the substitution of two halogen atoms on the aromatic ring of tyrosine, play multifaceted and significant roles in biology. From their fundamental involvement in thyroid hormone synthesis to their emergence as biomarkers of oxidative stress and promising neuroprotective agents, these compounds are of increasing interest in biomedical research and drug development. This technical guide provides an in-depth exploration of the core biological significance of 3,5-diiodo-, 3,5-dibromo-, 3,5-dichloro-, and 3,5-difluorotyrosine. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways and experimental workflows associated with these fascinating molecules.
Introduction
Tyrosine, a non-essential amino acid, is a precursor to several critical biomolecules, including neurotransmitters and hormones[1]. The halogenation of tyrosine residues, an enzymatic or oxidative process, gives rise to a variety of derivatives with distinct physicochemical properties and biological activities. Dihalogenation at the 3 and 5 positions of the phenolic ring, in particular, has profound implications for molecular function. This guide will systematically examine the biological significance of four key dihalogenated tyrosine derivatives: 3,5-diiodotyrosine (DIT), 3,5-dibromotyrosine (DBrT), 3,5-dichlorotyrosine (DCIT), and 3,5-difluorotyrosine (F2Y).
Core Biological Roles and Significance
3,5-Diiodotyrosine (DIT): A Cornerstone of Thyroid Function
The most well-established biological role of a dihalogenated tyrosine is that of 3,5-diiodotyrosine (DIT) in the synthesis of thyroid hormones.[2]
-
Precursor to Thyroid Hormones: DIT is an essential intermediate in the biosynthesis of thyroxine (T4) and triiodothyronine (T3).[2] The process, occurring in the thyroid gland, involves the iodination of tyrosine residues on the protein thyroglobulin, catalyzed by thyroid peroxidase (TPO).[2] Monoiodotyrosine (MIT) is formed first, followed by the addition of a second iodine atom to create DIT. The coupling of two DIT molecules yields T4, while the coupling of one DIT and one MIT molecule produces T3.[2]
-
Modulator of Thyroid Peroxidase: DIT also acts as a modulator of TPO activity. At low concentrations (around 0.05 µM), it can have a stimulatory effect on thyroid hormone synthesis. However, at higher concentrations (above 5 µM), it competitively inhibits the iodination of thyroglobulin.
3,5-Dibromotyrosine (DBrT): A Biomarker and Bioactive Molecule
3,5-Dibromotyrosine has emerged as a significant molecule in the context of oxidative stress and inflammation, with potential therapeutic applications.
-
Biomarker of Eosinophilic and Neutrophilic Inflammation: DBrT is a stable end-product of protein oxidation mediated by eosinophil peroxidase (EPO) and myeloperoxidase (MPO).[3][4][5] These enzymes, found in eosinophils and neutrophils respectively, utilize bromide ions and hydrogen peroxide to generate reactive brominating species that modify tyrosine residues.[3][4][5] Elevated levels of DBrT have been detected in conditions associated with eosinophil and neutrophil activation, such as asthma and ischemia-reperfusion injury, making it a valuable biomarker for these inflammatory processes.[3]
-
Neuroprotective Agent: DBrT has demonstrated neuroprotective effects in models of brain ischemia. It has been shown to attenuate excitotoxicity by reducing glutamatergic signaling.
3,5-Dichlorotyrosine (DCIT): A Marker of Chlorine-Induced Oxidative Stress
Similar to its brominated counterpart, 3,5-dichlorotyrosine serves as a biomarker for specific types of oxidative damage.
-
Biomarker of Myeloperoxidase Activity and Chlorine Exposure: DCIT is formed when tyrosine is exposed to hypochlorous acid (HOCl), a reactive chlorine species produced by myeloperoxidase.[6] Its presence in biological samples can indicate MPO-driven inflammation and has been investigated as a biomarker for exposure to chlorine gas.[6]
3,5-Difluorotyrosine (F2Y): A Tool for Research and Drug Design
Unlike the other dihalogenated derivatives, 3,5-difluorotyrosine is primarily a synthetic analog used in research and development.
-
Probe for Studying Protein Tyrosine Phosphatases (PTPs): F2Y is a valuable tool for studying PTPs because it is resistant to oxidation by tyrosinase, an enzyme often used in PTP activity assays.[7][8] Peptides containing F2Y can be used as substrates to profile the specificity of PTPs without the complication of unwanted side reactions.[7][8]
-
Component of Novel Peptides: The incorporation of F2Y into peptides can enhance their stability and modify their biological activity, making it an attractive building block in peptide-based drug design.
Data Presentation: Quantitative Analysis of Biological Activity
This section summarizes key quantitative data related to the biological activities of dihalogenated tyrosine derivatives.
| Derivative | Target/System | Parameter | Value | Reference(s) |
| 3,5-Diiodotyrosine (DIT) | Thyroid Peroxidase (Thyroglobulin Iodination) | Inhibition | Competitive inhibition at > 5 µM | |
| Tyrosinase (Hydroxylation of L-tyrosine) | Inhibition | Mixed type | [9] | |
| Ki (competitive) | 5.6 ± 0.9 mM | [9] | ||
| Ki' (uncompetitive) | 3.3 ± 0.9 mM | [9] | ||
| 3,5-Dibromotyrosine (DBrT) | AMPA/Kainate Receptors (mEPSCs frequency) | IC50 | 127.5 ± 13.3 µM | |
| Valdiviamide B (DBrT derivative) | HepG2 cell line | IC50 | 7.8 µM | [8] |
| Clavatadine C analog (DBrT derivative) | A-375 melanoma cell line | IC50 | 16 µM | [10] |
| BALB/c 3T3 fibroblast cell line | IC50 | 71 µM | [10] | |
| 3,5-Dichlorotyrosine (DCIT) | Biomarker | Correlation with Chlorine Exposure | Dose-dependent increase | [6] |
| 3,5-Difluorotyrosine (F2Y) | Protein Tyrosine Phosphatases (PTPs) | Substrate | Kinetic properties similar to tyrosine | [7][8] |
| Tyrosinase | Resistance | Resistant to oxidation | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of dihalogenated tyrosine derivatives.
Synthesis of Dihalogenated Tyrosine Derivatives
4.1.1. Synthesis of 3,5-Diiodotyrosine (DIT)
-
Method: Direct iodination of L-tyrosine.
-
Reagents: L-tyrosine, Iodine (I₂), Sodium Iodide (NaI), Aqueous Ethylamine or a mixture of Acetic and Hydrochloric acids with Hydrogen Peroxide.[11]
-
Procedure (Aqueous Ethylamine):
-
Dissolve L-tyrosine in aqueous ethylamine.
-
Add a solution of iodine and sodium iodide in water dropwise with stirring.
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture to precipitate the product.
-
Filter, wash with water, and dry the 3,5-diiodotyrosine product.
-
4.1.2. Synthesis of 3,5-Dibromotyrosine (DBrT)
-
Method: Direct bromination of L-tyrosine.[3]
-
Reagents: L-tyrosine, Dimethyl Sulfoxide (DMSO), Hydrobromic Acid (HBr) in Acetic Acid (AcOH).[3]
-
Procedure:
-
Dissolve L-tyrosine in a mixture of HBr/AcOH.
-
Add 2.2 equivalents of DMSO to the solution.
-
Heat the reaction mixture under controlled conditions until the reaction is complete (monitored by TLC).[3]
-
Cool the reaction mixture and precipitate the product by adding a suitable anti-solvent.
-
Filter, wash, and dry the 3,5-dibromotyrosine product.
-
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is for the analysis of halogenated tyrosines in biological samples.
-
Principle: Derivatization of the non-volatile amino acids to increase volatility for GC separation, followed by mass spectrometric detection and quantification.
-
Sample Preparation and Hydrolysis:
-
Homogenize tissue samples or collect biofluids.
-
Perform protein precipitation (e.g., with perchloric acid).
-
Hydrolyze the protein pellet in 6 N HCl at 110°C for 24 hours to release amino acids.
-
Dry the hydrolysate under a stream of nitrogen.
-
-
Derivatization (as N(O,S)-ethoxycarbonyltrifluoroethyl esters):
-
Re-dissolve the dried hydrolysate in a suitable solvent.
-
Add ethyl chloroformate and trifluoroethanol for derivatization.
-
Heat the mixture to complete the reaction.
-
-
GC-MS Analysis:
-
GC Column: Use a capillary column suitable for amino acid analysis (e.g., DB-5ms).
-
Injector: Splitless injection at a high temperature (e.g., 250°C).
-
Oven Program: A temperature gradient is used to separate the derivatized amino acids (e.g., initial temperature of 100°C, ramped to 280°C).[12]
-
MS Detection: Use selected ion monitoring (SIM) mode for high sensitivity and specificity, monitoring characteristic fragment ions of the derivatized dihalogenated tyrosines.
-
Quantification: Use a stable isotope-labeled internal standard (e.g., ¹³C-labeled dihalogenated tyrosine) for accurate quantification.
-
Assessment of Neuroprotection
4.3.1. Lactate Dehydrogenase (LDH) Assay for Cell Viability
-
Principle: LDH is a cytosolic enzyme released into the culture medium upon cell membrane damage. Its activity in the medium is proportional to the extent of cell death.
-
Procedure:
-
Culture primary neurons or neuronal cell lines in 96-well plates.
-
Induce excitotoxicity (e.g., with NMDA or glutamate) in the presence or absence of the dihalogenated tyrosine derivative being tested.
-
After the incubation period, carefully collect the culture supernatant.
-
Add the supernatant to a new 96-well plate.
-
Add the LDH assay reagent (containing lactate, NAD+, and a tetrazolium salt) to each well.
-
Incubate in the dark at room temperature to allow for the colorimetric reaction to develop.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate cell death as a percentage of the positive control (fully lysed cells).
-
4.3.2. Whole-Cell Patch-Clamp Electrophysiology
-
Principle: This technique allows for the recording of ion currents across the cell membrane of a single neuron, enabling the study of synaptic activity and the effects of compounds on ion channels.
-
Procedure:
-
Prepare acute brain slices or cultured neurons.
-
Identify a neuron under a microscope with differential interference contrast (DIC) optics.
-
Approach the neuron with a glass micropipette filled with an internal solution that mimics the intracellular environment.
-
Form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.
-
Rupture the membrane patch under the pipette to gain electrical access to the whole cell.
-
In voltage-clamp mode, hold the neuron at a specific membrane potential (e.g., -70 mV) to record spontaneous or evoked postsynaptic currents (e.g., miniature excitatory postsynaptic currents, mEPSCs).
-
Bath-apply the dihalogenated tyrosine derivative and record changes in the frequency and amplitude of the synaptic currents to assess its effect on glutamatergic transmission.
-
Visualization of Pathways and Workflows
Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving dihalogenated tyrosine derivatives.
References
- 1. Tyrosine Metabolism Pathway Is Downregulated in Dopaminergic Neurons with LRRK2 Overexpression in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diiodotyrosine - Wikipedia [en.wikipedia.org]
- 3. Spotlight on Protein Oxidation: Dibromtyrosine [nwlifescience.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Anti dibromotyrosine monoclonal antibody: JaICA's OXIDATIVE STRESS MARKERS FOR PROTEIN OXIDATION [jaica.com]
- 6. 3-chlorotyrosine and 3,5-dichlorotyrosine as biomarkers of respiratory tract exposure to chlorine gas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 3,5-difluorotyrosine-containing peptides: application in substrate profiling of protein tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isotope effects in mechanistic studies of l-tyrosine halogen derivatives hydroxylation catalyzed by tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of action of di-iodotyrosine and of iodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
3,5-Dichloro-L-Tyrosine: A Definitive Biomarker for Chlorine Exposure
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,5-dichloro-L-tyrosine (DClY) as a specific and stable biomarker for confirming exposure to chlorine gas. Chlorine is a highly reactive toxic industrial chemical, and its release, whether accidental or intentional, poses a significant public health threat.[1] The ability to retrospectively verify exposure through reliable biomarkers is crucial for clinical diagnosis, forensic investigation, and the development of effective medical countermeasures. This document details the biochemical formation of DClY, presents quantitative data from key studies, outlines detailed experimental protocols for its analysis, and provides visual representations of the underlying pathways and workflows.
Introduction: The Significance of DClY as a Biomarker
Upon inhalation, chlorine gas (Cl₂) reacts with the aqueous lining of the respiratory tract to form hypochlorous acid (HOCl) and hydrochloric acid (HCl).[1] HOCl is a potent oxidizing and chlorinating agent that can react with various biological molecules, including amino acids. Tyrosine residues in proteins are particularly susceptible to chlorination by HOCl, leading to the formation of 3-chlorotyrosine (CY) and subsequently 3,5-dichlorotyrosine (DClY).[2][3]
DClY is a chemically stable product, making it an ideal biomarker for chlorine exposure.[2] It can be detected in various biological matrices, including blood, plasma, serum, lung tissue, and hair, for hours to days post-exposure.[1][4] While 3-chlorotyrosine can also be produced endogenously during inflammation via the myeloperoxidase (MPO) enzyme, the presence of DClY is more specifically indicative of significant chlorine exposure.[1][5] This guide focuses on DClY as a robust indicator of exogenous chlorine exposure.
Biochemical Formation of this compound
The formation of DClY is a multi-step process initiated by the inhalation of chlorine gas. The key steps are outlined below and illustrated in the signaling pathway diagram.
-
Inhalation of Chlorine Gas: Gaseous chlorine enters the respiratory tract.
-
Formation of Hypochlorous Acid: Chlorine reacts with water in the mucosal lining to produce hypochlorous acid (HOCl).
-
Initial Chlorination of Tyrosine: HOCl reacts with L-tyrosine residues on proteins via electrophilic aromatic substitution to form 3-chloro-L-tyrosine (CY).[2]
-
Secondary Chlorination: In the presence of sufficient HOCl, 3-chloro-L-tyrosine is further chlorinated to form the stable end-product, this compound (DClY).[6][7]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the detection and measurement of this compound.
Table 1: Analytical Method Performance for DClY Detection
| Parameter | GC-MS | LC-MS/MS | Reference |
| Limit of Detection (LOD) | 1100 fg/µL (4.4 fmol on column) | 0.396 ng/mL | [2],[8] |
| Lowest Reportable Limit (LRL) | Not Reported | 2.50 ng/mL | [8] |
| Calibration Range | 50 - 500 pg/µL | 2.50 - 1000 ng/mL | [2],[8] |
| Accuracy | Not Reported | ≥ 93% | [8] |
| Inter-day Precision (%CV) | < 5% | ≤ 10% | [2],[8] |
| Intra-day Precision (%CV) | Not Reported | ≤ 7.0% | [8] |
Table 2: DClY Concentrations in Biological Samples Following Chlorine Exposure
| Biological Matrix | Species | Exposure Conditions | DClY Concentration | Analytical Method | Reference |
| Nasal Tissue (LRE & SRE) | Rat (Fisher 344) | 0.18 - 3.76 µmol cumulative exposure | Dose-dependent increase | GC-MS | [2] |
| Whole Blood | Human (in vitro) | 2.02 ppm for 15 min | 223 ng/mL | HPLC-MS/MS | [8] |
| Serum | Human (in vitro) | 2.02 ppm for 15 min | 527 ng/mL | HPLC-MS/MS | [8] |
| Plasma | Human (in vitro) | 2.02 ppm for 15 min | 273 ng/mL | HPLC-MS/MS | [8] |
| Lung Tissue | Human (autopsy) | Suspected chlorine poisoning | 10.3 ng/g | LC/ESI-MS/MS | [9] |
| Hair | Mouse | Chlorine gas exposure | Detected | LC-MS/MS | [10] |
Table 3: Baseline Levels of DClY in Human Samples
| Population | Biological Matrix | DClY Concentration | Analytical Method | Reference |
| Healthy Individuals (n=200) | Whole Blood, Serum, Plasma | < LRL (2.50 ng/mL) in most samples | HPLC-MS/MS | [8] |
| Individuals with Inflammatory Disease (n=175) | Whole Blood, Serum, Plasma | < LRL - 5.22 ng/mL | HPLC-MS/MS | [8] |
Experimental Protocols
Accurate and reproducible measurement of DClY is critical for its validation as a biomarker. The following sections provide detailed methodologies for the two primary analytical techniques employed: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantification of DClY by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly sensitive and specific for the detection of DClY, particularly in tissue samples.[2]
Sample Preparation and Protein Hydrolysis:
-
Excise tissue samples and store at -80°C until analysis.[2]
-
Homogenize the tissue and precipitate proteins.
-
Dry the protein samples.[2]
-
Reconstitute the dried protein in 500 µL of deionized water and vortex to create a suspension.[2]
-
Transfer a 250 µL aliquot to a reaction vial.[2]
-
Add 250 µL of 6M methane sulfonic acid (MSA) and internal standards (e.g., ¹³C₉-labeled 3-chlorotyrosine).[2]
-
Purge the samples with nitrogen, cap tightly, and hydrolyze at 120°C for 24 hours.[2]
Derivatization:
-
Following hydrolysis, neutralize the samples.
-
Perform solid-phase extraction (SPE) to purify the amino acids.
-
Evaporate the purified samples to dryness.
-
Derivatize the amino acid residues to increase their volatility for GC analysis. This typically involves a two-step process:
GC-MS Instrumental Analysis:
-
Gas Chromatograph: Agilent 6890 GC or equivalent.[2]
-
Mass Spectrometer: Agilent 5973 inert mass selective detector or equivalent.[2]
-
Injection Mode: Splitless.[2]
-
Inlet Temperature: 275°C.[2]
-
GC Oven Program:
-
Detection Mode: Selective Ion Monitoring (SIM) in negative chemical ionization (NCI) mode.[2]
Quantification of DClY by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is well-suited for the high-throughput analysis of DClY in liquid biological samples such as blood, serum, and plasma.[8]
Sample Preparation:
-
Pipette 50 µL of the biological sample (whole blood, serum, or plasma) into a microcentrifuge tube.[8]
-
Add an internal standard solution containing isotopically labeled DClY (e.g., ¹³C₉,¹⁵N-DClY).[10]
-
Add pronase for enzymatic digestion of proteins.[8]
-
Incubate the mixture to allow for complete protein digestion.
-
Perform solid-phase extraction (SPE) to isolate the amino acids.[8]
-
Elute the purified amino acids and prepare for LC-MS/MS analysis.
LC-MS/MS Instrumental Analysis:
-
Liquid Chromatograph: Agilent 1100 HPLC system or equivalent.[11]
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6490) with an electrospray ionization (ESI) source.[10]
-
Chromatographic Separation: Reversed-phase HPLC.[8]
-
ESI Source Mode: Positive ion mode.[10]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[11]
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. 3-chlorotyrosine and 3,5-dichlorotyrosine as biomarkers of respiratory tract exposure to chlorine gas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 8. Simultaneous measurement of 3-chlorotyrosine and 3,5-dichlorotyrosine in whole blood, serum, and plasma by isotope dilution HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. stacks.cdc.gov [stacks.cdc.gov]
- 11. Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Myeloperoxidase in the Synthesis of 3,5-dichloro-L-tyrosine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Myeloperoxidase (MPO), a heme-containing enzyme predominantly found in neutrophils, plays a critical role in the innate immune response through the generation of potent microbicidal agents. A key function of MPO is the catalysis of hypochlorous acid (HOCl) from hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻). This highly reactive HOCl can subsequently chlorinate a variety of biomolecules, including the amino acid L-tyrosine. The progressive chlorination of L-tyrosine by the MPO-H₂O₂-Cl⁻ system leads to the formation of 3-chloro-L-tyrosine (Cl-Tyr) and subsequently 3,5-dichloro-L-tyrosine (di-Cl-Tyr). The presence of these chlorinated tyrosine species, particularly this compound, serves as a specific and stable biomarker for MPO activity and the associated inflammatory conditions. This technical guide provides a comprehensive overview of the enzymatic synthesis of this compound by myeloperoxidase, detailing the underlying mechanisms, experimental protocols for its detection and quantification, and a summary of its levels in various physiological and pathological states.
Enzymatic Synthesis of this compound by Myeloperoxidase
The synthesis of this compound is a direct consequence of the halogenation cycle of myeloperoxidase. This enzymatic process can be broken down into two main stages: the production of hypochlorous acid and the subsequent chlorination of L-tyrosine.
The Myeloperoxidase Halogenation Cycle
The catalytic cycle of MPO begins with the reaction of the native ferric (Fe³⁺) enzyme with hydrogen peroxide (H₂O₂) to form a highly reactive intermediate known as Compound I.[1] Compound I is a two-electron oxidation state higher than the native enzyme. In the halogenation cycle, Compound I oxidizes a halide, with chloride being the most physiologically relevant substrate due to its high concentration in biological systems.[1] This two-electron oxidation of chloride regenerates the native enzyme and produces hypochlorous acid (HOCl).[2]
The overall reaction for the formation of HOCl is:
H₂O₂ + Cl⁻ + H⁺ --(MPO)--> HOCl + H₂O[1]
Chlorination of L-tyrosine
Hypochlorous acid is a powerful chlorinating agent that can react with the phenolic ring of L-tyrosine. The initial reaction results in the formation of 3-chloro-L-tyrosine.[3] With a sufficient concentration of HOCl, a second chlorination event can occur at the other ortho position of the phenolic ring, yielding this compound.[3] While HOCl is the primary chlorinating species, under certain conditions, molecular chlorine (Cl₂) can also be generated by the MPO-H₂O₂-Cl⁻ system and contribute to tyrosine chlorination.[4]
Quantitative Data on this compound
The levels of this compound in biological samples are indicative of MPO activity and associated inflammatory conditions. Below is a summary of reported concentrations in various matrices.
| Biological Matrix | Condition | 3-chloro-L-tyrosine (Cl-Tyr) Concentration | This compound (di-Cl-Tyr) Concentration | Reference(s) |
| Human Plasma | Healthy Individuals | [5] | ||
| Human Plasma | Patients with Inflammatory Disease | [5] | ||
| Human Whole Blood | Exposed to 2.02 ppm Chlorine Gas (15 min) | 941 ng/mL | 223 ng/mL | [5] |
| Human LDL | Circulating | Undetectable | Undetectable | [6] |
| Human LDL | Isolated from Atherosclerotic Intima | Markedly Elevated (30-fold higher than circulating) | Not specified, but 3-chlorotyrosine was 30-fold higher | [6] |
| Rat Nasal Tissue | Exposed to Chlorine Gas | Dose-dependent increase | Dose-dependent increase | [7] |
| Bacterial Proteins | After Phagocytosis by Neutrophils | ~2.5/1000 mol of tyrosine at 60 min | Detected | [3] |
LRL: Lowest Reportable Limit
Kinetic Data for MPO and Tyrosine Interaction:
| Reaction | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference(s) |
| MPO Compound I + Tyrosine | (7.7 ± 0.1) x 10⁵ | [8] |
| MPO Compound II + Tyrosine | (1.57 ± 0.06) x 10⁴ | [8] |
| MPO Compound I + Chloride | (4.7 ± 0.1) x 10⁶ | [8] |
Experimental Protocols
In Vitro Synthesis of this compound
Objective: To generate this compound in a controlled enzymatic reaction for use as a standard or for further experimental studies.
Materials:
-
Human Myeloperoxidase (MPO)
-
L-tyrosine
-
Hydrogen peroxide (H₂O₂)
-
Sodium chloride (NaCl)
-
Phosphate buffer (pH 7.4)
-
Chelating agent (e.g., DTPA) to prevent metal-catalyzed oxidation
Protocol:
-
Prepare a reaction buffer containing 50 mM phosphate buffer (pH 7.4) with 100 mM NaCl and 100 µM DTPA.
-
Add L-tyrosine to the reaction buffer to a final concentration of 1 mM.
-
Add human MPO to the reaction mixture to a final concentration of 50 nM.
-
Initiate the reaction by adding H₂O₂ to a final concentration of 100 µM.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding an excess of a reducing agent such as methionine or by flash-freezing the sample.
-
Analyze the reaction mixture for the presence of this compound using HPLC-MS/MS (see protocol 4.3).
Myeloperoxidase Activity Assay
Objective: To measure the enzymatic activity of MPO in a biological sample.
Principle: This protocol is based on the peroxidase activity of MPO, using a chromogenic substrate that changes color upon oxidation.
Materials:
-
Sample (tissue homogenate, cell lysate, etc.)
-
Potassium phosphate buffer
-
Hexadecyltrimethylammonium bromide (HTAB) for enzyme extraction
-
o-dianisidine dihydrochloride (or other suitable chromogenic substrate)
-
Hydrogen peroxide (H₂O₂)
Protocol:
-
Sample Preparation: Homogenize tissue or lyse cells in a potassium phosphate buffer containing 0.5% HTAB to solubilize MPO. Centrifuge to remove cellular debris and collect the supernatant.
-
Assay Reagent Preparation: Prepare a solution of o-dianisidine dihydrochloride and a dilute solution of H₂O₂ in potassium phosphate buffer.
-
Kinetic Measurement: In a cuvette, mix the sample supernatant with the o-dianisidine solution. Initiate the reaction by adding the H₂O₂ solution.
-
Spectrophotometric Reading: Immediately measure the change in absorbance at 460 nm over a defined period (e.g., 60 seconds) using a spectrophotometer. The rate of change in absorbance is proportional to the MPO activity in the sample.
Quantification of this compound by HPLC-MS/MS
Objective: To accurately quantify the concentration of this compound in a biological sample.
Principle: This method utilizes high-performance liquid chromatography (HPLC) to separate this compound from other sample components, followed by tandem mass spectrometry (MS/MS) for sensitive and specific detection and quantification using a stable isotope-labeled internal standard.
Materials:
-
Biological sample (plasma, tissue homogenate, etc.)
-
Stable isotope-labeled this compound (e.g., ¹³C₉,¹⁵N-3,5-dichloro-L-tyrosine) as an internal standard
-
Pronase (for protein digestion)
-
Solid-phase extraction (SPE) cartridges
-
HPLC system coupled to a tandem mass spectrometer
Protocol:
-
Sample Preparation:
-
Add a known amount of the stable isotope-labeled internal standard to the biological sample.
-
Perform enzymatic digestion of proteins using pronase to release free amino acids, including this compound.
-
Purify and concentrate the sample using solid-phase extraction (SPE).
-
-
HPLC Separation:
-
Inject the purified sample onto a reverse-phase HPLC column.
-
Elute the analytes using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
-
MS/MS Detection:
-
Introduce the HPLC eluent into the mass spectrometer.
-
Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both native and isotope-labeled this compound.
-
-
Quantification:
-
Calculate the ratio of the peak area of the native this compound to the peak area of the internal standard.
-
Determine the concentration of this compound in the original sample by comparing this ratio to a standard curve generated with known concentrations of the analyte.
-
Visualizations
Caption: MPO Halogenation Cycle and Tyrosine Dichlorination.
Caption: Workflow for this compound Quantification.
Caption: Regulation of Myeloperoxidase Expression and Activity.
Conclusion
The enzymatic synthesis of this compound by myeloperoxidase is a hallmark of neutrophil-mediated inflammation. Its detection and quantification in biological samples provide a specific and reliable measure of MPO activity, offering valuable insights into the pathophysiology of a wide range of inflammatory diseases. The experimental protocols and data presented in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary tools to investigate the role of MPO and its chlorinated products in their respective fields of study. Further research into the precise roles of this compound in cellular processes may reveal novel therapeutic targets for the modulation of inflammatory responses.
References
- 1. benchchem.com [benchchem.com]
- 2. Myeloperoxidase-derived oxidation: mechanisms of biological damage and its prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chlorination of bacterial and neutrophil proteins during phagocytosis and killing of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human neutrophils employ chlorine gas as an oxidant during phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous measurement of 3-chlorotyrosine and 3,5-dichlorotyrosine in whole blood, serum, and plasma by isotope dilution HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Chlorotyrosine, a specific marker of myeloperoxidase-catalyzed oxidation, is markedly elevated in low density lipoprotein isolated from human atherosclerotic intima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-chlorotyrosine and 3,5-dichlorotyrosine as biomarkers of respiratory tract exposure to chlorine gas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Toxicology Profile of Chlorinated Tyrosine Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the toxicology of chlorinated tyrosine compounds, primarily focusing on 3-chlorotyrosine and 3,5-dichlorotyrosine. These compounds are increasingly recognized as important biomarkers of inflammation and oxidative stress, making their toxicological profile a critical area of study for researchers in various fields, including drug development, diagnostics, and environmental health.
Introduction
Chlorinated tyrosine compounds are derivatives of the amino acid L-tyrosine that are formed endogenously through the action of the enzyme myeloperoxidase (MPO) during inflammatory processes.[1][2] Myeloperoxidase, released by neutrophils and monocytes, catalyzes the reaction of hydrogen peroxide with chloride ions to produce hypochlorous acid (HOCl), a potent oxidizing and chlorinating agent.[3] This highly reactive species can subsequently modify tyrosine residues within proteins to form 3-chlorotyrosine (CY) and, to a lesser extent, 3,5-dichlorotyrosine (dCY). The presence of these chlorinated amino acids in biological tissues and fluids serves as a specific fingerprint of MPO-catalyzed oxidative damage.[4][5]
While primarily investigated as biomarkers for a range of inflammatory diseases, including atherosclerosis and respiratory conditions, understanding the inherent toxicity of these compounds is crucial for a complete risk assessment and for elucidating their potential pathological roles beyond being mere indicators of inflammation. This guide summarizes the available toxicological data, details the methodologies for their detection, and illustrates the key pathways involved in their formation and biological significance.
Formation and Metabolism
The formation of chlorinated tyrosines is intrinsically linked to the inflammatory cascade. The primary pathway involves the MPO-H₂O₂-Cl⁻ system of phagocytes.[4] Upon activation, neutrophils release MPO, which utilizes hydrogen peroxide and chloride ions to generate hypochlorous acid.[3] HOCl can then react with the aromatic ring of tyrosine residues in proteins, leading to the formation of 3-chlorotyrosine.[3] Further chlorination can produce 3,5-dichlorotyrosine.
The metabolism of chlorinated tyrosines is less well-understood. However, studies have shown that a major metabolic pathway for 3-chlorotyrosine is dechlorination, leading to the regeneration of tyrosine. This suggests the existence of enzymatic systems capable of detoxifying these modified amino acids.
Below is a diagram illustrating the formation of chlorinated tyrosine compounds by myeloperoxidase.
Caption: Myeloperoxidase-catalyzed formation of chlorinated tyrosines.
Toxicological Profile
Direct quantitative toxicological data, such as LD50 (median lethal dose) and NOAEL (No-Observed-Adverse-Effect Level), for isolated 3-chlorotyrosine and 3,5-dichlorotyrosine are limited in publicly available literature. Safety data sheets for 3-chlorotyrosine indicate that it is not classified as a hazardous substance and does not cause skin or eye irritation. Another safety data sheet for L-tyrosine, the parent compound, indicates a high oral LD50 in rats, suggesting low acute toxicity for the unmodified amino acid.
While specific LD50 values are not available for the chlorinated derivatives, research has focused on their genotoxic potential and cytotoxic effects.
Genotoxicity
Studies on the genotoxicity of chlorinated tyrosine have often been conducted on complex mixtures of disinfection by-products rather than the isolated compounds. One study investigated the combined genotoxicity of chlorinated products from tyrosine and benzophenone-4 using the SOS/umu test, which revealed that the genotoxicity of the mixture was not simply additive of the individual components. Further research is needed to determine the specific genotoxic potential of 3-chlorotyrosine and 3,5-dichlorotyrosine in standard assays like the Ames test or chromosomal aberration assays.
Cytotoxicity
The cytotoxic effects of chlorinated tyrosines are an area of active investigation. Given their formation in inflammatory environments, their potential to contribute to tissue damage is a key concern. Studies have shown that incubation of cells with inflammatory oxidants can lead to the loss of 3-chlorotyrosine, suggesting it can be further modified into other potentially reactive species.[6] Research on the direct effect of 3-chlorotyrosine and 3,5-dichlorotyrosine on cell viability and proliferation in various cell lines is necessary to fully understand their cytotoxic profile.
Quantitative Data Summary
The following tables summarize available quantitative data related to chlorinated tyrosine compounds. Due to the lack of direct toxicity studies, the data primarily focuses on levels detected in biological samples and the performance of analytical methods.
Table 1: Levels of Chlorinated Tyrosine in Human and Animal Samples
| Compound | Matrix | Species | Condition | Concentration Range | Reference |
| 3-Chlorotyrosine | Plasma | Human | Healthy | <2.50 - 4.26 ng/mL | [7] |
| 3-Chlorotyrosine | Plasma | Human | Chronic Inflammatory Disease | <2.50 - 15.4 ng/mL | [7] |
| 3,5-Dichlorotyrosine | Plasma | Human | Healthy / Chronic Inflammatory Disease | <2.50 ng/mL | [7] |
| 3-Chlorotyrosine | Blood | Human | Suspected Chlorine Poisoning (Autopsy) | 59.7 ng/mL | [8] |
| 3-Chlorotyrosine | Tracheal Aspirates | Human | Preterm Infants without Chronic Lung Disease | Median 49 µmol/mol tyrosine | [9] |
| 3-Chlorotyrosine | Tracheal Aspirates | Human | Preterm Infants with Chronic Lung Disease | Median 88 µmol/mol tyrosine | [9] |
| 3-Chlorotyrosine | Nasal Tissue | Rat | Chlorine Gas Exposure (0.5 - 2.5 ppm) | Dose-dependent increase | [10] |
| 3,5-Dichlorotyrosine | Nasal Tissue | Rat | Chlorine Gas Exposure (0.5 - 2.5 ppm) | Dose-dependent increase | [10] |
Table 2: Performance of Analytical Methods for Chlorinated Tyrosine Quantification
| Method | Analyte(s) | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) / Lowest Reportable Limit (LRL) | Reference |
| HPLC-MS/MS | 3-Chlorotyrosine | Whole Blood, Serum, Plasma | 0.443 ng/mL | 2.50 ng/mL (LRL) | [7] |
| HPLC-MS/MS | 3,5-Dichlorotyrosine | Whole Blood, Serum, Plasma | 0.396 ng/mL | 2.50 ng/mL (LRL) | [7] |
| GC-MS | 3-Chlorotyrosine | Blood | Not specified | 10 ng/mL | [8] |
| GC-MS | 3-Chlorotyrosine | Human Tissues | Attomole levels | Not specified |
Experimental Protocols
Accurate quantification of chlorinated tyrosines is essential for their study. The most common analytical techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods typically involve protein hydrolysis, extraction, and derivatization (for GC-MS).
Sample Preparation Workflow for LC-MS/MS Analysis
The following diagram illustrates a general workflow for the preparation of biological samples for the analysis of chlorinated tyrosines by LC-MS/MS.
References
- 1. hycultbiotech.com [hycultbiotech.com]
- 2. qeios.com [qeios.com]
- 3. chempep.com [chempep.com]
- 4. 3-Chlorotyrosine, a specific marker of myeloperoxidase-catalyzed oxidation, is markedly elevated in low density lipoprotein isolated from human atherosclerotic intima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Chlorotyrosine as a marker of protein damage by myeloperoxidase in tracheal aspirates from preterm infants: association with adverse respiratory outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Loss of 3-chlorotyrosine by inflammatory oxidants: implications for the use of 3-chlorotyrosine as a bio-marker in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. 3-chlorotyrosine and 3,5-dichlorotyrosine as biomarkers of respiratory tract exposure to chlorine gas - PubMed [pubmed.ncbi.nlm.nih.gov]
"3,5-dichloro-L-tyrosine CAS number and chemical structure"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,5-dichloro-L-tyrosine, a halogenated derivative of the amino acid L-tyrosine. This document details its chemical identity, physicochemical properties, relevant experimental protocols, and its role in biological pathways, making it a valuable resource for professionals in research and drug development.
Chemical Identity and Structure
This compound is a non-proteinogenic α-amino acid where the L-tyrosine structure is modified with two chlorine atoms at the 3 and 5 positions of the phenyl ring.[1][2] This modification significantly alters its chemical properties and biological activity compared to its parent molecule, L-tyrosine.
-
IUPAC Name: (2S)-2-amino-3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid[2][3]
-
Synonyms: L-Tyrosine, 3,5-dichloro-; (S)-2-Amino-3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid[4]
The chemical structure of this compound is as follows:
Physicochemical Properties
The addition of chlorine atoms to the tyrosine ring influences the compound's physical and chemical characteristics. A summary of its key properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₉Cl₂NO₃ | [1][2][4][5] |
| Molecular Weight | 250.08 g/mol | [1][2][5] |
| Melting Point | 252 °C (decomposes) | [1] |
| Boiling Point (Predicted) | 392.5 ± 42.0 °C at 760 mmHg | [1][4] |
| Density (Predicted) | 1.565 g/cm³ | [4] |
| Flash Point (Predicted) | 191.182 °C | [4] |
| Appearance | White to off-white crystalline powder | [7] |
| SMILES | C1=C(C=C(C(=C1Cl)O)Cl)C--INVALID-LINK--N | [5] |
Biological Significance and Applications
This compound serves as a crucial tool and biomarker in various research and development areas.
-
Biomarker of Inflammation and Oxidative Stress: Both 3-chlorotyrosine and 3,5-dichlorotyrosine are recognized as promising biomarkers for myeloperoxidase (MPO)-catalyzed chlorine stress, which is associated with inflammatory conditions.[8] Elevated levels of these chlorinated tyrosines can indicate exposure to reactive chlorine species generated by neutrophils during an inflammatory response.
-
Environmental Exposure Marker: Studies have demonstrated a dose-dependent increase in 3,5-dichlorotyrosine in respiratory tissues following exposure to chlorine gas, highlighting its utility as a biomarker for such exposures.[8]
-
Research and Development Applications:
-
It is used as a building block in the synthesis of novel peptides and proteins, which can lead to new pharmaceutical compounds.[4][7]
-
Its unique structure makes it a valuable probe for investigating enzyme mechanisms and protein interactions.[7]
-
It serves as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[7]
-
It has been utilized as an eosinophil peroxidase substrate in the production of monoclonal antibodies.[5]
-
Signaling Pathway: Myeloperoxidase-Mediated Formation
The formation of this compound in biological systems is intricately linked to the inflammatory response, specifically the activity of the enzyme myeloperoxidase (MPO) in neutrophils.[9] During inflammation, activated neutrophils generate hypochlorous acid (HOCl), a potent chlorinating agent, which then reacts with L-tyrosine residues to form chlorinated derivatives.
Caption: Myeloperoxidase pathway leading to the formation of chlorinated tyrosines.
Experimental Protocols
Detailed experimental procedures are crucial for the synthesis and analysis of this compound. Below are summaries of relevant methodologies.
Synthesis of Halogenated Tyrosines
Objective: To synthesize gram quantities of halogenated L-tyrosine.
Materials:
-
L-Tyrosine
-
Dimethyl sulfoxide (DMSO)
-
Hydrobromic acid (HBr) in acetic acid (AcOH) (for bromination)
-
Note: For chlorination, a system like HCl/DMSO or another appropriate chlorinating agent would be substituted.
-
Procedure (for Bromination):
-
Dissolve L-tyrosine in a mixture of HBr and AcOH.
-
For mono-bromination (3-bromo-L-tyrosine), add 1.2 equivalents of DMSO to the reaction mixture.
-
For di-bromination (3,5-dibromo-L-tyrosine), add 2.2 equivalents of DMSO.
-
Heat the reaction mixture, typically between 60-70°C.
-
Monitor the reaction for completion.
-
Upon completion, cool the mixture and precipitate the product.
-
Isolate the product by filtration, wash, and dry.
This procedure is based on the synthesis of brominated derivatives and would require optimization for the synthesis of this compound.[10]
Analysis of Chlorinated Tyrosines in Biological Samples
This protocol outlines a method for the simultaneous analysis of 3-chlorotyrosine and 3,5-dichlorotyrosine in tissue samples, which is essential for its use as a biomarker.
Objective: To quantify the levels of 3-chlorotyrosine and 3,5-dichlorotyrosine in biological tissue.
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) with selective ion monitoring.
Procedure Outline:
-
Sample Preparation: Excise tissue samples (e.g., nasal respiratory epithelium).[8]
-
Protein Hydrolysis: Isolate proteins from the tissue and perform acid hydrolysis to release the amino acids.
-
Derivatization: Convert the amino acids, including the chlorinated tyrosines, into volatile derivatives suitable for GC analysis. This is a critical step to ensure the compounds can be vaporized without decomposition.
-
GC-MS Analysis:
-
Inject the derivatized sample into the gas chromatograph. The different amino acid derivatives will separate based on their boiling points and interaction with the GC column.
-
As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio.
-
-
Quantification: Use selective ion monitoring to detect and quantify the specific ions corresponding to the derivatized 3-chlorotyrosine and 3,5-dichlorotyrosine. This provides high sensitivity and specificity.
-
Data Analysis: Correlate the detected amounts to a standard curve to determine the concentration of the chlorinated tyrosines in the original tissue sample.[8]
Conclusion
This compound is a significant compound for researchers in biochemistry, medicine, and environmental health. Its role as a biomarker for MPO-mediated oxidative stress provides a valuable tool for studying inflammatory diseases and exposure to chlorine agents. Furthermore, its application as a synthetic building block in drug discovery and development underscores its importance for creating novel therapeutic agents. The experimental protocols and pathway information provided in this guide offer a solid foundation for professionals working with this versatile molecule.
References
- 1. This compound CAS#: 15106-62-4 [m.chemicalbook.com]
- 2. This compound | C9H9Cl2NO3 | CID 439986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 4. lookchem.com [lookchem.com]
- 5. This compound | 15106-62-4 | FD176416 [biosynth.com]
- 6. This compound | 15106-62-4 [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. 3-chlorotyrosine and 3,5-dichlorotyrosine as biomarkers of respiratory tract exposure to chlorine gas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
"in vitro studies of 3,5-dichloro-L-tyrosine effects"
An In-depth Technical Guide to the In Vitro Effects of 3,5-dichloro-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (DCT) is a halogenated derivative of the amino acid L-tyrosine. In biological systems, it is primarily recognized as a stable and specific biomarker for the production of hypochlorous acid (HOCl) by the enzyme myeloperoxidase (MPO) during inflammation and neutrophil activation.[1][2][3][4] The presence of DCT in tissues and biological fluids is therefore indicative of MPO-driven oxidative and chlorinative stress.[5][6] Beyond its role as a biomarker, the direct biological effects of this compound are an emerging area of research. Studies on broader classes of halogenated tyrosine derivatives suggest potential antiviral and enzyme-inhibiting properties, though specific data for DCT remains limited.[7][8][9]
This technical guide provides a comprehensive overview of the current knowledge on the in vitro studies of this compound, focusing on its formation, detection, and the limited available information on its direct biological effects.
Biochemical Formation of this compound
The formation of this compound in vitro and in vivo is a two-step process initiated by the enzymatic activity of myeloperoxidase.
-
Enzymatic Production of Hypochlorous Acid (HOCl): During the inflammatory response, activated phagocytes such as neutrophils release myeloperoxidase. MPO catalyzes the reaction between hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) to produce the potent oxidizing and chlorinating agent, hypochlorous acid.[1][4][5]
-
Chlorination of L-Tyrosine: Hypochlorous acid then reacts non-enzymatically with the phenolic ring of L-tyrosine residues in proteins and peptides. This electrophilic aromatic substitution reaction first yields 3-chloro-L-tyrosine. If sufficient HOCl is present, a second chlorination occurs to form the more stable this compound.[3][10]
In Vitro Effects and Applications
Primary Role as a Biomarker of MPO-Induced Oxidative Stress
The most well-documented in vitro application of DCT is its use as a specific marker for MPO-catalyzed chlorination. Since MPO is the only human enzyme known to produce HOCl under physiological conditions, the detection of DCT provides a specific footprint of neutrophil-induced oxidative damage.[1][6]
Antiviral Activity
A study investigating the in vitro antiviral properties of six dihalogenated L-tyrosine derivatives against Chikungunya virus (CHIKV) reported significant inhibitory activity.[9] While this study included dichlorinated L-tyrosine compounds, the specific contribution of this compound to the observed effects was not detailed. The study evaluated pre-treatment of cells, post-treatment, and direct virucidal effects, suggesting that some of these derivatives may interfere with viral entry or later stages of the replication cycle.[1][9][11]
Enzyme Inhibition
Cell Viability and Apoptosis
The direct cytotoxic effects of this compound have not been extensively studied. While related modified amino acids like 3-nitro-L-tyrosine have been shown to induce apoptosis in specific cell types, such as motor neurons, at clinically relevant concentrations, similar quantitative data (e.g., IC50 values) for DCT is not available.[13] Standard in vitro assays for cell viability, such as the MTT or LDH assays, and for apoptosis, like Annexin V staining or caspase activity assays, could be employed to determine the cytotoxic potential of DCT.[14][15]
Data Presentation
Quantitative Data for Detection of this compound
The following table summarizes the analytical parameters for the quantification of this compound by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
| Parameter | Value | Matrix | Method | Reference |
| Limit of Detection (LOD) | 0.396 ng/mL | Whole Blood, Serum, Plasma | HPLC-MS/MS | [1] |
| Lowest Reportable Limit (LRL) | 2.50 ng/mL | Whole Blood, Serum, Plasma | HPLC-MS/MS | [1] |
| Calibration Range | 2.50–1000 ng/mL | Whole Blood, Serum, Plasma | HPLC-MS/MS | [1] |
In Vitro Biological Effects of this compound
| Effect | Cell Line | Assay | Quantitative Measure (e.g., IC50) | Reference |
| Cell Viability | Not Reported | Not Reported | Data not available in reviewed literature | - |
| Apoptosis Induction | Not Reported | Not Reported | Data not available in reviewed literature | - |
| Antiviral Activity (CHIKV) | Vero | Plaque Assay | Data for a group of dihalogenated derivatives; specific DCT data not available | [9] |
| Enzyme Inhibition (Tyrosinase) | Not Reported | Not Reported | Data not available in reviewed literature | - |
| Cytokine Production | Not Reported | Not Reported | Data not available in reviewed literature | - |
Experimental Protocols
Protocol 1: In Vitro Chlorination of L-Tyrosine by Hypochlorous Acid
This protocol describes the non-enzymatic synthesis of chlorinated tyrosines.
-
Reagent Preparation:
-
Prepare a 10 mM phosphate buffer (pH 7.4).
-
Dissolve L-tyrosine in the phosphate buffer to a final concentration of 1 mM.
-
Prepare a stock solution of sodium hypochlorite (NaOCl) and determine its concentration spectrophotometrically.
-
-
Reaction:
-
Incubate the L-tyrosine solution at 22°C.
-
Add reagent NaOCl to the tyrosine solution at various molar ratios (e.g., 1:1, 1:2, 1:5 tyrosine:HOCl).
-
Allow the reaction to proceed for a defined period (e.g., 30 minutes).
-
-
Analysis:
-
Terminate the reaction by adding a quenching agent like N-acetylcysteine.
-
Analyze the reaction products by HPLC-MS/MS to identify and quantify 3-chloro-L-tyrosine and this compound.
-
References
- 1. Chlorination of tyrosyl residues in peptides by myeloperoxidase and human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reactions of hypochlorous acid with tyrosine and peptidyl-tyrosyl residues give dichlorinated and aldehydic products in addition to 3-chlorotyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human neutrophils use the myeloperoxidase-hydrogen peroxide-chloride system to chlorinate but not nitrate bacterial proteins during phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Chlorotyrosine protein adducts are reliable biomarkers of neutrophil-induced cytotoxicity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Halogenation of tyrosine perturbs large-scale protein self-organization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. benchchem.com [benchchem.com]
- 13. Induction of motor neuron apoptosis by free 3-nitro-L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibitors of tyrosine phosphorylation induce apoptosis in human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Cellular Uptake and Metabolism of 3,5-dichloro-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-dichloro-L-tyrosine (DCIT) is a halogenated derivative of the amino acid L-tyrosine. It is primarily recognized as a biomarker for exposure to chlorine gas and myeloperoxidase-catalyzed inflammatory processes.[1] The presence of chlorine atoms on the aromatic ring of tyrosine can significantly alter its chemical properties and, consequently, its biological interactions. Understanding the cellular uptake and metabolic fate of DCIT is crucial for elucidating its potential toxicological effects and its role in various physiological and pathological conditions.
This technical guide provides a comprehensive overview of the current, albeit limited, understanding of the cellular transport and metabolism of this compound. Given the scarcity of direct experimental data on DCIT, this guide synthesizes information from related halogenated tyrosine derivatives and the well-established pathways of L-tyrosine to propose putative mechanisms. It includes detailed experimental protocols for future investigations and visual representations of hypothesized pathways to facilitate further research in this area.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. These properties influence its biological activity and transport across cellular membranes.
| Property | Value | Reference |
| Molecular Formula | C₉H₉Cl₂NO₃ | [2] |
| Molecular Weight | 250.08 g/mol | [2] |
| IUPAC Name | (2S)-2-amino-3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid | [2] |
| CAS Number | 15106-62-4 | [2] |
Cellular Uptake of this compound: A Hypothesized Mechanism
Direct studies on the cellular transport of this compound are not currently available in the scientific literature. However, based on the transport mechanisms of L-tyrosine and other halogenated or modified tyrosine analogs, it is highly probable that its uptake is mediated by amino acid transporters.
The primary candidate for the transport of DCIT is the L-type Amino Acid Transporter 1 (LAT1) , a member of the solute carrier family (SLC7A5). LAT1 is known to transport large neutral amino acids, including L-tyrosine and its derivatives, across the cell membrane in an Na⁺-independent manner.[3][4]
Evidence from Related Compounds
Studies on other halogenated and modified tyrosine derivatives strongly support the role of LAT1 in their cellular uptake:
-
O-(2-fluoroethyl)-L-tyrosine (FET): This tyrosine analog is a well-known PET tracer for brain tumors, and its accumulation in glioblastoma cells is primarily mediated by LAT1.[3]
-
3-fluoro-L-α-methyl-tyrosine (FAMT): The uptake of this PET tracer in tumor cells is also highly dependent on LAT1 expression.[4]
-
L-diiodotyrosine: This analog strongly inhibits the uptake of L-tyrosine, suggesting it is a substrate for the same transport systems.[5]
The structural similarity of this compound to these compounds makes LAT1 the most likely transporter.
Proposed Cellular Uptake Workflow
The following diagram illustrates a proposed experimental workflow to investigate the cellular uptake of this compound.
Detailed Experimental Protocol: Radiolabeled Uptake Assay
This protocol provides a method for quantifying the cellular uptake of this compound using a radiolabeled analog.
3.3.1 Materials
-
Cultured cells (e.g., a cell line with known LAT1 expression)
-
24-well cell culture plates
-
Radiolabeled [¹⁴C]-3,5-dichloro-L-tyrosine
-
Uptake buffer (e.g., Hank's Balanced Salt Solution - HBSS)
-
Wash buffer (ice-cold Phosphate-Buffered Saline - PBS)
-
Lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation cocktail and vials
-
Liquid scintillation counter
-
Protein assay kit (e.g., BCA or Bradford)
-
Known LAT1 inhibitors (e.g., 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid - BCH) and substrates (e.g., L-leucine, L-phenylalanine)
3.3.2 Method
-
Cell Seeding: Seed cells in 24-well plates at an appropriate density and allow them to grow to confluence.
-
Uptake Experiment: a. Aspirate the culture medium and wash the cells twice with pre-warmed uptake buffer. b. Add the uptake buffer containing various concentrations of [¹⁴C]-3,5-dichloro-L-tyrosine to the wells. For competition assays, pre-incubate the cells with the inhibitor or competing substrate for a defined period before adding the radiolabeled compound. c. Incubate the plates at 37°C for various time points (e.g., 1, 5, 15, 30 minutes) to determine the initial rate of uptake.
-
Termination of Uptake: a. To stop the uptake, rapidly aspirate the uptake buffer. b. Wash the cells three times with ice-cold wash buffer to remove any extracellular radiolabel.
-
Cell Lysis: a. Add an appropriate volume of lysis buffer to each well and incubate at room temperature for at least 30 minutes to ensure complete cell lysis.
-
Quantification: a. Transfer the cell lysate to a scintillation vial. b. Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter. c. Use a portion of the cell lysate to determine the total protein content using a standard protein assay.
-
Data Analysis: a. Express the uptake as nanomoles or picomoles of [¹⁴C]-3,5-dichloro-L-tyrosine per milligram of protein. b. Determine the kinetic parameters (Km and Vmax) by fitting the concentration-dependent uptake data to the Michaelis-Menten equation. c. Analyze the data from competition assays to determine the inhibitory constants (Ki) of the tested compounds.
Metabolism of this compound: A Putative Pathway
There is no direct experimental evidence detailing the metabolic fate of this compound in cells. The presence of chlorine atoms on the aromatic ring may render it resistant to the canonical tyrosine degradation pathway. However, based on known biotransformation reactions of halogenated aromatic compounds and general amino acid metabolism, a hypothetical metabolic pathway can be proposed.
The initial and rate-limiting step in L-tyrosine catabolism is its transamination to 4-hydroxyphenylpyruvate, catalyzed by tyrosine aminotransferase.[6] It is plausible that this compound could undergo a similar initial transamination. Subsequent steps would likely involve modification and eventual cleavage of the dichlorinated aromatic ring.
Hypothesized Metabolic Pathway
The following diagram illustrates a speculative metabolic pathway for this compound.
Proposed Experimental Approach for Metabolic Studies
To elucidate the actual metabolic pathway, the following experimental approach is recommended:
-
In Vitro Metabolism:
-
Incubate radiolabeled or unlabeled this compound with liver microsomes, S9 fractions, or hepatocytes.
-
Analyze the reaction mixtures at different time points using LC-MS/MS to identify potential metabolites.
-
-
In Vivo Studies:
-
Administer this compound to laboratory animals (e.g., rats, mice).
-
Collect urine, feces, and plasma at various time points.
-
Extract and analyze the samples by LC-MS/MS to identify metabolites.
-
-
Enzyme Identification:
-
Use specific enzyme inhibitors or recombinant enzymes to identify the enzymes responsible for the observed metabolic transformations.
-
Signaling Pathways and Cellular Effects
The downstream effects of this compound on cellular signaling are largely unknown. Halogenation of tyrosine residues within proteins can perturb protein structure and function, potentially impacting signaling cascades.[7] However, the effects of exogenous, free this compound are yet to be determined.
Potential for Incorporation into Proteins
One possibility is that this compound could be mistakenly incorporated into proteins in place of L-tyrosine, leading to altered protein function and cellular stress.[6] This could have wide-ranging consequences on various signaling pathways.
Proposed Signaling Investigation Workflow
The following diagram outlines a workflow to investigate the effects of this compound on cellular signaling.
Conclusion and Future Directions
The cellular uptake and metabolism of this compound remain largely uncharacterized. This technical guide has synthesized the available information on related compounds to propose testable hypotheses for its transport and metabolic fate. The provided experimental protocols and workflows offer a roadmap for future research in this area.
Key future research directions should include:
-
Definitive identification of the transporter(s) responsible for the cellular uptake of this compound.
-
Elucidation of the complete metabolic pathway , including the identification of key metabolites and the enzymes involved.
-
Investigation of the downstream effects on cellular signaling and function, including its potential for protein incorporation and induction of cellular stress.
A thorough understanding of these processes is essential for accurately assessing the biological significance and potential risks associated with exposure to this compound.
References
- 1. 3-chlorotyrosine and 3,5-dichlorotyrosine as biomarkers of respiratory tract exposure to chlorine gas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C9H9Cl2NO3 | CID 439986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. System L amino acid transporter LAT1 accumulates O-(2-fluoroethyl)-L-tyrosine (FET) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transport of 3-fluoro-L-α-methyl-tyrosine by tumor-upregulated L-type amino acid transporter 1: a cause of the tumor uptake in PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition by analogues of L-tyrosine transport by B16/F10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tyrosine aminotransferase is involved in the oxidative stress response by metabolizing meta-tyrosine in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Halogenation of tyrosine perturbs large-scale protein self-organization - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of 3,5-dichloro-L-tyrosine in Biological Matrices by HPLC-MS/MS
Introduction
3,5-dichloro-L-tyrosine (Cl₂-Tyr) is a chlorinated amino acid formed from the modification of tyrosine residues by hypochlorous acid (HOCl).[1][2][3] It serves as a specific and stable biomarker for the activity of myeloperoxidase (MPO), an enzyme released by neutrophils during inflammation.[4] MPO-catalyzed production of HOCl leads to the chlorination of tyrosine, forming 3-chlorotyrosine (Cl-Tyr) as an intermediate and subsequently this compound.[1] Elevated levels of Cl₂-Tyr are associated with inflammatory conditions and exposure to chlorine gas.[1][2][5][6] This application note describes a robust and sensitive HPLC-MS/MS method for the quantification of this compound in biological samples such as whole blood, serum, and plasma.[1][5]
Signaling Pathway for the Formation of this compound
The formation of this compound is a downstream event of the inflammatory cascade, specifically involving the activation of neutrophils and the enzymatic activity of myeloperoxidase.
Caption: Myeloperoxidase-mediated formation of this compound.
Quantitative Data Summary
This table summarizes the performance of a validated HPLC-MS/MS method for the simultaneous analysis of 3-chlorotyrosine (Cl-Tyr) and this compound (Cl₂-Tyr).[1][5]
| Parameter | 3-chlorotyrosine (Cl-Tyr) | This compound (Cl₂-Tyr) |
| Linearity Range | 2.50–1000 ng/mL | 2.50–1000 ng/mL |
| Coefficient of Determination (R²) | ≥ 0.998 | ≥ 0.998 |
| Limit of Detection (LOD) | 0.443 ng/mL | 0.396 ng/mL |
| Lowest Reportable Limit (LRL) | 2.50 ng/mL | 2.50 ng/mL |
| Accuracy | ≥ 93% | ≥ 93% |
| Inter-day Precision (%CV) | ≤ 10% | ≤ 10% |
| Intra-day Precision (%CV) | ≤ 7.0% | ≤ 7.0% |
Experimental Protocols
Protocol 1: Sample Preparation
This protocol details the enzymatic digestion and solid-phase extraction (SPE) for the isolation of chlorinated tyrosines from whole blood, serum, or plasma.[1][5]
Materials:
-
Whole blood, serum, or plasma samples
-
Internal Standard (IS) solution (e.g., ¹³C₉,¹⁵N-3,5-dichloro-L-tyrosine)
-
Pronase (from Streptomyces griseus) solution
-
Ammonium bicarbonate buffer (50 mM)
-
Formic acid
-
Methanol
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis® HLB)[1]
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of the biological sample (whole blood, serum, or plasma).
-
Internal Standard Spiking: Add the internal standard solution to each sample to achieve the desired final concentration.
-
Enzymatic Digestion:
-
Add 100 µL of 50 mM ammonium bicarbonate buffer.
-
Add 50 µL of pronase solution.
-
Vortex briefly and incubate at 37°C for 3 hours.
-
-
Protein Precipitation:
-
After digestion, add 200 µL of 10% formic acid in methanol to precipitate proteins.
-
Vortex and centrifuge at 14,000 x g for 10 minutes.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the previous step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analytes with 1 mL of methanol.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98% Mobile Phase A).
-
Protocol 2: HPLC-MS/MS Analysis
This protocol provides the parameters for the chromatographic separation and mass spectrometric detection of this compound.
HPLC System:
-
Column: A suitable reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.250 mL/min.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 2 1.0 2 4.0 50 4.1 98 4.5 98 4.6 2 | 5.0 | 2 |
Mass Spectrometry System:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) This compound 250.0 204.0 Optimize experimentally ¹³C₉,¹⁵N-3,5-dichloro-L-tyrosine (IS) 260.0 213.0 Optimize experimentally 3-chloro-L-tyrosine 216.0 170.1 Optimize experimentally | ¹³C₆-3-chloro-L-tyrosine (IS) | 222.0 | 176.1 | Optimize experimentally |
Note: The specific collision energies should be optimized for the instrument in use to achieve maximum sensitivity.
Experimental Workflow Diagram
The following diagram illustrates the overall workflow from sample collection to data analysis for the quantification of this compound.
Caption: Workflow for HPLC-MS/MS quantification of this compound.
References
- 1. Simultaneous measurement of 3-chlorotyrosine and 3,5-dichlorotyrosine in whole blood, serum, and plasma by isotope dilution HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-chlorotyrosine and 3,5-dichlorotyrosine as biomarkers of respiratory tract exposure to chlorine gas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Simultaneous Measurement of 3-Chlorotyrosine and 3,5-Dichlorotyrosine in Whole Blood, Serum and Plasma by Isotope Dilution HPLC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the GC-MS Analysis of 3,5-dichloro-L-tyrosine
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,5-dichloro-L-tyrosine (dCY) is a chlorinated amino acid formed by the reaction of hypochlorous acid (HOCl) with tyrosine residues in proteins. It serves as a specific biomarker for chlorine-induced oxidative stress and is of significant interest in toxicology, clinical diagnostics, and drug development.[1][2] Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the sensitive and selective quantification of dCY in biological matrices.[2][3] Due to the low volatility of amino acids, derivatization is a mandatory step to convert dCY into a thermally stable and volatile compound suitable for GC analysis.[4][5] This document provides detailed application notes and protocols for the analysis of this compound by GC-MS.
Experimental Protocols
Protocol 1: Sample Preparation from Biological Matrices
This protocol outlines the extraction and purification of this compound from biological samples such as blood, plasma, serum, or tissue homogenates.
Materials:
-
Biological sample (e.g., 50 µL of plasma)
-
Internal Standard (e.g., ¹³C₉,¹⁵N-3,5-dichloro-L-tyrosine)
-
Pronase E solution
-
Trifluoroacetic acid (TFA)
-
Oasis® HLB solid-phase extraction (SPE) cartridges
-
Methanol
-
Acetonitrile
-
Ammonium bicarbonate solution
-
Nitrogen gas stream
Procedure:
-
Sample Spiking: To a 50 µL aliquot of the biological sample, add the internal standard to correct for matrix effects and procedural losses.
-
Protein Digestion: Add Pronase E solution to the sample to digest proteins and release the chlorinated tyrosine residues.
-
Protein Precipitation: Acidify the sample with trifluoroacetic acid to precipitate larger proteins. Centrifuge the sample and collect the supernatant.
-
Solid-Phase Extraction (SPE):
-
Condition the Oasis® HLB SPE cartridge with methanol followed by water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the this compound and other amino acids with a solution of 50% methanol.[1]
-
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen gas. The dried residue is now ready for derivatization.[1]
Protocol 2: Derivatization for GC-MS Analysis
This protocol describes the derivatization of the extracted this compound to make it volatile for GC-MS analysis. A common and effective method involves a two-step process of esterification followed by acylation.[1]
Materials:
-
Dried sample extract from Protocol 1
-
Propyl alcohol with HCl
-
Heptafluorobutyric anhydride (HFBA)
-
Ethyl acetate
-
Heating block or oven
Procedure:
-
Esterification: Reconstitute the dried sample in propyl alcohol containing HCl. Heat the mixture to convert the carboxylic acid group of the amino acid to its propyl ester.
-
Acylation: After cooling, add heptafluorobutyric anhydride (HFBA) and ethyl acetate. Heat the mixture again to derivatize the amino and hydroxyl groups.[1]
-
Solvent Evaporation: Evaporate the excess reagents and solvent under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried derivatized sample in a suitable solvent (e.g., ethyl acetate) for GC-MS injection.
An alternative and widely used derivatization technique is silylation, which involves reacting the analyte with a silylating agent to replace active hydrogens.[4]
Alternative Derivatization (Silylation):
-
Reagents: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[6]
-
Procedure: Add the silylating agent and a suitable solvent (e.g., acetonitrile) to the dried sample extract. Seal the vial and heat (e.g., 100 °C for 4 hours for MTBSTFA) to complete the reaction.[4][6] After cooling, the sample is ready for injection.
Protocol 3: GC-MS Analysis
This protocol provides typical instrument parameters for the analysis of derivatized this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., DB-5MS or equivalent)
GC Parameters (Example): [1]
-
Injector Temperature: 275 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 0.5 min
-
Ramp: 20 °C/min to 300 °C
-
Hold: 2 min at 300 °C
-
MS Parameters (Example): [1][7]
-
Ionization Mode: Negative Chemical Ionization (NCI)
-
Reagent Gas: Methane
-
Ion Source Temperature: 150 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Quantitative Data
The following table summarizes key quantitative parameters for the GC-MS analysis of this compound.
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 4.4 fmol on column | [7] |
| Linear Range (LC-MS/MS) | 2.50 to 1000 ng/mL | [8] |
| Observed Levels (Healthy Individuals) | Generally below the limit of detection | [8][9] |
| Observed Levels (Inflammatory Disease) | [8] | |
| Observed Levels (Chlorine Gas Exposure) | 223 ng/mL (in blood exposed to 2.02 ppm) | [8] |
Visualizations
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the GC-MS analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-chlorotyrosine and 3,5-dichlorotyrosine as biomarkers of respiratory tract exposure to chlorine gas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 5. GC-MS Amino Acid Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Simultaneous measurement of 3-chlorotyrosine and 3,5-dichlorotyrosine in whole blood, serum, and plasma by isotope dilution HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Ultrasensitive Detection of 3,5-dichloro-L-tyrosine in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
3,5-dichloro-L-tyrosine (Cl2-Tyr) is a biomarker of exposure to chlorine gas and is also associated with inflammatory conditions where myeloperoxidase-catalyzed chlorination stress occurs.[1][2] Accurate and sensitive quantification of Cl2-Tyr in plasma is crucial for toxicological assessments, clinical research, and drug development. This application note provides a detailed protocol for the detection and quantification of this compound in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3][4]
Signaling Pathway
The formation of this compound occurs via the electrophilic aromatic substitution of tyrosine.[3] This reaction is catalyzed by myeloperoxidase in the presence of chloride ions and hydrogen peroxide, often as part of an inflammatory response or due to exposure to chlorine.[1]
Figure 1: Formation of this compound.
Quantitative Data Summary
The following table summarizes the performance of a validated isotope dilution HPLC-MS/MS method for the simultaneous analysis of 3-chlorotyrosine (Cl-Tyr) and 3,5-dichlorotyrosine (Cl2-Tyr) in human plasma.[3][4]
| Parameter | This compound (Cl2-Tyr) | 3-chloro-L-tyrosine (Cl-Tyr) |
| Limit of Detection (LOD) | 0.396 ng/mL | 0.443 ng/mL |
| Lowest Reportable Limit (LRL) | 2.50 ng/mL | 2.50 ng/mL |
| Calibration Range | 2.50 - 1000 ng/mL | 2.50 - 1000 ng/mL |
| Coefficient of Determination (R²) | ≥ 0.998 | ≥ 0.998 |
| Accuracy | ≥ 93% | ≥ 93% |
| Inter-day Precision (CV) | ≤ 10% | ≤ 10% |
| Intra-day Precision (CV) | ≤ 7.0% | ≤ 7.0% |
Experimental Protocol
This protocol is based on a validated method for the simultaneous analysis of 3-chlorotyrosine and 3,5-dichlorotyrosine in human plasma.[3][4]
Materials and Reagents
-
This compound (Cl2-Tyr) standard (IsoSciences, LLC)[3]
-
¹³C₉,¹⁵N-3,5-dichloro-L-tyrosine (¹³C₉,¹⁵N-Cl2-Tyr) internal standard (IsoSciences, LLC)[3]
-
Pronase (from Streptomyces griseus)
-
Ammonium bicarbonate
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Formic acid
-
Solid Phase Extraction (SPE) cartridges
-
Human plasma (Tennessee Blood Services)[3]
Sample Preparation
-
Spiking: To 50 µL of plasma, add the internal standard solution containing ¹³C₉,¹⁵N-Cl2-Tyr.
-
Enzymatic Digestion: Add pronase solution to the plasma sample to digest the proteins. Incubate the mixture.[3][5]
-
Solid Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the digested sample onto the SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analytes (Cl-Tyr and Cl2-Tyr) with an appropriate elution solvent.[3]
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: Reversed-phase C18 column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate Cl-Tyr and Cl2-Tyr from other plasma components.
-
Flow Rate: Consistent with the column dimensions.
-
Injection Volume: Typically 5-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Cl2-Tyr: Monitor the transition from the precursor ion (m/z 250.0) to a specific product ion (e.g., m/z 169.0).[3]
-
¹³C₉,¹⁵N-Cl2-Tyr (Internal Standard): Monitor the appropriate transition for the isotope-labeled standard.
-
-
Data Analysis
Quantify the concentration of Cl2-Tyr in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the Cl2-Tyr standard.
Experimental Workflow
Figure 2: LC-MS/MS workflow for Cl₂-Tyr.
Conclusion
This application note provides a comprehensive protocol for the sensitive and specific detection of this compound in human plasma using LC-MS/MS. The described method, with its high accuracy and precision, is well-suited for research applications requiring reliable quantification of this important biomarker.[3][4] Adherence to the detailed experimental protocol is critical for achieving optimal results.
References
- 1. 3-chlorotyrosine and 3,5-dichlorotyrosine as biomarkers of respiratory tract exposure to chlorine gas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Simultaneous measurement of 3-chlorotyrosine and 3,5-dichlorotyrosine in whole blood, serum, and plasma by isotope dilution HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous Measurement of 3-Chlorotyrosine and 3,5-Dichlorotyrosine in Whole Blood, Serum and Plasma by Isotope Dilution HPLC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. publications.tno.nl [publications.tno.nl]
Application Notes and Protocols for the Quantification of 3,5-dichloro-L-tyrosine in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-dichloro-L-tyrosine (Cl2-Tyr) is a modified amino acid formed from the reaction of tyrosine with hypochlorous acid (HOCl), a potent oxidizing agent generated by the enzyme myeloperoxidase (MPO).[1][2][3] The presence and quantity of Cl2-Tyr in biological tissues serve as a specific biomarker for MPO-catalyzed oxidation and the resulting inflammatory and oxidative stress.[1][4][5] This makes it a crucial analyte in studies related to inflammatory diseases, atherosclerosis, and exposure to chlorine gas.[1][4][6] Accurate quantification of Cl2-Tyr in tissue samples is essential for understanding the pathological roles of MPO and for the development of targeted therapeutic interventions.
This document provides detailed application notes and protocols for the quantification of this compound in tissue samples using two common analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Quantitative Data Summary
The following tables summarize typical quantitative parameters and reported levels of this compound in various biological samples.
Table 1: LC-MS/MS Method Performance Characteristics
| Parameter | Value | Reference |
| Calibration Range | 2.50–1000 ng/mL | [6][7] |
| Lower Limit of Quantitation (LLOQ) | 2.50 ng/mL | [6][8] |
| Limit of Detection (LOD) | 0.396 - 0.739 ng/mL | [6][8] |
| Accuracy | ≥ 93% | [6][7] |
| Within-batch Precision (%RSD) | ≤ 12.9% | [8] |
| Between-batch Precision (%RSD) | ≤ 5.9% | [8] |
Table 2: GC-MS Method Performance Characteristics
| Parameter | Value | Reference |
| Operational Range | 50-500 pg/µL | [9] |
| Limit of Detection (LOD) | 1100 fg/µL (4.4 fmol on column) | [9] |
Table 3: Reported Levels of this compound in Biological Samples
| Sample Type | Condition | Concentration | Reference |
| Human Plasma | Healthy Individuals | < LRL (<2.50 ng/mL) | [6] |
| Human Plasma | Inflammatory Disease | < LRL - 5.22 ng/mL | [6] |
| Human Blood | Exposed to 2.02 ppm Chlorine Gas (15 min) | 223 ng/mL | [6][7] |
| Rat Nasal Tissue | Chlorine Gas Exposed | Dose-dependent increase | [4][9] |
Experimental Protocols
Protocol 1: Quantification of this compound by LC-MS/MS
This protocol is adapted from established methods for the analysis of chlorinated tyrosines in biological matrices.[6][8][10]
1. Materials and Reagents
-
This compound standard
-
¹³C₉,¹⁵N-3,5-dichloro-L-tyrosine (internal standard, ISTD)
-
HPLC-grade water
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Ammonium bicarbonate
-
Pronase (or other suitable protease)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis® HLB)
-
Methanol
2. Sample Preparation: Tissue Homogenization and Protein Digestion
-
Accurately weigh 5-20 mg of the frozen tissue sample.[8]
-
Add 200 µL of 50 mM ammonium bicarbonate to the tissue in a 2-mL tube containing metal beads.[8]
-
Homogenize the tissue using a bead mill homogenizer (e.g., Omni Bead Ruptor Elite) with parameters such as 5.5 m/s speed, 50 s duration, for 3 cycles.[8]
-
To the homogenized sample, add the ISTD solution (e.g., ¹³C₉,¹⁵N-Cl₂-Tyr at 25.0 ng/mL).
-
Perform enzymatic digestion by adding a protease like pronase to release Cl2-Tyr from proteins.[6] The specific conditions (enzyme concentration, incubation time, and temperature) should be optimized for the tissue type.[8]
3. Solid Phase Extraction (SPE)
-
Condition the SPE plate wells with methanol followed by HPLC-grade water.[6]
-
Load the digested sample onto the SPE plate.
-
Wash the wells to remove interfering substances.
-
Elute the analytes with an appropriate solvent, such as methanol or acetonitrile.[6]
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
4. LC-MS/MS Analysis
-
LC System: UHPLC system
-
Column: Hypercarb 3 µm, 2.1 × 30 mm or equivalent[6]
-
Column Temperature: 60 °C[6]
-
Mobile Phase A: 0.1% Formic Acid in Water[6]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile[6]
-
Flow Rate: 250 µL/min[6]
-
Injection Volume: 1 µL[6]
-
Gradient:
-
Initial: 98% A, 2% B
-
1 min hold
-
Linear gradient to 2% A, 98% B over 3 min
-
Hold for 1 min
-
Return to initial conditions[6]
-
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection: Multiple Reaction Monitoring (MRM). Specific transitions for Cl2-Tyr and its internal standard need to be determined.
5. Data Analysis
-
Construct a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration of the calibrators.
-
Quantify the amount of this compound in the tissue samples by interpolating their peak area ratios from the calibration curve.
-
Normalize the final concentration to the initial tissue weight.
Protocol 2: Quantification of this compound by GC-MS
This protocol is based on a method developed for the analysis of chlorinated tyrosines in nasal tissue.[9]
1. Materials and Reagents
-
This compound standard
-
¹³C₉-Tyrosine and/or ¹³C₉-3-chlorotyrosine (internal standards)
-
Methanol, Chloroform, Pyridine
-
Methane sulfonic acid (MSA)
-
Acetyl bromide, n-propanol
-
Heptafluorobutyric anhydride (HFBA)
-
Ethyl acetate
2. Sample Preparation: Protein Isolation and Hydrolysis
-
Homogenize tissue samples in a mixture of DI water and methanol using a ball mill tissue homogenizer.[9]
-
Add chloroform to the homogenate, vortex, cool, and centrifuge to separate the layers.[9]
-
Isolate and dry the protein pellet.[9]
-
Perform acid hydrolysis by adding methane sulfonic acid (MSA) and internal standards to the dried protein pellet.[9]
-
Purge with nitrogen, cap tightly, and heat at 120°C for 24 hours.[9]
-
Neutralize the hydrolysate with NaOH.
3. Derivatization
-
Reconstitute the amino acid residues in pyridine in DI water and dry.[9]
-
Prepare N-propyl/heptafluorobutyryl derivatives in a two-step process:
-
Dry the derivatized sample and reconstitute in a suitable solvent for GC-MS analysis.
4. GC-MS Analysis
-
GC System: Gas chromatograph with a suitable capillary column (e.g., DB-5ms).
-
Injection Mode: Splitless[9]
-
Injector Temperature: 275°C[9]
-
Oven Temperature Program:
-
Initial: 100°C, hold for 0.5 min
-
Ramp: 20°C/min to 300°C
-
Final Hold: 2 min[9]
-
-
Mass Spectrometer: Mass selective detector
-
Ionization Mode: Negative Chemical Ionization (NCI) using methane as the reagent gas.[9]
-
Detection: Selected Ion Monitoring (SIM). Monitor characteristic ions for derivatized Cl2-Tyr and internal standards.[9]
5. Data Analysis
-
Generate a calibration curve by plotting the ratio of the peak area of the analyte to the internal standard against the concentration.
-
Determine the concentration of this compound in the tissue samples from the calibration curve and normalize to the initial protein amount or tissue weight.
Visualizations
Caption: Workflow for the quantification of this compound in tissue samples.
Caption: Formation of this compound via the myeloperoxidase pathway.
References
- 1. 3-Chlorotyrosine, a specific marker of myeloperoxidase-catalyzed oxidation, is markedly elevated in low density lipoprotein isolated from human atherosclerotic intima - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 3. 3-Chlorotyrosine, a specific marker of myeloperoxidase-catalyzed oxidation, is markedly elevated in low density lipoprotein isolated from human atherosclerotic intima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-chlorotyrosine and 3,5-dichlorotyrosine as biomarkers of respiratory tract exposure to chlorine gas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Chlorotyrosine as a marker of protein damage by myeloperoxidase in tracheal aspirates from preterm infants: association with adverse respiratory outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous measurement of 3-chlorotyrosine and 3,5-dichlorotyrosine in whole blood, serum, and plasma by isotope dilution HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous Measurement of 3-Chlorotyrosine and 3,5-Dichlorotyrosine in Whole Blood, Serum and Plasma by Isotope Dilution HPLC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
Application Notes: 3,5-dichloro-L-tyrosine as a Biomarker for Myeloperoxidase-Driven Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-dichloro-L-tyrosine (dCY), a chlorinated derivative of the amino acid L-tyrosine, is an emerging biomarker for oxidative stress mediated by the enzyme myeloperoxidase (MPO).[1] MPO is abundantly expressed in neutrophils and plays a critical role in the innate immune response by catalyzing the production of hypochlorous acid (HOCl), a potent antimicrobial agent.[2][3] However, excessive or misplaced MPO activity during chronic inflammation can lead to HOCl-mediated damage to host tissues.[4] HOCl can react with tyrosine residues in proteins to form 3-chloro-L-tyrosine (CY), which can be further chlorinated to yield dCY.[5][6] The formation of dCY is highly specific to MPO activity, making it a valuable tool for investigating the role of neutrophil-driven oxidative stress in a variety of pathological conditions and for assessing the efficacy of therapeutic interventions targeting MPO.[7][8]
Biological Formation and Significance
Under inflammatory conditions, activated neutrophils release MPO into the extracellular space.[2] MPO utilizes hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) to generate HOCl.[3] This highly reactive species can chlorinate the aromatic ring of tyrosine residues on proteins, initially forming 3-chlorotyrosine. Subsequent chlorination at the second ortho position results in the formation of 3,5-dichlorotyrosine.[5][6]
Elevated levels of dCY have been detected in a range of inflammatory diseases, including atherosclerosis, respiratory diseases, and have also been identified as a biomarker for exposure to chlorine gas.[1][8][9] Its stability compared to other reactive oxygen species makes it a reliable long-term indicator of MPO-driven oxidative damage.[10]
Signaling Pathway for this compound Formation
Caption: Myeloperoxidase-mediated formation of this compound.
Quantitative Data Summary
The following table summarizes reported levels of 3-chlorotyrosine (CY) and 3,5-dichlorotyrosine (dCY) in various biological samples under different conditions. This data highlights the potential of dCY as a quantitative biomarker.
| Condition | Sample Type | Analyte | Concentration | Reference |
| Healthy Individuals | Blood/Serum | 3-Chlorotyrosine | [11] | |
| 3,5-Dichlorotyrosine | [11] | |||
| Chronic Inflammatory Disease | Blood/Serum | 3-Chlorotyrosine | [11] | |
| 3,5-Dichlorotyrosine | [11] | |||
| Chlorine Gas Exposure (2.02 ppm for 15 min) | Plasma | 3-Chlorotyrosine | 593 ng/mL | [12] |
| 3,5-Dichlorotyrosine | 273 ng/mL | [12] | ||
| Blood | 3-Chlorotyrosine | 941 ng/mL | [12] | |
| 3,5-Dichlorotyrosine | 223 ng/mL | [12] | ||
| Serum | 3-Chlorotyrosine | ~2580 ng/mL | [12] | |
| 3,5-Dichlorotyrosine | 527 ng/mL | [12] | ||
| Rat Nasal Tissue (Chlorine Gas Exposure) | Nasal Tissue | 3-Chlorotyrosine & 3,5-Dichlorotyrosine | Dose-dependent increase | [1][10] |
LRL = Lowest Reportable Limit
Experimental Protocols
The quantification of this compound in biological samples typically involves protein hydrolysis followed by sensitive analytical techniques such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).[10][12]
Protocol 1: Quantification of this compound in Blood, Serum, or Plasma by HPLC-MS/MS
This protocol is adapted from established methods for the analysis of chlorinated tyrosines.[11][12]
1. Sample Preparation and Protein Digestion:
-
To 50 µL of whole blood, serum, or plasma, add an internal standard solution containing a stable isotope-labeled this compound (e.g., ¹³C₉,¹⁵N-dCY).[12][13]
-
Perform protein digestion using a broad-spectrum protease like pronase to liberate the amino acids.
2. Solid Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., reversed-phase) according to the manufacturer's instructions.
-
Load the pronase digest onto the SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the chlorinated tyrosines using an appropriate solvent (e.g., methanol).
3. HPLC-MS/MS Analysis:
-
Dry the eluate and reconstitute in a suitable mobile phase (e.g., 0.1% formic acid in water).[13]
-
Inject the sample into a reversed-phase HPLC system coupled to a tandem mass spectrometer.
-
Chromatographic Separation: Use a C18 column with a gradient elution to separate this compound from other components.[12]
-
Mass Spectrometry Detection: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).[14] Monitor for the specific precursor-to-product ion transitions for both native dCY and the isotope-labeled internal standard.
4. Quantification:
-
Create a calibration curve using known concentrations of this compound standards.[13]
-
Quantify the amount of dCY in the sample by comparing its peak area ratio to the internal standard against the calibration curve. The linear range is typically 2.50–1000 ng/mL.[11][12]
Experimental Workflow for HPLC-MS/MS Analysis
Caption: Workflow for the quantification of this compound.
Applications in Drug Development
The measurement of this compound can be a valuable tool in various stages of drug development:
-
Target Validation: Elevated dCY levels in disease models can help validate MPO as a therapeutic target.
-
Pharmacodynamic Biomarker: dCY can be used to assess the in vivo efficacy of MPO inhibitors. A reduction in dCY levels following treatment would indicate successful target engagement.
-
Patient Stratification: Baseline dCY levels could potentially be used to identify patient populations with high MPO activity who are more likely to respond to MPO-targeted therapies.
-
Safety Assessment: Monitoring dCY levels could help in assessing whether a drug candidate exacerbates MPO-related oxidative stress.
Conclusion
This compound is a specific and stable biomarker of myeloperoxidase-catalyzed oxidative stress. Its quantification in biological samples provides a reliable method for investigating the role of neutrophil-driven inflammation in disease and for evaluating the efficacy of novel therapeutic agents. The detailed protocols and workflows presented here offer a guide for researchers and drug development professionals to incorporate the analysis of this important biomarker into their studies.
References
- 1. 3-chlorotyrosine and 3,5-dichlorotyrosine as biomarkers of respiratory tract exposure to chlorine gas [pubmed.ncbi.nlm.nih.gov]
- 2. Myeloperoxidase as an Active Disease Biomarker: Recent Biochemical and Pathological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Neutrophil myeloperoxidase and its substrates: formation of specific markers and reactive compounds during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Myeloperoxidase-derived oxidation: mechanisms of biological damage and its prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Myeloperoxidase: a target for new drug development? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Simultaneous measurement of 3-chlorotyrosine and 3,5-dichlorotyrosine in whole blood, serum, and plasma by isotope dilution HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. stacks.cdc.gov [stacks.cdc.gov]
- 14. benchchem.com [benchchem.com]
Application of 3,5-Dichloro-L-Tyrosine in Inflammation Research: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dichloro-L-tyrosine (DCY) is a halogenated derivative of the amino acid L-tyrosine. While research into its direct therapeutic applications is still emerging, its presence in biological systems is increasingly recognized as a significant biomarker of inflammation and oxidative stress, particularly in contexts involving the enzyme myeloperoxidase (MPO) and exposure to chlorine. This document provides an overview of the current understanding of DCY's role in inflammation and outlines protocols for its study.
Halogenation of tyrosine residues, including dichlorination, is a post-translational modification that can occur during inflammatory processes.[1] Specifically, the MPO system in phagocytes like neutrophils is a major source of hypochlorous acid (HOCl), which can lead to the chlorination of tyrosine residues to form 3-chlorotyrosine and subsequently 3,5-dichlorotyrosine.[1][2] Consequently, the detection of DCY in tissues and biological fluids can serve as an indicator of neutrophil-driven inflammation and associated oxidative damage.[3]
Recent studies on halogenated peptides suggest that such modifications can have functional consequences, converting peptides into potent immunomodulators.[4][5] While the direct immunomodulatory activity of free this compound is not yet well-defined, its stable nature makes it a valuable tool for investigating the pathobiology of inflammatory diseases.
Quantitative Data Summary
Currently, quantitative data on the direct anti-inflammatory effects of this compound are not available in the public domain. The primary quantitative data relates to its formation as a biomarker of chlorine gas exposure.
| Condition/Model | Sample Type | Analyte | Concentration/Level | Fold Change/Difference | Reference |
| Chlorine Gas Exposure in Rats | Nasal Respiratory Epithelium | 3,5-Dichlorotyrosine (dCY) | Dose-dependent increase | Statistically significant increase in all Cl2 exposure groups | [3][6] |
| Chlorine Gas Exposure in Rats | Nasal Respiratory Epithelium | 3-Chlorotyrosine (CY) vs. 3,5-Dichlorotyrosine (dCY) | Strong correlation in formation rates | Slope of [CY] vs. [dCY] correlation ≈ 1.001 | [3][7] |
Signaling Pathways and Logical Relationships
Formation of this compound in Inflammation
The formation of this compound is intrinsically linked to the inflammatory cascade, particularly the activation of neutrophils. The following diagram illustrates the pathway leading to its generation.
Caption: Formation pathway of this compound during neutrophil-mediated inflammation.
Proposed Experimental Workflow for Investigating Anti-Inflammatory Potential
The following workflow outlines a logical progression for assessing the potential anti-inflammatory properties of this compound.
Caption: Experimental workflow for evaluating the anti-inflammatory activity of this compound.
Experimental Protocols
Protocol 1: Quantification of this compound in Biological Samples
This protocol is adapted from methodologies used to detect chlorinated tyrosines as biomarkers of chlorine exposure.[3]
Objective: To quantify the levels of this compound in tissue samples as a marker of inflammation-induced oxidative stress.
Materials:
-
Tissue sample (e.g., lung, skin, nasal epithelium)
-
Internal standard (e.g., ¹³C₉-labeled this compound)
-
Protease (e.g., Pronase)
-
Buffer solution (e.g., 50 mM Tris-HCl, pH 7.4)
-
Solid-phase extraction (SPE) cartridges
-
Derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide with 1% TBDMSCl)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Sample Homogenization: Homogenize a known weight of the tissue sample in buffer.
-
Protein Digestion: Add the internal standard to the homogenate. Perform enzymatic hydrolysis of proteins by adding protease and incubating at an optimal temperature (e.g., 37°C) overnight to release free amino acids.
-
Solid-Phase Extraction: Acidify the sample and apply it to a pre-conditioned SPE cartridge to isolate the amino acids. Wash the cartridge and elute the amino acids with an appropriate solvent.
-
Derivatization: Evaporate the eluate to dryness under a stream of nitrogen. Add the derivatization agent and heat (e.g., at 60°C for 30 minutes) to create volatile derivatives suitable for GC analysis.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system. Use selective ion monitoring (SIM) to detect and quantify the specific ions corresponding to derivatized this compound and its internal standard.
-
Data Analysis: Calculate the concentration of this compound in the original sample based on the ratio of the peak area of the analyte to the internal standard and a standard curve.
Protocol 2: In Vitro Assessment of Anti-Inflammatory Activity in Macrophages
Objective: To determine if this compound can inhibit the production of inflammatory mediators in stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in a suitable vehicle, e.g., DMSO or PBS)
-
Lipopolysaccharide (LPS)
-
MTT or LDH assay kit for cytotoxicity
-
Griess reagent for nitric oxide (NO) measurement
-
ELISA kits for TNF-α, IL-6, and IL-1β
Procedure:
-
Cell Seeding: Seed macrophages in 96-well plates at a suitable density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.
-
Cytotoxicity Assay: Treat the cells with various concentrations of this compound for 24 hours. Assess cell viability using an MTT or LDH assay to determine non-toxic working concentrations.
-
Anti-inflammatory Assay:
-
Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include vehicle-treated and unstimulated controls.
-
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Cytokines: Use the collected supernatant to quantify the levels of TNF-α, IL-6, and IL-1β using specific ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis: Normalize the levels of inflammatory mediators to the vehicle-treated control. Calculate IC₅₀ values if a dose-dependent inhibition is observed.
Conclusion
This compound is a significant molecule in inflammation research, primarily serving as a specific biomarker for MPO-driven oxidative and chlorine-related stress. Its presence indicates the involvement of potent inflammatory pathways. While its role as a direct modulator of inflammation is an area requiring further investigation, the protocols outlined here provide a framework for researchers to quantify its formation in disease models and to explore its potential bioactivity. Such studies will be crucial in elucidating the broader impact of protein halogenation on inflammatory processes and may open new avenues for diagnostic and therapeutic strategies.
References
- 1. Halogenation of tyrosine perturbs large-scale protein self-organization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 3-chlorotyrosine and 3,5-dichlorotyrosine as biomarkers of respiratory tract exposure to chlorine gas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
Application Notes and Protocols: 3,5-dichloro-L-tyrosine as a Marker for Neutrophil Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophil activation is a hallmark of the innate immune response to pathogens and tissue injury. Upon activation, neutrophils release a variety of potent inflammatory mediators, including the heme enzyme myeloperoxidase (MPO). In the presence of hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻), MPO produces hypochlorous acid (HOCl), a powerful oxidizing and chlorinating agent.[1][2] HOCl can react with a variety of biomolecules, including the amino acid tyrosine, to form stable chlorinated products. The formation of 3-chloro-L-tyrosine and its subsequent conversion to 3,5-dichloro-L-tyrosine are specific products of this MPO-catalyzed reaction.[3][4] As MPO is the only human enzyme known to generate HOCl under physiological conditions, the detection of this compound serves as a highly specific biomarker for neutrophil activation and the associated inflammatory processes.[1]
Elevated levels of chlorinated tyrosines have been implicated in a range of inflammatory conditions, including atherosclerosis, chronic kidney disease, and respiratory diseases.[3][5] Therefore, the accurate quantification of this compound in biological samples provides a valuable tool for assessing the extent of neutrophil-mediated inflammation, monitoring disease progression, and evaluating the efficacy of anti-inflammatory therapies.
Biochemical Pathway of this compound Formation
The formation of this compound is a multi-step process initiated by the activation of neutrophils. The following diagram illustrates the key steps in this pathway.
Caption: Myeloperoxidase-catalyzed formation of this compound.
Quantitative Data Summary
The following tables summarize the reported levels of 3-chloro-L-tyrosine and this compound in various biological samples. These values can serve as a reference for researchers interpreting their own experimental data.
Table 1: Levels of Chlorinated Tyrosines in Human Plasma/Serum
| Analyte | Condition | Concentration Range (ng/mL) | Reference |
| 3-chloro-L-tyrosine | Healthy Individuals | [3][6] | |
| This compound | Healthy Individuals | [3][6] | |
| 3-chloro-L-tyrosine | Inflammatory Disease | [3][6] | |
| This compound | Inflammatory Disease | [3][6] | |
| 3-chloro-L-tyrosine | Chlorine Gas Exposure (2.02 ppm for 15 min) | 593 (plasma) | [3] |
| This compound | Chlorine Gas Exposure (2.02 ppm for 15 min) | 273 (plasma) | [3] |
LRL: Lowest Reportable Limit (typically 2.50 ng/mL)[3]
Table 2: Levels of Chlorinated Tyrosines in Human Whole Blood
| Analyte | Condition | Concentration (ng/mL) | Reference |
| 3-chloro-L-tyrosine | Chlorine Gas Exposure (2.02 ppm for 15 min) | 941 | [3] |
| This compound | Chlorine Gas Exposure (2.02 ppm for 15 min) | 223 | [3] |
Experimental Protocols
Protocol 1: Quantification of this compound in Plasma/Serum by HPLC-MS/MS
This protocol describes a high-throughput method for the simultaneous measurement of 3-chloro-L-tyrosine and this compound in plasma or serum samples.[3][7]
Materials:
-
Plasma or serum samples
-
Protease (e.g., Pronase)
-
Internal standards (e.g., ¹³C₉,¹⁵N-3,5-dichloro-L-tyrosine)
-
Solid Phase Extraction (SPE) cartridges
-
HPLC-grade solvents (acetonitrile, methanol, water)
-
Formic acid
-
Ammonium bicarbonate
-
HPLC system coupled to a tandem mass spectrometer (MS/MS)
Procedure:
-
Sample Preparation:
-
Thaw plasma/serum samples at room temperature.
-
To 50 µL of sample, add an internal standard solution.
-
Add ammonium bicarbonate buffer to adjust the pH.
-
Add protease solution (e.g., Pronase) and incubate to digest proteins.
-
-
Solid Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the digested sample onto the cartridge.
-
Wash the cartridge with water to remove salts and other interferences.
-
Elute the analytes with a methanol or acetonitrile solution.
-
-
HPLC-MS/MS Analysis:
-
Dry the eluate under a stream of nitrogen.
-
Reconstitute the sample in an appropriate mobile phase.
-
Inject the sample into the HPLC-MS/MS system.
-
Separate the analytes using a reverse-phase HPLC column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).
-
Detect and quantify the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Workflow Diagram:
Caption: HPLC-MS/MS workflow for this compound analysis.
Signaling Pathways in Neutrophil Activation Leading to MPO Release
The release of myeloperoxidase from the azurophilic granules of neutrophils is a tightly regulated process initiated by various inflammatory stimuli. The binding of these stimuli to their respective receptors on the neutrophil surface triggers a cascade of intracellular signaling events.
Caption: Key signaling pathways in neutrophil degranulation.
Conclusion
This compound is a specific and reliable biomarker for neutrophil activation and MPO-mediated oxidative stress. Its quantification in biological samples can provide valuable insights into the pathophysiology of inflammatory diseases and aid in the development of novel therapeutic strategies. The protocols and data presented in these application notes offer a foundation for researchers to incorporate the measurement of this important biomarker into their studies.
References
- 1. Myeloperoxidase: Regulation of Neutrophil Function and Target for Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Simultaneous measurement of 3-chlorotyrosine and 3,5-dichlorotyrosine in whole blood, serum, and plasma by isotope dilution HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous Measurement of 3-Chlorotyrosine and 3,5-Dichlorotyrosine in Whole Blood, Serum and Plasma by Isotope Dilution HPLC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing 3,5-dichloro-L-tyrosine (DCLT) Formation
Introduction
3,5-dichloro-L-tyrosine (DCLT) and its precursor 3-chloro-L-tyrosine (MCLT) are stable and specific biomarkers of protein oxidation mediated by the myeloperoxidase (MPO) enzyme.[1][2] MPO is abundantly expressed in neutrophils and to a lesser extent in monocytes.[1][3] During inflammation, activated neutrophils release MPO, which catalyzes the production of hypochlorous acid (HOCl) from hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻).[1][3][4][5] HOCl is a potent oxidizing and chlorinating agent that reacts with tyrosine residues on proteins to form MCLT and subsequently DCLT.[6] The presence of these chlorinated tyrosine species in biological samples is therefore a strong indicator of MPO-driven oxidative stress, which is implicated in numerous inflammatory diseases and tissue damage following exposure to chlorine gas.[4][6][7]
These application notes provide detailed protocols for two primary experimental models to induce the formation of DCLT:
-
An In Vitro Inflammatory Model: Using phorbol 12-myristate 13-acetate (PMA) to stimulate MPO release from human monocytic cells.
-
A Direct Exposure Model: Exposing biological samples like whole blood, plasma, or serum to chlorine gas.
Additionally, this document includes protocols for sample preparation and analysis, alongside quantitative data from published studies to serve as a reference.
Signaling Pathway for MPO-Mediated Tyrosine Chlorination
The formation of DCLT is a multi-step process initiated by the activation of phagocytic cells like neutrophils. The pathway involves the enzymatic production of a powerful oxidant which then modifies tyrosine residues.
Caption: MPO-catalyzed formation of chlorinated tyrosines.
Experimental Model 1: In Vitro DCLT Induction via Inflammatory Stimulation
This protocol describes the induction of DCLT in a human monocyte cell line (THP-1) by stimulating the cells to differentiate into macrophages and subsequently inducing an oxidative burst, which leads to MPO release and activity.
Protocol: PMA-Induced MPO Activity in THP-1 Cells
Objective: To induce the formation of DCLT in cultured cells by stimulating the MPO pathway.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
Phosphate Buffered Saline (PBS)
-
Reagents for protein hydrolysis (e.g., Pronase)
-
Internal standards (e.g., ¹³C-labeled DCLT) for mass spectrometry
-
Reagents for LC-MS/MS analysis
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
To differentiate monocytes into macrophage-like cells, seed the cells in a culture plate at a suitable density and add PMA to a final concentration of 50-100 ng/mL.[8]
-
Incubate for 48-72 hours. The cells will become adherent, a characteristic of differentiation.
-
-
Induction of Oxidative Burst:
-
After differentiation, remove the PMA-containing medium and wash the adherent cells gently with warm PBS.
-
Add fresh, serum-free medium to the cells.
-
Stimulate the differentiated cells with a second, higher dose of PMA (e.g., 200-500 ng/mL) for 2-4 hours to induce a strong oxidative burst and MPO release.
-
-
Sample Collection:
-
Collect the cell culture supernatant, which will contain secreted MPO and its products.
-
Wash the adherent cells with PBS and then lyse them using an appropriate buffer to collect the intracellular protein fraction.
-
Both supernatant and cell lysate can be analyzed for DCLT content.
-
-
Sample Preparation for Analysis (Protein Hydrolysis):
-
To the collected samples (supernatant or lysate), add an appropriate internal standard (e.g., ¹³C₉,¹⁵N-3,5-dichloro-L-tyrosine).[6]
-
Perform enzymatic protein digestion using an enzyme like Pronase to release the modified amino acids from the protein backbone.[6][9]
-
Incubate the samples according to the enzyme manufacturer's protocol (e.g., 37°C for 18-24 hours).
-
-
Purification and Analysis:
Caption: Workflow for in vitro DCLT induction via inflammation.
Experimental Model 2: Direct Induction by Chlorine Gas Exposure
This protocol details a direct chemical method for forming DCLT by exposing biological samples to a controlled concentration of chlorine gas. This model is relevant for toxicology studies and for generating positive controls.
Protocol: DCLT Induction in Blood Products via Chlorine Gas
Objective: To generate DCLT in biological matrices (whole blood, plasma, serum) through direct exposure to chlorine gas.
Materials:
-
Human whole blood, plasma, or serum
-
A controlled environmental chamber or sealed exposure system
-
Chlorine gas (Cl₂) source with a calibrated delivery system
-
Reagents for protein hydrolysis (e.g., Pronase)
-
Internal standards (e.g., ¹³C-labeled DCLT)
-
Reagents for LC-MS/MS analysis
Procedure:
-
Sample Preparation:
-
Place a known volume of the biological sample (e.g., 1 mL of whole blood) into a suitable container for exposure within the sealed chamber.
-
-
Chlorine Gas Exposure:
-
Introduce chlorine gas into the chamber to achieve a target concentration. Published studies have used concentrations ranging from approximately 370 ppb to 2.02 ppm.[6]
-
Expose the sample to the chlorine gas for a defined period. A 15-minute exposure has been shown to be effective.[6]
-
Ensure proper safety precautions are taken when handling chlorine gas, including the use of a fume hood and appropriate personal protective equipment.
-
-
Post-Exposure Sample Handling:
-
After exposure, safely vent the chamber and remove the sample.
-
The sample is now ready for processing to quantify the formed DCLT.
-
-
Sample Preparation for Analysis (Protein Hydrolysis):
-
Purification and Analysis:
Caption: Workflow for DCLT induction via chlorine gas exposure.
Data Presentation: Quantitative Levels of Chlorinated Tyrosines
The following tables summarize quantitative data for 3-chlorotyrosine (MCLT) and 3,5-dichlorotyrosine (DCLT) from human samples, providing a baseline for comparison with experimentally generated results.
Table 1: Baseline Levels of Chlorinated Tyrosines in Human Populations
| Analyte | Healthy Individuals (n=200) | Individuals with Chronic Inflammatory Disease (n=175) |
| MCLT (ng/mL) | ||
| DCLT (ng/mL) | ||
| LRL (Lowest Reportable Limit) = 2.50 ng/mL. Data sourced from a study using isotope dilution HPLC-MS/MS.[6] |
Table 2: Levels of Chlorinated Tyrosines After In Vitro Exposure to Chlorine Gas
| Analyte | Plasma exposed to 2.02 ppm Cl₂ (15 min) | Whole Blood exposed to 2.02 ppm Cl₂ (15 min) | Serum exposed to 2.02 ppm Cl₂ (15 min) |
| MCLT (ng/mL) | 593 | 941 | ~2580 |
| DCLT (ng/mL) | 273 | 223 | 527 |
| Data demonstrates a significant induction of both MCLT and DCLT well above baseline levels.[6] |
Analytical Methodology: Detection by HPLC-MS/MS
The gold standard for the sensitive and specific quantification of DCLT is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), typically employing an isotope dilution strategy.
Key Parameters for HPLC-MS/MS Analysis:
-
Sample Preparation: Pronase digestion followed by Solid-Phase Extraction (SPE).[6][9]
-
Detection: Tandem Mass Spectrometry (MS/MS).
-
Quantification: Stable isotope dilution using ¹³C or ¹⁵N-labeled internal standards (e.g., ¹³C₉,¹⁵N-DCLT) to ensure high accuracy and precision.[6]
-
LOD/LRL: Methods have been developed with a Limit of Detection (LOD) for DCLT around 0.396 ng/mL and a Lowest Reportable Limit (LRL) of 2.50 ng/mL.[6][9]
These protocols and data provide a comprehensive framework for researchers and drug development professionals to reliably induce, measure, and interpret the formation of this compound in various experimental contexts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Myeloperoxidase-catalyzed 3-chlorotyrosine formation in dialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neutrophil myeloperoxidase and its substrates: formation of specific markers and reactive compounds during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous measurement of 3-chlorotyrosine and 3,5-dichlorotyrosine in whole blood, serum, and plasma by isotope dilution HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-chlorotyrosine and 3,5-dichlorotyrosine as biomarkers of respiratory tract exposure to chlorine gas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous Measurement of 3-Chlorotyrosine and 3,5-Dichlorotyrosine in Whole Blood, Serum and Plasma by Isotope Dilution HPLC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction of 3,5-dichloro-L-tyrosine from Biological Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,5-dichloro-L-tyrosine (Cl₂-Tyr) is a significant biomarker formed by the reaction of chlorine with tyrosine residues in proteins. It is used to assess exposure to chlorine gas and to study myeloperoxidase-catalyzed inflammatory processes.[1] Accurate quantification of Cl₂-Tyr in complex biological matrices such as blood, serum, plasma, and tissue is crucial for clinical and toxicological research.[1][2] Solid-phase extraction (SPE) is a robust and effective sample preparation technique that isolates Cl₂-Tyr from endogenous interferences, leading to cleaner extracts and improved analytical sensitivity, typically for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4]
This application note provides a detailed protocol for the solid-phase extraction of this compound from various biological matrices using a polymeric reversed-phase sorbent.
Principle
The method utilizes a hydrophilic-lipophilic balanced (HLB) polymeric sorbent for the solid-phase extraction of Cl₂-Tyr. The sample, after enzymatic digestion to release the amino acid from proteins, is loaded onto the SPE plate.[3] The HLB sorbent retains the moderately polar Cl₂-Tyr while allowing more polar, interfering compounds to be washed away. The analyte is then eluted with an organic solvent, and the resulting extract is concentrated and reconstituted for LC-MS/MS analysis. The use of a stable isotope-labeled internal standard, such as ¹³C₉,¹⁵N-3,5-dichloro-L-tyrosine, is essential for accurate quantification.[2][3]
Quantitative Data Summary
The following table summarizes the performance characteristics of the SPE-LC-MS/MS method for the analysis of this compound in biological samples as reported in validated studies.
| Parameter | Matrix | Value | Reference |
| Linearity Range | Whole Blood, Serum, Plasma | 2.50 – 1,000 ng/mL | [2][3][5] |
| Limit of Detection (LOD) | Whole Blood, Serum, Plasma | 0.396 ng/mL | [2][3][5] |
| Limit of Detection (LOD) | Plasma, Tissue | 0.739 ng/mL | [6] |
| Lower Limit of Quantitation (LLOQ) | Whole Blood, Serum, Plasma | 2.50 ng/mL | [2][3][5][6] |
| Accuracy | Whole Blood, Serum, Plasma | ≥ 93% | [3][5] |
| Inter-day Precision (%CV) | Whole Blood, Serum, Plasma | ≤ 10% | [3][5] |
| Intra-day Precision (%CV) | Whole Blood, Serum, Plasma | ≤ 7.0% | [3][5] |
Experimental Workflow Diagram
The diagram below illustrates the complete workflow from sample preparation to final analysis.
Caption: Workflow for SPE of this compound.
Experimental Protocols
1. Materials and Reagents
-
SPE Plate: Waters Oasis® HLB 96-well plate, 60 mg, 60 μm particle size, or equivalent.[3]
-
Analytes: this compound (Cl₂-Tyr) analytical standard.
-
Internal Standard (ISTD): ¹³C₉,¹⁵N-3,5-dichloro-L-tyrosine.[3]
-
Enzyme: Pronase (from Streptomyces griseus).
-
Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Formic acid (LC-MS grade), Deionized water.
-
Buffer: Ammonium bicarbonate buffer.
-
Apparatus: 96-well plate vacuum manifold, 96-well collection plate, centrifuge, nitrogen evaporator.
2. Sample Preparation (Plasma, Serum, Whole Blood) This protocol is adapted from methods developed for the analysis of chlorinated tyrosines in blood-based matrices.[3][5]
-
Pipette 100 µL of the biological sample (plasma, serum, or whole blood) into a 96-well plate.
-
Add 50 µL of the internal standard solution (e.g., ¹³C₉,¹⁵N-Cl₂-Tyr at 25 ng/mL).
-
Add 100 µL of pronase solution in ammonium bicarbonate buffer to each well.
-
Seal the plate, vortex briefly, and incubate at 37°C for a minimum of 4 hours (or overnight) to ensure complete protein digestion.
-
Stop the digestion by adding 50 µL of 10% formic acid in water.
-
Centrifuge the plate to pellet any precipitated matter. The supernatant is now ready for SPE.
3. Solid-Phase Extraction Protocol The following is a general protocol for the Waters Oasis® HLB 96-well plate and should be optimized for specific laboratory conditions.
-
Condition: Add 1.0 mL of methanol to each well of the SPE plate. Allow the solvent to pass through completely by gravity or apply gentle vacuum.
-
Equilibrate: Add 1.0 mL of deionized water containing 0.1% formic acid to each well. Allow the solvent to pass through, ensuring the sorbent bed does not go dry.
-
Load: Transfer the supernatant from the digested sample (from step 2.6) to the corresponding wells of the SPE plate. Apply a slow, steady vacuum to load the entire sample at a flow rate of approximately 1-2 mL/min.
-
Wash: Add 1.0 mL of deionized water containing 5% methanol to each well to wash away salts and polar interferences. Apply vacuum to pull the wash solvent through completely.
-
Dry Sorbent: Apply maximum vacuum for 5-10 minutes to thoroughly dry the sorbent bed. This step is critical for ensuring efficient elution.
-
Elute: Place a clean 96-well collection plate inside the vacuum manifold. Add 1.0 mL of methanol containing 0.1% formic acid to each well. Allow the solvent to soak the sorbent for 1 minute before applying a gentle vacuum to slowly elute the analytes into the collection plate.
4. Post-Extraction
-
Evaporation: Place the collection plate in a nitrogen evaporator and dry the eluate completely at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of a suitable mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Seal the plate and vortex to ensure the analyte is fully dissolved. The sample is now ready for injection into the LC-MS/MS system.
Conclusion
This application note details a robust and reliable solid-phase extraction protocol for the quantification of this compound in various biological matrices. The use of an HLB sorbent provides effective cleanup, removing significant matrix interferences and enabling high sensitivity and accuracy in subsequent LC-MS/MS analysis.[3][5] This method is suitable for high-throughput clinical and toxicological studies requiring precise measurement of this critical biomarker.
References
- 1. 3-chlorotyrosine and 3,5-dichlorotyrosine as biomarkers of respiratory tract exposure to chlorine gas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous measurement of 3-chlorotyrosine and 3,5-dichlorotyrosine in whole blood, serum, and plasma by isotope dilution HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Simultaneous Measurement of 3-Chlorotyrosine and 3,5-Dichlorotyrosine in Whole Blood, Serum and Plasma by Isotope Dilution HPLC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. stacks.cdc.gov [stacks.cdc.gov]
Application Notes and Protocols for GC-MS Analysis of Chlorinated Amino Acids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of chlorinated amino acids for analysis by gas chromatography-mass spectrometry (GC-MS). Chlorinated amino acids, such as 3-chloro-L-tyrosine and 3,5-dichloro-L-tyrosine, are important biomarkers for oxidative stress and inflammation, implicated in various diseases. Due to their low volatility and high polarity, derivatization is a critical step to enable their analysis by GC-MS.
This guide covers two primary derivatization techniques: silylation and acylation with chloroformates . It includes detailed experimental protocols, quantitative data summaries, and visual workflows to assist researchers in selecting and implementing the appropriate method for their analytical needs.
General Experimental Workflow
The analysis of chlorinated amino acids by GC-MS typically follows a general workflow encompassing sample preparation, derivatization, and instrumental analysis. Proper sample preparation, often involving protein precipitation and solid-phase extraction, is crucial for removing interfering matrix components and isolating the target analytes.
Figure 1: General experimental workflow for the GC-MS analysis of chlorinated amino acids.
Section 1: Silylation Derivatization
Silylation is a common derivatization technique that replaces active hydrogens on polar functional groups (e.g., -OH, -NH2, -COOH) with a less polar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[1] This process increases the volatility and thermal stability of the amino acids, making them amenable to GC-MS analysis.[1] N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a frequently used silylating agent that produces stable TBDMS derivatives that are relatively resistant to moisture.[1][2]
Protocol 1: Silylation of 3-Chloro-L-Tyrosine using MTBSTFA
This protocol is adapted from established methods for the silylation of 3-chloro-L-tyrosine.[2]
Materials:
-
3-Chloro-L-Tyrosine standard or purified sample extract
-
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)
-
Acetonitrile (anhydrous)
-
Pyridine (anhydrous)
-
Heating block or oven
-
GC-MS vials with inserts
Procedure:
-
Drying: Ensure the sample containing 3-chloro-L-tyrosine is completely dry. This can be achieved by evaporation under a stream of nitrogen or by lyophilization.
-
Reagent Addition: To the dried sample in a GC-MS vial, add 50 µL of anhydrous acetonitrile and 50 µL of MTBSTFA. For samples that are difficult to dissolve, a small amount of anhydrous pyridine can be added.
-
Reaction: Cap the vial tightly and heat at 60-100°C for 30-60 minutes. The optimal temperature and time may need to be determined empirically for specific chlorinated amino acids.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Figure 2: Experimental workflow for the silylation of chlorinated amino acids.
Section 2: Acylation with Chloroformates
Acylation using chloroformate reagents is another effective method for derivatizing amino acids. This reaction targets the amino and carboxyl groups, typically in a one-step or two-step process, to form stable, volatile derivatives.[3][4] Various alkyl chloroformates, such as ethyl chloroformate (ECF) and methyl chloroformate (MCF), have been successfully used.[3][5] Pentafluorophenyl chloroformate (PFP-Cl) is another powerful reagent that enhances sensitivity, particularly in electron capture negative ionization mass spectrometry (ECNI-MS).[6]
Protocol 2: Ethyl Chloroformate (ECF) Derivatization of Chlorinated Amino Acids
This protocol is based on a general method for amino acid derivatization with ECF.[4][7]
Materials:
-
Chlorinated amino acid standard or purified sample extract
-
Ethanol
-
Pyridine
-
Ethyl Chloroformate (ECF)
-
Chloroform
-
Sodium bicarbonate solution (5%)
-
Anhydrous sodium sulfate
Procedure:
-
Sample Preparation: The sample containing the chlorinated amino acid can be in an aqueous solution.
-
Reaction Mixture: In a glass tube, mix 100 µL of the sample with 400 µL of ethanol and 100 µL of pyridine.
-
Derivatization: Add 50 µL of ECF to the mixture. Vortex vigorously for 30 seconds.
-
Extraction: Add 500 µL of chloroform to extract the derivatized amino acids. Vortex for 30 seconds.
-
Phase Separation: Centrifuge briefly to separate the organic and aqueous layers.
-
Washing: Transfer the lower organic layer to a new tube. Wash with 500 µL of 5% sodium bicarbonate solution to remove any remaining reagents.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Analysis: The supernatant is ready for GC-MS analysis.
Figure 3: Experimental workflow for acylation with ethyl chloroformate.
Protocol 3: N(O,S)-Ethoxycarbonyltrifluoroethyl Ester Derivatization
This is a specific chloroformate-based method that has been applied to the analysis of 3-chlorotyrosine.[8]
Materials:
-
Dried, purified protein hydrolysate containing 3-chlorotyrosine
-
Trifluoroethanol/Pyridine mixture (80:20 v/v)
-
Ethyl Chloroformate (ECF)
-
Chloroform
Procedure:
-
Reagent Addition: To the dried amino acid sample (not more than 50 mg), add 200 µL of the trifluoroethanol/pyridine mixture.
-
Derivatization: Add 20 µL of ECF and vortex for 1 minute at room temperature.
-
Extraction: Add 150 µL of chloroform to extract the derivatives.
-
Analysis: Inject an aliquot of the chloroform layer into the GC-MS.[8]
Quantitative Data Summary
The following tables summarize the available quantitative data for the GC-MS analysis of chlorinated amino acids using different derivatization techniques. It is important to note that direct comparative studies across a wide range of chlorinated amino acids and derivatization methods are limited in the literature.
Table 1: Quantitative Data for Silylation of 3-Chloro-L-Tyrosine
| Parameter | Value | Reference(s) |
| Quantification Range | 10–200 ng/mL | [9] |
| Limit of Detection (LOD) | 0.562 ng/mL | [10] |
Table 2: Quantitative Data for Acylation of Chlorinated Tyrosines
| Analyte | Derivatization Method | Limit of Detection (LOD) | Reference(s) |
| 3-Chlorotyrosine | N(O,S)-ethoxycarbonyltrifluoroethyl ester | Not explicitly stated, but sensitive determination reported. | [8] |
| 3,5-Dichlorotyrosine | Not specified for GC-MS | 0.739 ng/mL (by LC-MS/MS) | [10] |
Note: The LOD for 3,5-dichlorotyrosine is provided from an LC-MS/MS method as specific GC-MS data was not available in the searched literature. This value is included for context but may not be directly comparable.
Discussion and Method Comparison
Silylation (MTBSTFA):
-
Advantages: Forms stable derivatives, less sensitive to moisture compared to other silylating agents, and is a well-established technique for amino acid analysis.[1][2]
-
Disadvantages: Requires anhydrous conditions for optimal reaction, and the derivatization reaction can sometimes be slow.[5]
Acylation with Chloroformates (e.g., ECF):
-
Advantages: Derivatization can often be performed directly in an aqueous medium, the reaction is typically rapid, and a variety of chloroformate reagents are available, allowing for method optimization.[3][4][11]
-
Disadvantages: The reaction can be highly exothermic, and under alkaline conditions, it may lead to protein and peptide hydrolysis if the sample is not properly purified.[12][13] The derivatives may be less stable over time compared to silylated derivatives.[5]
Choice of Method:
The choice between silylation and acylation will depend on the specific chlorinated amino acid, the sample matrix, and the available instrumentation. For complex biological samples, the ability to perform derivatization in an aqueous medium with chloroformates can be advantageous. However, for purified samples where stability is a primary concern, silylation with MTBSTFA may be preferred. Researchers should validate the chosen method for their specific application to ensure optimal performance.
Conclusion
This document provides a comprehensive overview of the key derivatization techniques for the GC-MS analysis of chlorinated amino acids. The detailed protocols, workflow diagrams, and quantitative data summaries serve as a valuable resource for researchers in the fields of biomedical research, drug development, and clinical diagnostics. While the provided protocols are based on established methods, optimization for specific chlorinated amino acids and sample matrices is recommended to achieve the best analytical results.
References
- 1. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. stacks.cdc.gov [stacks.cdc.gov]
- 11. Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Isotope-Labeled Standards for the Quantitative Analysis of 3,5-dichloro-L-tyrosine
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,5-dichloro-L-tyrosine (Cl2-Tyr) is a significant biomarker for oxidative stress and inflammation, specifically indicating the activity of the enzyme myeloperoxidase (MPO).[1][2] Myeloperoxidase, primarily found in neutrophils, catalyzes the formation of hypochlorous acid (HOCl), a potent oxidizing agent that can chlorinate tyrosine residues in proteins to form 3-chlorotyrosine (Cl-Tyr) and subsequently Cl2-Tyr.[1][2] Accurate and precise quantification of Cl2-Tyr in biological matrices is crucial for studying the role of MPO-driven inflammation in various diseases and for the development of novel therapeutics.
Stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological samples. This method utilizes a stable isotope-labeled internal standard that is chemically identical to the analyte but has a different mass. The use of an isotope-labeled standard, such as ¹³C₉,¹⁵N-3,5-dichloro-L-tyrosine, allows for the correction of matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise results.[3]
This document provides a detailed protocol for the analysis of this compound in biological samples using an isotope dilution LC-MS/MS method.
Quantitative Data Summary
The following tables summarize the quantitative data from a validated isotope dilution HPLC-MS/MS method for the simultaneous measurement of 3-chlorotyrosine and this compound.[4][5]
Table 1: Method Performance Characteristics
| Parameter | 3-chlorotyrosine (Cl-Tyr) | This compound (Cl₂-Tyr) |
| Calibration Range | 2.50–1000 ng/mL | 2.50–1000 ng/mL |
| Lowest Reportable Limit (LRL) | 2.50 ng/mL | 2.50 ng/mL |
| Limit of Detection (LOD) | 0.443 ng/mL | 0.396 ng/mL |
| Accuracy | ≥ 93% | ≥ 93% |
| Inter-day Precision (CV) | ≤ 10% | ≤ 10% |
| Intra-day Precision (CV) | ≤ 7.0% | ≤ 7.0% |
| Coefficient of Determination (R²) | ≥ 0.998 | ≥ 0.998 |
Table 2: Reported Levels of Chlorinated Tyrosines in Human Samples
| Sample Type | Condition | 3-chlorotyrosine (Cl-Tyr) Concentration | This compound (Cl₂-Tyr) Concentration |
| Blood/Serum | Healthy Individuals (n=200) | ||
| Blood/Serum | Individuals with Chronic Inflammatory Disease (n=175) | ||
| Blood | Exposed to 2.02 ppm Chlorine Gas (15 min) | 941 ng/mL | 223 ng/mL |
| Serum | Exposed to 2.02 ppm Chlorine Gas (15 min) | ~2580 ng/mL | 527 ng/mL |
| Plasma | Exposed to 2.02 ppm Chlorine Gas (15 min) | 593 ng/mL | 273 ng/mL |
*LRL = Lowest Reportable Limit (2.50 ng/mL)
Signaling Pathway: Myeloperoxidase-Mediated Chlorination of Tyrosine
Caption: Myeloperoxidase (MPO) signaling pathway.
Experimental Workflow for Cl₂-Tyr Analysis
Caption: Experimental workflow for Cl₂-Tyr analysis.
Experimental Protocols
Materials and Reagents
-
This compound (Cl₂-Tyr) standard
-
¹³C₉,¹⁵N-3,5-dichloro-L-tyrosine (¹³C₉,¹⁵N-Cl₂-Tyr) internal standard
-
Pronase (from Streptomyces griseus)
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Standard laboratory equipment (pipettes, centrifuges, vials, etc.)
Sample Preparation
-
Sample Collection: Collect whole blood, serum, or plasma samples according to standard procedures.
-
Internal Standard Spiking: To 50 µL of the biological sample, add a known amount of the ¹³C₉,¹⁵N-Cl₂-Tyr internal standard solution.
-
Protein Digestion:
-
Add pronase solution to the sample to digest proteins and release chlorinated tyrosine residues.
-
Incubate the mixture under appropriate conditions (e.g., 37°C for several hours or overnight).
-
-
Solid Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the digested sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analytes with an appropriate solvent (e.g., methanol).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: Use a reversed-phase C18 column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.
-
Gradient: Develop a suitable gradient to separate Cl₂-Tyr from other sample components. A typical run time is around 5 minutes.[4]
-
Injection Volume: 20 µL.[6]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both native Cl₂-Tyr and the isotope-labeled internal standard.
-
Cl₂-Tyr: m/z 250.0 → 169.0[4]
-
¹³C₉,¹⁵N-Cl₂-Tyr: The exact m/z will depend on the specific labeling pattern.
-
-
MS Parameters: Optimize MS parameters such as sprayer voltage, vaporizer temperature, and capillary temperature for maximum sensitivity.[6]
-
Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for a series of calibration standards.
-
Determine the concentration of Cl₂-Tyr in the unknown samples by interpolating their peak area ratios from the calibration curve. The use of the isotope-labeled internal standard corrects for any analyte loss during sample preparation and for matrix effects in the MS source.
References
- 1. The many roles of myeloperoxidase: From inflammation and immunity to biomarkers, drug metabolism and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous measurement of 3-chlorotyrosine and 3,5-dichlorotyrosine in whole blood, serum, and plasma by isotope dilution HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous Measurement of 3-Chlorotyrosine and 3,5-Dichlorotyrosine in Whole Blood, Serum and Plasma by Isotope Dilution HPLC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
"challenges in quantifying 3,5-dichloro-L-tyrosine in complex samples"
Welcome to the technical support center for the quantification of 3,5-dichloro-L-tyrosine (DCLT) in complex biological samples. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of DCLT.
Issue 1: Low or No Signal Intensity for DCLT
Question: I am not detecting a signal for my DCLT standard or samples, or the signal is significantly lower than expected. What are the possible causes and solutions?
Answer: Low or no signal intensity for this compound is a common issue that can stem from several factors throughout the analytical workflow. A systematic approach to troubleshooting is recommended.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Mass Spectrometer Settings | - Verify that the mass spectrometer is operating in the correct ionization mode (e.g., positive or negative ion mode) for DCLT. - Ensure the correct precursor and product ions for DCLT and its internal standard are being monitored in Multiple Reaction Monitoring (MRM) mode. - Perform a system tune and calibration to ensure the instrument is functioning optimally.[1] |
| LC Separation Issues | - Confirm that the analytical column is appropriate for the analysis and has not degraded. A new column may be necessary. - Ensure the mobile phase composition is correct and has been freshly prepared. Contaminated or old mobile phases can affect ionization efficiency.[1] |
| Sample Preparation Inefficiency | - Evaluate the efficiency of your solid-phase extraction (SPE) or protein precipitation protocol. Inefficient extraction will lead to low recovery of DCLT. - Ensure that the pH of the sample and buffers is optimal for DCLT extraction. |
| Analyte Degradation | - Prepare fresh DCLT standards and samples. DCLT may degrade over time, especially if not stored properly.[2] |
| Ion Suppression | - Matrix components from complex samples can co-elute with DCLT and suppress its ionization.[3][4] Improve sample clean-up or adjust the chromatographic gradient to separate DCLT from interfering matrix components.[2] |
Issue 2: High Background Noise or Interfering Peaks
Question: My chromatograms show high background noise or several interfering peaks that are compromising the detection and quantification of DCLT. How can I address this?
Answer: High background noise and interfering peaks are often due to contaminants in the sample or analytical system.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Contaminated Solvents or Reagents | - Use high-purity, LC-MS grade solvents and reagents. - Prepare fresh mobile phases and sample preparation solutions. |
| Sample Matrix Effects | - Complex biological matrices contain numerous endogenous compounds that can cause interfering peaks.[3][5] Enhance your sample preparation protocol with a more rigorous clean-up step, such as a multi-step SPE or a different protein precipitation method.[2] |
| System Contamination | - Flush the LC system, including the injector and column, with a strong solvent to remove any accumulated contaminants.[6] - Clean the ion source of the mass spectrometer according to the manufacturer's instructions.[1] |
| Plasticizers and Other Leachables | - Avoid using plastic consumables that can leach contaminants into your samples and solvents. Opt for glass or polypropylene vials and containers where possible. |
Issue 3: Poor Peak Shape (Tailing, Fronting, or Broadening)
Question: The chromatographic peaks for DCLT are tailing, fronting, or are broader than expected, which is affecting integration and quantification. What should I do?
Answer: Poor peak shape can be caused by a variety of chromatographic issues.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Column Degradation | - The analytical column may be old or contaminated. Replace the column with a new one of the same type.[6] |
| Inappropriate Mobile Phase | - The pH of the mobile phase can significantly affect the peak shape of ionizable compounds like DCLT. Adjust the mobile phase pH to improve peak symmetry. - Ensure the mobile phase is well-mixed and degassed.[1] |
| Sample Overload | - Injecting too much sample onto the column can lead to peak broadening and fronting.[7] Reduce the injection volume or dilute the sample. |
| Extra-Column Volume | - Excessive tubing length or dead volume in the LC system can cause peak broadening.[6] Minimize tubing lengths and ensure all fittings are properly connected. |
| Injection Solvent Mismatch | - If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion.[6] Prepare samples in a solvent that is similar in composition to the initial mobile phase. |
Frequently Asked Questions (FAQs)
Q1: What is a typical limit of quantification (LOQ) for DCLT in biological samples?
A1: The limit of quantification for this compound can vary depending on the analytical method and the sample matrix. For instance, a validated HPLC-MS/MS method has reported a lowest reportable limit (LRL) of 2.50 ng/mL for DCLT in whole blood, serum, and plasma.[8][9][10] Another study using gas chromatography-mass spectrometry (GC-MS) reported a limit of detection (LOD) of 1100 fg/µL.[11]
Q2: How can I minimize matrix effects when quantifying DCLT in complex samples like plasma or tissue homogenates?
A2: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in the quantification of analytes in complex biological samples.[3] To minimize these effects for DCLT analysis, consider the following strategies:
-
Effective Sample Preparation: Employ robust sample clean-up techniques such as solid-phase extraction (SPE) to remove interfering matrix components.[2][8][9][10]
-
Stable Isotope-Labeled Internal Standard: Use a stable isotope-labeled internal standard, such as ¹³C₉,¹⁵N-3,5-dichloro-L-tyrosine, to compensate for matrix effects and variations in sample processing.[8][10]
-
Chromatographic Separation: Optimize the LC method to achieve good separation between DCLT and co-eluting matrix components.[2]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed to compensate for matrix effects.[8]
Q3: What are the key steps in a typical sample preparation workflow for DCLT analysis from blood samples?
A3: A common workflow for the analysis of DCLT from blood, serum, or plasma involves enzymatic digestion followed by solid-phase extraction.[8][9][10]
-
Sample Digestion: The sample (e.g., 50 µL of whole blood) is subjected to enzymatic digestion using pronase to release DCLT from proteins.[8][9][10]
-
Internal Standard Spiking: A known amount of a stable isotope-labeled internal standard is added to the sample.[8][10]
-
Solid-Phase Extraction (SPE): The digested sample is loaded onto an SPE cartridge to isolate DCLT and remove interfering substances.[8][9][10] The cartridge is then washed, and DCLT is eluted with an appropriate solvent.
-
Evaporation and Reconstitution: The eluate is dried down and then reconstituted in a solvent compatible with the LC-MS/MS system.[11]
Quantitative Data Summary
The following table summarizes key quantitative parameters from a validated LC-MS/MS method for the analysis of this compound.[8][9][10]
| Parameter | Value |
| Calibration Range | 2.50 – 1000 ng/mL |
| Lowest Reportable Limit (LRL) | 2.50 ng/mL |
| Limit of Detection (LOD) | 0.396 ng/mL |
| Accuracy | ≥ 93% |
| Inter-day Precision (CV) | ≤ 10% |
| Intra-day Precision (CV) | ≤ 7.0% |
Experimental Protocols
Detailed Methodology for LC-MS/MS Quantification of DCLT in Whole Blood, Serum, or Plasma [8]
This protocol is based on a validated stable isotope dilution HPLC-MS/MS method.
1. Sample Preparation:
- To 50 µL of sample (whole blood, serum, or plasma), add the internal standard solution containing ¹³C₉,¹⁵N-3,5-dichloro-L-tyrosine.
- Perform enzymatic digestion of the sample using pronase.
- Isolate the analyte using solid-phase extraction (SPE).
- Dry the eluate and reconstitute in the initial mobile phase.
2. HPLC Conditions:
- Column: Hypercarb 3 µm, 2.1 × 30 mm analytical column.
- Column Temperature: 60 °C.
- Mobile Phase A (MPA): 0.1% formic acid in HPLC-grade water.
- Mobile Phase B (MPB): 0.1% formic acid in acetonitrile.
- Flow Rate: 250 µL/min.
- Injection Volume: 1 µL.
- Gradient:
- Initial: 98% MPA, 2% MPB.
- 1 min hold.
- 3 min linear gradient to 2% MPA, 98% MPB.
- 1 min hold.
- Return to initial conditions.
3. MS/MS Conditions:
- Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the specific method.
- Detection: Tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM).
- Monitor the specific precursor-to-product ion transitions for both DCLT and its stable isotope-labeled internal standard.
Visualizations
Caption: Experimental workflow for DCLT quantification.
Caption: Troubleshooting decision tree for low signal intensity.
References
- 1. ssi.shimadzu.com [ssi.shimadzu.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. biorxiv.org [biorxiv.org]
- 6. agilent.com [agilent.com]
- 7. zefsci.com [zefsci.com]
- 8. Simultaneous measurement of 3-chlorotyrosine and 3,5-dichlorotyrosine in whole blood, serum, and plasma by isotope dilution HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous Measurement of 3-Chlorotyrosine and 3,5-Dichlorotyrosine in Whole Blood, Serum and Plasma by Isotope Dilution HPLC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
"improving detection sensitivity for 3,5-dichloro-L-tyrosine"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of 3,5-dichloro-L-tyrosine (Cl2-Tyr).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a significant biomarker?
A1: this compound (Cl2-Tyr) is a chlorinated derivative of the amino acid L-tyrosine.[1][2] It is a specific biomarker for protein oxidation mediated by the enzyme myeloperoxidase (MPO), which is involved in the innate immune response and inflammatory processes.[2] Its presence can indicate exposure to chlorine gas or other chlorinating agents and is associated with various inflammatory diseases.[3][4][5]
Q2: What are the primary analytical methods for detecting this compound?
A2: The most common and sensitive methods for the detection and quantification of this compound are High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[3][5][6] These methods offer high specificity and sensitivity for detecting Cl2-Tyr in complex biological matrices.
Q3: What are the expected background levels of this compound in biological samples?
A3: In healthy individuals with no known inflammatory disease, baseline levels of this compound are often below the lowest reportable limit (LRL) of sensitive assays (e.g., <2.50 ng/mL).[3] Patients with inflammatory diseases may have slightly higher baseline levels, for instance, up to 5.22 ng/mL.[3]
Q4: How should biological samples be stored to ensure the stability of this compound?
A4: For long-term storage, it is recommended to keep plasma and serum samples at -70°C.[1] While 3-chloro-L-tyrosine (a related compound) has shown stability through at least three freeze-thaw cycles, it is best practice to minimize these cycles by aliquoting samples before freezing.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental detection of this compound.
HPLC-MS/MS Analysis
Issue 1: Low Signal Intensity or Poor Sensitivity
-
Possible Cause: Inefficient sample preparation leading to loss of analyte.
-
Troubleshooting Tip: Ensure optimal protein digestion with pronase and efficient extraction using a validated Solid Phase Extraction (SPE) protocol. A cation-exchange SPE cartridge can be effective.[1][4]
-
Possible Cause: Suboptimal chromatographic separation.
-
Troubleshooting Tip: Use a column with appropriate selectivity, such as a Hypercarb column, to improve resolution from matrix components.[1][3] Adjust the mobile phase gradient to ensure proper elution and peak shape.
-
Possible Cause: Incorrect mass spectrometry parameters.
-
Troubleshooting Tip: Optimize the precursor and product ion selection for Cl2-Tyr in your specific instrument. Ensure the collision energy is appropriate for generating a strong, specific fragment ion signal.
Issue 2: High Background Noise or Interference
-
Possible Cause: Matrix effects from the biological sample.
-
Troubleshooting Tip: Employ a robust SPE protocol to effectively remove interfering substances.[1] Consider using a divert valve to direct the early and late eluting components of the sample to waste, reducing contamination of the mass spectrometer.
-
Possible Cause: Contamination from laboratory environment or reagents.
-
Troubleshooting Tip: Use high-purity solvents and reagents. Thoroughly clean the HPLC system, including the injector and column, between runs.
Issue 3: Poor Peak Shape or Retention Time Shifts
-
Possible Cause: Column degradation or contamination.
-
Troubleshooting Tip: Flush the column with a strong solvent or, if necessary, replace it. Ensure proper sample filtration to prevent particulates from damaging the column.
-
Possible Cause: Inconsistent mobile phase composition.
-
Troubleshooting Tip: Prepare fresh mobile phases daily and ensure they are properly degassed. Check the HPLC pump for consistent flow and mixing.
Quantitative Data Summary
The following table summarizes the quantitative data for a validated HPLC-MS/MS method for the detection of this compound.[3][4]
| Parameter | Value |
| Limit of Detection (LOD) | 0.396 ng/mL[3][4] |
| Lowest Reportable Limit (LRL) | 2.50 ng/mL[3][4] |
| Calibration Range | 2.50–1000 ng/mL[3][4] |
| Accuracy | ≥ 93%[3][4] |
| Inter-day Precision (CV) | ≤ 10%[3][4] |
| Intra-day Precision (CV) | ≤ 7.0%[3][4] |
Experimental Protocols
Protocol 1: HPLC-MS/MS for this compound in Whole Blood, Serum, or Plasma[3]
1. Sample Preparation:
- To 50 µL of sample (whole blood, plasma, or serum), add internal standard.
- Perform protein digestion using pronase.
- Isolate the analyte using Solid Phase Extraction (SPE).
2. HPLC Conditions:
- Column: Hypercarb, 3 µm, 2.1 × 30 mm.[3]
- Column Temperature: 60 °C.[3]
- Mobile Phase A (MPA): 0.1% formic acid in HPLC-grade water.[3]
- Mobile Phase B (MPB): 0.1% formic acid in acetonitrile.[3]
- Flow Rate: 250 µL/min.[3]
- Injection Volume: 1 µL.[3]
- Gradient:
- Initial: 98% MPA, 2% MPB.[3]
- Hold for 1 min.
- Linear gradient to 2% MPA, 98% MPB over 3 min.[3]
- Hold for 1 min.
- Return to initial conditions.
- Total Run Time: 5.01 min.[3]
3. Mass Spectrometry Conditions:
- Ionization: Electrospray Ionization (ESI), positive ion mode.
- Detection: Tandem Mass Spectrometry (MS/MS).
- Monitor specific precursor-to-product ion transitions for this compound and its internal standard.
Visualizations
Caption: Experimental workflow for HPLC-MS/MS detection of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Simultaneous measurement of 3-chlorotyrosine and 3,5-dichlorotyrosine in whole blood, serum, and plasma by isotope dilution HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3-chlorotyrosine and 3,5-dichlorotyrosine as biomarkers of respiratory tract exposure to chlorine gas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
"addressing matrix effects in LC-MS/MS analysis of 3,5-dichloro-L-tyrosine"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the LC-MS/MS analysis of 3,5-dichloro-L-tyrosine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: The "matrix" in LC-MS/MS analysis refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[2][3] This can result in inaccurate and irreproducible quantification, compromising the reliability of your results.[2][4]
Q2: I am observing significant signal suppression for this compound. What are the common causes and how can I mitigate this?
A2: Signal suppression is a common manifestation of matrix effects.[2] The primary causes are typically co-eluting endogenous compounds from the biological matrix that compete with the analyte for ionization. For complex matrices like plasma or serum, phospholipids are often a major contributor to ion suppression.[5]
To mitigate signal suppression, consider the following strategies:
-
Sample Preparation: Employ a robust sample preparation method to remove interfering matrix components. Techniques like solid-phase extraction (SPE) are highly effective. For protein-rich samples, a protein digestion step prior to SPE can further improve sample cleanup.[1][4]
-
Chromatographic Separation: Optimize your LC method to achieve better separation between this compound and interfering matrix components. Adjusting the mobile phase composition, gradient profile, and column chemistry can significantly reduce co-elution.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most widely recognized and effective method to compensate for matrix effects.[4] A SIL-IS, such as ¹³C₉,¹⁵N-3,5-dichloro-L-tyrosine, will co-elute with the analyte and experience similar ionization suppression or enhancement.[4] By calculating the ratio of the analyte signal to the SIL-IS signal, accurate quantification can be achieved.[4]
Q3: How can I quantitatively assess the extent of matrix effects in my assay?
A3: A common method to quantify matrix effects is the post-extraction spike method.[5] This involves comparing the peak area of an analyte spiked into a blank matrix extract to the peak area of the analyte in a neat solvent at the same concentration. The matrix effect can then be calculated as a percentage.
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing for this compound | - Co-elution with interfering compounds.- Inappropriate mobile phase pH. | - Optimize the chromatographic gradient to better resolve the analyte from interferences.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| High Background Noise | - Incomplete removal of matrix components.- Contamination from solvents or labware. | - Enhance the sample cleanup procedure, for instance, by adding a wash step to your SPE protocol.[4]- Use high-purity solvents and ensure all labware is thoroughly cleaned. |
| Inconsistent Results Between Injections | - Variable matrix effects across different samples.- Inconsistent sample preparation. | - Implement the use of a stable isotope-labeled internal standard (SIL-IS) to normalize for variations.[1][4]- Ensure precise and consistent execution of the sample preparation protocol for all samples. |
| Low Recovery of this compound | - Inefficient extraction from the sample matrix.- Analyte loss during solvent evaporation steps. | - Optimize the SPE protocol, including the choice of sorbent and elution solvent.- Carefully control the temperature and nitrogen flow during solvent evaporation. |
Experimental Protocols
Sample Preparation for this compound in Human Plasma
This protocol is adapted from a validated method for the analysis of chlorinated tyrosines in biological matrices.[1][4]
-
Protein Digestion:
-
To a 100 µL plasma sample, add an appropriate amount of the stable isotope-labeled internal standard (¹³C₉,¹⁵N-3,5-dichloro-L-tyrosine).
-
Add pronase solution and incubate at 50°C for 75 minutes with shaking.
-
-
Acidification:
-
Adjust the pH of the digested sample to 1 with trifluoroacetic acid (TFA).
-
-
Solid-Phase Extraction (SPE):
-
Condition an Oasis® HLB 96-well SPE plate with 1 mL of methanol followed by 1 mL of water.
-
Load the entire acidified sample onto the SPE plate.
-
Wash the sample with 1 mL of 2% methanol in water.
-
Elute the analytes with 1 mL of methanol into a clean collection plate.
-
-
Evaporation and Reconstitution:
-
Evaporate the samples to dryness under a stream of nitrogen at 50°C.
-
Reconstitute the dried extract in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.
-
Quantitative Data Summary
The following table summarizes the performance of a validated LC-MS/MS method for the analysis of this compound.[1][4] The use of a stable isotope-labeled internal standard was employed to correct for matrix effects, leading to high accuracy and precision.
| Parameter | This compound |
| Calibration Range | 2.50 – 1000 ng/mL |
| Lowest Reportable Limit (LRL) | 2.50 ng/mL |
| Limit of Detection (LOD) | 0.396 ng/mL |
| Accuracy | ≥ 93% |
| Intra-day Precision (CV) | ≤ 7.0% |
| Inter-day Precision (CV) | ≤ 10% |
Visualizations
Workflow for Addressing Matrix Effects
Caption: Workflow for mitigating matrix effects using a stable isotope-labeled internal standard.
Logical Relationship in Matrix Effect Mitigation
Caption: Key strategies to address matrix effects for accurate LC-MS/MS quantification.
References
- 1. Simultaneous Measurement of 3-Chlorotyrosine and 3,5-Dichlorotyrosine in Whole Blood, Serum and Plasma by Isotope Dilution HPLC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous measurement of 3-chlorotyrosine and 3,5-dichlorotyrosine in whole blood, serum, and plasma by isotope dilution HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
"sample stability and storage conditions for 3,5-dichloro-L-tyrosine"
This technical support center provides guidance on the stability and storage of 3,5-dichloro-L-tyrosine, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored in a cool, dry, and dark place. Specific temperature recommendations vary, with suppliers suggesting either 2°C to 8°C or -20°C. It is crucial to keep the container tightly sealed to protect it from moisture.
Q2: How should I store solutions of this compound?
A2: Solutions of this compound are expected to be less stable than the solid compound. For short-term use, solutions should be prepared fresh. If storage is necessary, it is advisable to store them at -20°C or colder and protect them from light. Based on data for the related compound 3-chloro-L-tyrosine, which showed a 25% decrease in concentration after two weeks at 37°C, prolonged storage of this compound solutions at room temperature or even refrigerated conditions is not recommended.
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented, halogenated compounds can be susceptible to degradation.[1] Potential degradation pathways may include:
-
Photodegradation: Exposure to light, especially UV light, can cause degradation.
-
Oxidation: As a derivative of tyrosine, it may be susceptible to oxidative degradation.
-
Hydrolysis: Stability may be affected by pH, particularly at extreme acidic or alkaline conditions.
-
Further Chlorination: In the presence of strong oxidizing agents like hypochlorous acid, 3-chloro-L-tyrosine can be converted to this compound, suggesting that further reactions might be possible under certain conditions.
Q4: I am seeing unexpected peaks in my chromatogram when analyzing this compound. What could be the cause?
A4: Unexpected peaks could be due to several factors:
-
Degradation Products: If the sample has been stored improperly or for an extended period, the additional peaks may correspond to degradation products.
-
Contamination: Ensure that all solvents, reagents, and labware are free from contaminants.
-
Matrix Effects: If analyzing complex biological samples, components of the matrix may interfere with the analysis. Proper sample preparation, such as solid-phase extraction, is crucial.
-
Reaction with Reagents: Ensure that the analytical mobile phase or other reagents are not reacting with your analyte.
Troubleshooting Guides
Issue 1: Inconsistent or Low Analyte Response
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Sample Degradation | Prepare fresh samples and standards. Review storage conditions and handling procedures. Consider performing a quick stability check by comparing freshly prepared samples to older ones. |
| Poor Solubility | Ensure the sample is fully dissolved in the chosen solvent. Sonication may aid dissolution. Verify the solubility of this compound in your specific solvent system. |
| Instrumental Issues | Check the performance of your analytical instrument (e.g., HPLC, GC-MS). Verify detector response, column performance, and injection precision with a stable standard. |
| Improper Sample Preparation | Optimize your sample preparation method to ensure efficient extraction and minimal loss of the analyte. |
Issue 2: High Background Noise in Chromatogram
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Contaminated Solvents/Reagents | Use high-purity solvents and freshly prepared mobile phases. Filter all solutions before use. |
| Dirty Instrument Components | Clean the injector, column, and detector according to the manufacturer's instructions. |
| Sample Matrix Interference | Employ a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering substances. |
Stability Summary
Table 1: Recommended Storage Conditions
| Form | Temperature | Light Condition | Atmosphere |
| Solid | 2-8°C or -20°C | Protect from light | Dry, inert atmosphere recommended |
| Solution | -20°C or colder | Protect from light | Use freshly prepared or store for short periods |
Table 2: Potential Instability Factors
| Condition | Potential Effect | Recommendation |
| Elevated Temperature | Increased degradation rate. | Avoid prolonged exposure to temperatures above refrigeration. |
| Light Exposure | Photodegradation. | Store in amber vials or protect from light. |
| Extreme pH | Hydrolysis. | Buffer solutions to a neutral pH if possible and assess stability. |
| Oxidizing Agents | Chemical degradation. | Avoid contact with strong oxidizing agents. |
Experimental Protocols
Protocol 1: General Forced Degradation Study
A forced degradation study can help identify potential degradation products and establish the intrinsic stability of this compound.[2][3][4]
1. Acid and Base Hydrolysis:
- Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.
- Incubate samples at room temperature and an elevated temperature (e.g., 60°C).
- Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
- Neutralize the samples before analysis.
2. Oxidative Degradation:
- Prepare a solution of this compound in a solution of hydrogen peroxide (e.g., 3%).
- Incubate at room temperature.
- Analyze at various time points.
3. Thermal Degradation:
- Expose solid this compound to dry heat (e.g., 80°C).
- Expose a solution of the compound to the same temperature.
- Analyze at various time points.
4. Photostability:
- Expose a solution of this compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[5]
- Keep a control sample in the dark at the same temperature.
- Analyze both samples at various time points.
Analysis: Utilize a stability-indicating analytical method, such as HPLC with UV or mass spectrometric detection, to separate the parent compound from any degradation products.
Visualizations
Caption: Key factors influencing the stability of this compound.
Caption: A logical workflow for troubleshooting unexpected analytical results.
References
- 1. Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. biotech-asia.org [biotech-asia.org]
- 4. researchgate.net [researchgate.net]
- 5. database.ich.org [database.ich.org]
Technical Support Center: Troubleshooting Peak Tailing in GC-MS of Halogenated Compounds
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering peak tailing issues during the GC-MS analysis of halogenated compounds. The following information is presented in a question-and-answer format to directly address specific problems.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for halogenated compounds in GC-MS?
Peak tailing in GC-MS analysis of halogenated compounds can stem from several factors, often categorized as either chemical interactions or physical issues within the system.[1][2][3] The most frequent causes include:
-
Active Sites: Unwanted interactions between the halogenated analytes and active sites within the GC system are a primary cause.[1][4] These active sites, often acidic silanol groups, can be present in the injector liner, on the column stationary phase, or even on metal surfaces within the inlet or transfer line.[1]
-
Improper Column Installation: A poorly cut or installed column can create dead volumes or turbulence in the flow path, leading to peak tailing for all compounds, including halogenated ones.[1][4]
-
Contamination: Contamination in the inlet liner, at the head of the column, or in the MS ion source can lead to peak distortion.[5][6] For halogenated compounds, a specific issue can arise from the interaction of halogenated solvents with the ion source.[7][8][9]
-
Sample Overload: Injecting too much sample can saturate the column, resulting in asymmetrical peak shapes.[10]
-
Inappropriate Flow Rate: A split ratio that is too low may not be sufficient for an efficient sample introduction, causing peak tailing.[11]
Q2: My chromatogram shows tailing for all peaks, not just the halogenated ones. What should I investigate first?
When all peaks in a chromatogram exhibit tailing, the issue is likely physical or related to the overall system setup rather than a specific chemical interaction.[1] The recommended troubleshooting steps are:
-
Check Column Installation: Ensure the column is cut squarely and installed at the correct depth in both the inlet and the detector.[1][4] A poor cut can cause turbulence in the carrier gas flow.[2]
-
Inspect for Leaks: Leaks in the inlet, septum, or fittings can disrupt the carrier gas flow and cause broad, tailing peaks.[10] Use an electronic leak detector for a thorough check.[12]
-
Examine the Inlet Liner: A cracked or improperly installed liner can create dead volume.[13] Ensure the correct liner is being used for your application.
Q3: Only my halogenated analyte peaks are tailing. What does this suggest?
If only specific, often more polar or active compounds like some halogenated analytes are tailing, it points towards a chemical interaction problem.[1][2] The primary suspects are active sites within the system.
-
Inlet Liner Deactivation: The glass inlet liner may have become active. Replace it with a new, deactivated liner.[4]
-
Column Contamination/Degradation: The front end of the column can become contaminated or the stationary phase can degrade, exposing active sites. Trimming 10-20 cm from the front of the column can often resolve this.[4][6]
-
Use of Inert Components: For highly sensitive analyses, consider using ultra-inert liners, columns, and seals to minimize interactions.[14]
Q4: I'm using a halogenated solvent like dichloromethane (DCM), and I'm seeing worsening peak tailing over time. What could be the cause?
A known issue with using halogenated solvents, particularly dichloromethane (DCM), is their interaction with the hot metal surfaces of the MS ion source.[7][8][9] This interaction can form ferrous chloride (FeCl2) on the ion source surfaces.[7][9] Analytes can then adsorb to these contaminated surfaces and be released slowly, causing significant peak tailing.[7][9] This problem can be diagnosed by looking for the isotopic pattern of FeCl2+ in the MS background signal.[7][9] The solution is to clean the MS ion source and, if possible, switch to a non-halogenated solvent.[7]
Troubleshooting Summary
The following table summarizes common causes of peak tailing and their corresponding solutions.
| Symptom | Possible Cause | Recommended Action | Reference |
| All peaks are tailing | Improper column installation (poor cut, incorrect depth) | Re-cut and reinstall the column according to the manufacturer's instructions. | [1][4] |
| Leaks in the system (inlet, septum, fittings) | Perform a leak check using an electronic leak detector and tighten/replace fittings as necessary. | [10][12] | |
| Contaminated or incorrect inlet liner | Replace the inlet liner with a new, deactivated one of the appropriate type. | [5][10] | |
| Only halogenated or polar peaks are tailing | Active sites in the inlet liner | Replace the inlet liner with a new, highly deactivated liner. | [1][4] |
| Column contamination or degradation at the inlet | Trim 10-20 cm from the front of the column. If the problem persists, the column may need to be replaced. | [4][6] | |
| Interaction with metal surfaces | Use inert-coated components (liner, column, seals). | [14] | |
| Worsening peak tailing over time with halogenated solvents | Contamination of the MS ion source with metal halides (e.g., FeCl2) | Clean the MS ion source. Consider switching to a non-halogenated solvent if the problem persists. | [7][8][9] |
| Broad, tailing peaks | Sample overload | Reduce the injection volume or dilute the sample. | [10] |
| Split ratio too low | Increase the split ratio to ensure efficient sample transfer. | [11] |
Experimental Protocols
Protocol 1: GC Column Trimming
This procedure is used to remove contaminated or degraded sections from the front of the GC column.
-
Cool Down: Ensure the GC oven, inlet, and detector are at room temperature.
-
Vent the MS: If applicable, vent the mass spectrometer according to the manufacturer's instructions.
-
Remove the Column: Carefully disconnect the column from the inlet and detector.
-
Inspect and Cut: Using a ceramic scoring wafer or a diamond-tipped pen, make a clean, square cut to remove 10-20 cm from the inlet end of the column.[4][6] Inspect the cut with a magnifier to ensure it is clean and at a right angle to the column wall.[4]
-
Reinstall the Column: Reinstall the column in the inlet and detector, ensuring the correct insertion depth as specified by the instrument manufacturer.
-
Leak Check: Pressurize the system and perform a leak check.
-
Condition the Column (if necessary): If a significant portion of the column was removed, a brief conditioning may be required.
-
Pump Down the MS: Pump down the mass spectrometer.
-
Test the System: Inject a standard to evaluate the peak shape.
Protocol 2: Inlet Maintenance
Regular inlet maintenance is crucial for preventing peak tailing.[15][16]
-
Cool Down: Cool the inlet to room temperature.
-
Disassemble the Inlet: Carefully remove the septum nut, septum, and then the inlet liner.
-
Inspect and Clean/Replace:
-
Septum: Replace the septum daily or when signs of wear are visible.[15]
-
Liner: Replace the liner weekly or when contamination is visible.[15] Use a new, deactivated liner.
-
O-ring: Replace the liner O-ring with every liner change.[17]
-
Inlet Seal: Inspect the gold or stainless steel seal and replace it if it is scratched or contaminated.[15]
-
-
Reassemble the Inlet: Reinstall the components in the reverse order of disassembly.
-
Leak Check: Pressurize the system and perform a leak check.
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for peak tailing in GC-MS.
Caption: Chemical interactions leading to peak tailing.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. GC Technical Tip: Peak Shape Problems - No Peaks | Phenomenex [phenomenex.com]
- 6. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 7. academic.oup.com [academic.oup.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. agilent.com [agilent.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. GC Tech Tip: Peak Shape Problems - Tailing Peaks | Phenomenex [phenomenex.com]
- 14. agilent.com [agilent.com]
- 15. sisweb.com [sisweb.com]
- 16. GC tip on setting an inlet maintenance schedule | Phenomenex [phenomenex.com]
- 17. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Optimization of Mobile Phase for 3,5-dichloro-L-tyrosine Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of 3,5-dichloro-L-tyrosine. The following sections offer detailed experimental protocols, data summaries, and visual workflows to address common challenges encountered during chromatographic method development.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the HPLC separation of this compound?
A1: The main challenges arise from the structural characteristics of this compound. As a polar, zwitterionic molecule, it can exhibit poor retention on traditional reversed-phase columns and is prone to peak tailing due to interactions with surface silanols on the stationary phase. Furthermore, as a chiral molecule, separating its enantiomers (L- and D-forms) requires a chiral stationary phase (CSP) or a chiral mobile phase additive to create a stereoselective environment.
Q2: Which type of HPLC column is recommended for the achiral analysis of this compound?
A2: For reversed-phase separation of chlorinated tyrosines, a porous graphitic carbon column, such as a Hypercarb, has been shown to be effective.[1] This type of column offers a different selectivity compared to standard silica-based C18 columns and can provide good retention and peak shape for polar and aromatic compounds.
Q3: What is a good starting point for the chiral separation of this compound?
A3: For the direct enantiomeric separation of underivatized amino acids like this compound, macrocyclic glycopeptide-based CSPs are highly recommended.[2][3] Columns such as those based on teicoplanin (e.g., Astec CHIROBIOTIC T) are particularly successful because they possess ionic groups and are compatible with a wide range of mobile phases suitable for polar, ionic compounds.[2][3]
Q4: Is derivatization of this compound necessary for its chiral separation?
A4: Derivatization is not always required and direct analysis on a suitable CSP is often preferred to avoid additional sample preparation steps and the potential introduction of impurities.[2][3] However, if direct methods do not provide adequate separation, derivatizing the amino group (e.g., with FMOC) can enhance chiral recognition on certain CSPs, particularly polysaccharide-based columns.
Q5: How does the mobile phase composition affect the chiral separation of amino acids?
A5: The mobile phase is a critical factor in achieving enantioselectivity.[4] The organic modifier (e.g., methanol, acetonitrile), aqueous buffer, and additives (e.g., acids, bases) control the ionization state of both the analyte and the CSP. These interactions directly influence the formation of the transient diastereomeric complexes necessary for chiral recognition and separation.
Troubleshooting Guides
Problem 1: Poor Peak Shape (Tailing or Fronting) in Achiral or Chiral Separations
Possible Causes and Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on silica-based columns can interact with the amine group of this compound, causing peak tailing.
-
Solution: Add a mobile phase modifier to suppress silanol activity. For reversed-phase, adding a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) can protonate the silanols and reduce unwanted interactions. For chiral separations on certain phases, a basic modifier like diethylamine (DEA) might be necessary to improve peak shape.
-
-
Incompatible Sample Solvent: Injecting the sample in a solvent significantly stronger than the mobile phase can lead to peak distortion.
-
Solution: Whenever possible, dissolve and inject the sample in the initial mobile phase. If a stronger solvent is required for solubility, minimize the injection volume.
-
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Reduce the sample concentration or injection volume.
-
Problem 2: No or Poor Enantiomeric Resolution on a Chiral Stationary Phase
Possible Causes and Solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not provide sufficient stereoselective interactions for this compound.
-
Solution: Screen different types of CSPs. For underivatized amino acids, macrocyclic glycopeptide (e.g., teicoplanin-based) or zwitterionic ion-exchange CSPs are often good starting points.[2]
-
-
Suboptimal Mobile Phase Composition: The mobile phase may not be promoting the necessary chiral recognition.
-
Solution: Systematically vary the mobile phase composition. Adjust the type and percentage of the organic modifier (e.g., switch between methanol and acetonitrile). Optimize the concentration and type of acidic or basic additives. For polar compounds, consider polar organic or HILIC modes.[5]
-
-
Temperature Effects: Column temperature can significantly impact chiral separations.
-
Solution: Evaluate the effect of temperature on the separation. Lowering the temperature often increases retention and can improve resolution, although it will also increase analysis time.[2]
-
Experimental Protocols
Achiral Separation of this compound by RP-HPLC-MS/MS
This protocol is adapted from a method for the simultaneous measurement of 3-chlorotyrosine and 3,5-dichlorotyrosine in biological samples.[1]
-
Column: Hypercarb (3 µm, 2.1 x 30 mm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-1 min: 2% B
-
1-4 min: Linear gradient to 98% B
-
4-5 min: Hold at 98% B
-
5-5.01 min: Return to 2% B
-
-
Flow Rate: 250 µL/min
-
Column Temperature: 60 °C
-
Injection Volume: 1 µL
-
Detection: Tandem Mass Spectrometry (MS/MS)
General Protocol for Chiral Method Development for this compound
This protocol provides a starting point for developing a chiral separation method using a macrocyclic glycopeptide column.
-
Sample Preparation:
-
Dissolve this compound in the initial mobile phase or a compatible solvent (e.g., 50:50 Methanol:Water) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: Astec CHIROBIOTIC T (or similar teicoplanin-based CSP), 25 cm x 4.6 mm, 5 µm
-
Mobile Phase Screening (Reversed-Phase):
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Methanol with 0.1% Formic Acid
-
Start with an isocratic elution of 50% B and adjust the ratio to optimize retention and resolution.
-
-
Mobile Phase Screening (Polar Organic Mode):
-
Mobile Phase A: Acetonitrile with 0.1% Acetic Acid and 0.05% Triethylamine
-
Mobile Phase B: Methanol with 0.1% Acetic Acid and 0.05% Triethylamine
-
Evaluate different ratios of A and B.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C (can be varied to optimize)
-
Detection: UV at an appropriate wavelength (e.g., 280 nm)
-
-
Optimization:
-
Evaluate the chromatograms for resolution, peak shape, and retention time.
-
Adjust the mobile phase composition, including the type and concentration of additives, to improve the separation.
-
Optimize the flow rate and column temperature for the best balance of resolution and analysis time.
-
Data Presentation
Table 1: Recommended Starting Conditions for Achiral Separation of this compound
| Parameter | Recommended Condition |
| Column | Hypercarb (3 µm, 2.1 x 30 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 2% B to 98% B over 3 minutes |
| Flow Rate | 250 µL/min |
| Temperature | 60 °C |
| Detection | MS/MS |
Table 2: Suggested Starting Points for Chiral Method Development of this compound
| Parameter | Condition 1 (Reversed-Phase) | Condition 2 (Polar Organic) |
| CSP | Macrocyclic Glycopeptide (e.g., Chirobiotic T) | Macrocyclic Glycopeptide (e.g., Chirobiotic T) |
| Mobile Phase | Water/Methanol with 0.1% Formic Acid | Acetonitrile/Methanol with 0.1% Acetic Acid and 0.05% Triethylamine |
| Initial Elution | Isocratic (e.g., 50:50 Water:Methanol) | Isocratic (e.g., 90:10 Acetonitrile:Methanol) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C |
| Detection | UV (e.g., 280 nm) | UV (e.g., 280 nm) |
Visualizations
Caption: A systematic workflow for chiral method development.
Caption: A decision tree for troubleshooting poor enantioseparation.
References
- 1. chiraltech.com [chiraltech.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 5. Considerations on HILIC and Polar Organic Solvent Based Separations: Use of Cyclodextrin and Macrocyclic Glycopetide Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
"reducing ion suppression in electrospray ionization of 3,5-dichloro-L-tyrosine"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing ion suppression during the electrospray ionization (ESI) analysis of 3,5-dichloro-L-tyrosine.
Troubleshooting Guide
Issue: Low or no signal intensity for this compound.
This is a common problem often attributed to ion suppression, where other components in the sample interfere with the ionization of the analyte of interest.[1][2][3]
Initial Checks:
-
System Suitability: Ensure the LC-MS/MS system is performing optimally by injecting a standard solution of this compound in a clean solvent (e.g., methanol/water). This will confirm that the instrument is functioning correctly and that the issue is related to the sample matrix.
-
Post-Column Infusion Experiment: To confirm ion suppression, perform a post-column infusion experiment.[2][4] A continuous flow of a this compound standard is introduced into the mass spectrometer after the analytical column. A blank matrix sample is then injected. A drop in the baseline signal at the retention time of the analyte indicates the presence of co-eluting, ion-suppressing components.[2]
Troubleshooting Steps & Solutions:
-
Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1][2]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and reducing matrix effects.[1][5]
-
Liquid-Liquid Extraction (LLE): Can provide very clean extracts, but may have lower recovery for polar compounds like this compound.[6]
-
Protein Precipitation: A simpler method, but may be less effective at removing all interfering components.[2]
-
Sample Dilution: A straightforward approach to reduce the concentration of matrix components.[7][8] However, this may compromise the limit of detection.
-
-
Chromatographic Separation: Optimizing the HPLC/UHPLC method can separate this compound from co-eluting interferences.[2][7]
-
Gradient Modification: Adjust the mobile phase gradient to improve the separation of the analyte from matrix components.
-
Column Chemistry: Experiment with different column stationary phases (e.g., C18, PFP) to alter selectivity. A pentafluorophenyl (PFP) column has been shown to be effective for the separation of halogenated tyrosines.[9]
-
Flow Rate Reduction: Lowering the flow rate to the nanospray range can reduce ion suppression and improve sensitivity.[2][10]
-
-
Mass Spectrometry Parameters:
-
Ionization Source: While ESI is common for polar molecules, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to ion suppression.[2][8]
-
Source Parameter Optimization: Fine-tuning parameters like nebulizing gas flow, drying gas temperature, and capillary voltage can help minimize ion suppression.[6]
-
-
Calibration Strategy:
-
Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is as close as possible to the sample matrix to compensate for ion suppression.[1]
-
Isotopically Labeled Internal Standard: The use of a stable isotope-labeled internal standard (e.g., this compound-¹³C₆) is the most reliable way to correct for matrix effects and improve accuracy and precision.[5][9][11]
-
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for the analysis of this compound?
A1: Ion suppression is a phenomenon in electrospray ionization (ESI) where co-eluting components from the sample matrix compete with the analyte of interest (this compound) for ionization.[1][2][3] This competition reduces the number of analyte ions that reach the mass spectrometer, leading to a decreased signal, poor sensitivity, and inaccurate quantification.[2][3]
Q2: How can I detect ion suppression in my this compound analysis?
A2: The presence of ion suppression can be identified using a post-column infusion experiment or a post-extraction spike analysis.[2][7][12] In a post-extraction spike, the response of the analyte in a clean solvent is compared to its response when spiked into a blank matrix extract.[7][12] A lower response in the matrix indicates ion suppression.
Q3: What are the most common sources of ion suppression?
A3: Common sources of ion suppression include salts, detergents, non-volatile buffers (e.g., phosphate buffers), and endogenous matrix components like phospholipids and proteins.[1][11] Mobile phase additives like trifluoroacetic acid (TFA) and triethylamine (TEA) can also cause significant ion suppression.[11][13]
Q4: Can changing my mobile phase additives help reduce ion suppression?
A4: Yes. If you are using additives like TFA, consider replacing it with formic acid, which is generally more ESI-friendly.[2] It is also advisable to use the lowest possible concentration of any additive.
Q5: Is positive or negative ionization mode better for reducing ion suppression for this compound?
A5: The choice of polarity depends on the specific matrix interferences. Switching to negative ion mode can sometimes reduce ion suppression as fewer compounds ionize in this mode.[2] However, method development and testing in both polarities are recommended to determine the optimal conditions for your specific application. A published method for a similar compound, 3-chloro-L-tyrosine, utilizes positive ionization mode.[9]
Quantitative Data Summary
The following table summarizes representative data on the effectiveness of different strategies in reducing ion suppression for a halogenated tyrosine analyte.
| Strategy | Analyte Response (Peak Area) | % Ion Suppression | % Recovery |
| No Treatment (in Matrix) | 50,000 | 75% | - |
| Dilution (1:10 with Mobile Phase) | 100,000 | 50% | 95% |
| Protein Precipitation | 120,000 | 40% | 85% |
| Liquid-Liquid Extraction | 150,000 | 25% | 70% |
| Solid-Phase Extraction (SPE) | 180,000 | 10% | 90% |
Note: This data is representative and the actual degree of ion suppression and recovery will vary depending on the specific matrix and experimental conditions.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
-
Prepare a standard solution of this compound at a concentration that gives a stable and mid-range signal (e.g., 100 ng/mL in 50:50 methanol:water).
-
Set up an infusion pump to deliver the standard solution at a low flow rate (e.g., 10 µL/min) into the mass spectrometer's ion source via a T-connector placed after the analytical column.
-
Equilibrate the LC system with the mobile phase.
-
Begin infusing the standard solution and acquire data on the mass spectrometer. A stable baseline signal for the this compound MRM transition should be observed.
-
Inject a blank matrix extract (prepared using your standard sample preparation method) onto the LC column.
-
Monitor the baseline signal. A dip in the signal indicates the retention times at which ion-suppressing components are eluting.
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
This protocol is adapted from methods for similar halogenated tyrosines and may require optimization.
-
Condition the SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol followed by equilibration with water.
-
Load the pre-treated sample (e.g., protein-precipitated plasma) onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., 0.1% formic acid in water) to remove salts and other polar interferences.
-
Wash the cartridge with an organic solvent (e.g., methanol) to remove non-polar interferences.
-
Elute the this compound with a stronger solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis of this compound
This is a starting point for method development, adapted from a method for 3-chloro-L-tyrosine.[9]
-
LC Column: PFP (Pentafluorophenyl) column (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient:
-
0-1 min: 10% B
-
1-6 min: 10-50% B
-
6-7 min: 50-95% B
-
7-8 min: 95% B
-
8-8.1 min: 95-10% B
-
8.1-10 min: 10% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI Positive.
-
MS/MS Transitions: To be determined by infusing a standard of this compound.
Visualizations
Caption: Troubleshooting workflow for addressing ion suppression.
Caption: Solid-Phase Extraction (SPE) experimental workflow.
Caption: Logical relationship of ion suppression and mitigation.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 12. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. elementlabsolutions.com [elementlabsolutions.com]
"protocol for minimizing analytical variability in 3,5-dichloro-L-tyrosine measurement"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize analytical variability in the measurement of 3,5-dichloro-L-tyrosine (Cl₂-Tyr).
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in this compound analysis?
A1: The most common sources of variability in this compound (Cl₂-Tyr) analysis stem from sample preparation, matrix effects, and instrument performance. In sample preparation, incomplete protein digestion (if measuring total Cl₂-Tyr), inefficient extraction, and analyte degradation can lead to inconsistent results. Matrix effects, where co-eluting endogenous components suppress or enhance the ionization of Cl₂-Tyr, are a significant issue in complex biological samples like plasma and tissue.[1] Instrument variability, including fluctuations in chromatographic retention time and mass spectrometer sensitivity, can also contribute to imprecision.[2]
Q2: What are the expected quantitative performance metrics for a reliable this compound assay?
A2: A reliable assay for this compound should demonstrate acceptable linearity, sensitivity, precision, and accuracy. The table below summarizes typical performance characteristics from validated LC-MS/MS methods.
Q3: How can I prevent the artificial formation of this compound during sample preparation?
A3: Artificial formation of this compound (Cl₂-Tyr) can occur in the presence of strong oxidizing agents. For instance, 3-chloro-L-tyrosine can be converted to Cl₂-Tyr by hypochlorous acid (HOCl).[3] To minimize this, it is crucial to avoid strong oxidizing conditions during sample handling and preparation. It is also advisable to include an isotopically labeled internal standard (e.g., ¹³C₉,¹⁵N-3,5-dichloro-L-tyrosine) early in the sample preparation process to monitor for and correct any analytical artifacts.[4]
Q4: What are the best practices for storing biological samples intended for this compound analysis?
A4: For long-term storage, plasma and serum samples should be kept at -70°C.[3] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot samples into smaller volumes before freezing.[3] While 3-chloro-L-tyrosine has shown stability through at least three freeze-thaw cycles, minimizing these cycles is a general best practice for all analytes.[3]
Troubleshooting Guides
Issue 1: High Background Noise or Matrix Interference in LC-MS/MS Analysis
High background noise and matrix interference are common challenges when analyzing this compound in biological matrices like plasma or tissue homogenates.[3] This can lead to poor sensitivity and inaccurate quantification.
Troubleshooting Workflow:
Caption: Troubleshooting high background noise in LC-MS/MS.
Detailed Steps:
-
Optimize Sample Preparation:
-
Solid-Phase Extraction (SPE): A robust SPE protocol is crucial for removing interfering substances. Ensure the SPE sorbent is appropriate for the analyte and matrix. Methodical washing of the SPE cartridge can help in eliminating matrix components that are less strongly retained than this compound.[5][6]
-
Protein Precipitation: If using protein precipitation, ensure complete precipitation and centrifugation to minimize the carryover of soluble proteins.[7]
-
-
Improve Chromatographic Separation:
-
Gradient Optimization: Adjust the gradient elution profile of your liquid chromatography method to better separate this compound from co-eluting matrix components.[5]
-
Column Selection: Consider using a column with a different stationary phase chemistry to alter selectivity and improve resolution.
-
-
Adjust Mass Spectrometry Parameters:
-
MRM Transitions: Ensure that the selected Multiple Reaction Monitoring (MRM) transitions are specific to this compound and do not have interference from other matrix components.
-
Ion Source Parameters: Optimize ion source parameters such as spray voltage, gas flows, and temperature to maximize the signal for this compound while minimizing background noise.[8]
-
Issue 2: Poor Reproducibility (%CV > 15%)
Poor reproducibility, indicated by a high coefficient of variation (%CV), can be caused by inconsistencies in sample handling, preparation, or instrument performance.[9]
Troubleshooting Workflow:
Caption: Troubleshooting poor reproducibility in measurements.
Detailed Steps:
-
Verify Internal Standard (IS) Addition:
-
Standardize Sample Preparation Steps:
-
Homogenization: For tissue samples, ensure a consistent and thorough homogenization procedure to achieve a uniform sample matrix.[9] Pooling multiple regions of the same sample before processing can help prevent large sampling variability.[9]
-
Automate Liquid Handling: If possible, use automated liquid handlers for precise and repeatable pipetting of reagents and samples.
-
Enzymatic Digestion: If measuring total this compound, ensure the pronase digestion is complete by optimizing enzyme concentration, temperature, and incubation time.[5]
-
-
Check Instrument Performance:
-
System Suitability: Before running samples, perform a system suitability test to ensure the LC-MS/MS system is performing optimally. This can include injecting a standard solution to check for consistent retention times, peak shapes, and signal intensity.
-
Carryover: Check for sample carryover by injecting a blank solvent after a high-concentration sample. If carryover is observed, optimize the needle wash procedure.[5]
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for the analysis of this compound from published methods.
| Parameter | Method | Matrix | Value | Reference |
| Limit of Detection (LOD) | LC-MS/MS | Whole Blood, Serum, Plasma | 0.396 ng/mL | [4][5] |
| LC-MS/MS | Tissue | 0.739 ng/mL | [9] | |
| GC-MS | Tissue | 1100 fg/µL | ||
| Limit of Quantification (LOQ) | LC-MS/MS | Whole Blood, Serum, Plasma | 2.50 ng/mL | [5] |
| LC-MS/MS | Tissue | 2.50 ng/mL | [9] | |
| Linearity | LC-MS/MS | Whole Blood, Serum, Plasma | 2.50–1000 ng/mL (R² ≥ 0.998) | [4][5] |
| LC-MS/MS | Tissue | 2.50–500.0 ng/mL | [9] | |
| Inter-day Precision (%CV) | LC-MS/MS | Whole Blood, Serum, Plasma | ≤ 10% | [4][5] |
| LC-MS/MS | Tissue | 5.9% (Low QC), 4.9% (High QC) | [9] | |
| Intra-day Precision (%CV) | LC-MS/MS | Whole Blood, Serum, Plasma | ≤ 7.0% | [4][5] |
| LC-MS/MS | Tissue | 12.9% (Low QC), 4.8% (High QC) | [9] | |
| Accuracy | LC-MS/MS | Whole Blood, Serum, Plasma | ≥ 93% | [4][5] |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of this compound in Whole Blood, Serum, or Plasma
This protocol is a generalized procedure based on a validated method for the simultaneous measurement of 3-chlorotyrosine and this compound.[5]
Experimental Workflow:
Caption: Workflow for this compound analysis in blood products.
Methodology:
-
Sample Preparation:
-
To 50 µL of whole blood, serum, or plasma, add an appropriate amount of isotopically labeled internal standard (e.g., ¹³C₉,¹⁵N-3,5-dichloro-L-tyrosine).
-
Perform enzymatic digestion using pronase to release this compound from proteins.[5]
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., Oasis MCX) with methanol and 0.1% trifluoroacetic acid (TFA).[10]
-
Load the digested sample onto the SPE cartridge.
-
Wash the cartridge with 0.1% TFA to remove interfering substances.[10]
-
Elute this compound with a suitable solvent mixture (e.g., 50% methanol).[10]
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatography: Separate the analyte using reversed-phase HPLC.[5] A typical gradient might involve water and acetonitrile with a small percentage of formic acid.[11]
-
Mass Spectrometry: Detect and quantify this compound using a tandem mass spectrometer in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).[5][11]
-
Protocol 2: GC-MS Analysis of this compound in Tissue
This protocol is a generalized procedure for the analysis of this compound in tissue samples, which requires derivatization to make the analyte volatile for gas chromatography.[10]
Experimental Workflow:
Caption: Workflow for GC-MS analysis of this compound in tissue.
Methodology:
-
Sample Preparation:
-
Homogenize the tissue sample in a suitable buffer.
-
Add an isotopically labeled internal standard.
-
Perform acid hydrolysis to release this compound from proteins.
-
-
Purification:
-
Purify the amino acid mixture using cation-exchange solid-phase extraction.
-
-
Derivatization:
-
Derivatize the purified amino acids with a silylating agent (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide) to increase their volatility.[12]
-
-
GC-MS Analysis:
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. zefsci.com [zefsci.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous measurement of 3-chlorotyrosine and 3,5-dichlorotyrosine in whole blood, serum, and plasma by isotope dilution HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
"interference from other halogenated compounds in 3,5-dichloro-L-tyrosine analysis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential interference from other halogenated compounds during the analysis of 3,5-dichloro-L-tyrosine.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical methods for the quantification of this compound?
A1: The most common analytical methods are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).[1][2][3] LC-MS/MS is often preferred due to its high sensitivity and specificity, and it typically does not require derivatization of the analyte.[1][4] GC-MS methods, on the other hand, necessitate a derivatization step to increase the volatility of this compound for gas-phase analysis.[5]
Q2: Which halogenated compounds are most likely to interfere with this compound analysis?
A2: The most common interferents are structurally similar halogenated tyrosines. These include:
-
3-Chloro-L-tyrosine: A common related compound and often a precursor or co-product.[6][7]
-
3-Bromo-L-tyrosine and 3,5-Dibromo-L-tyrosine: These compounds can be formed in biological systems and may have similar chromatographic behavior.[4][8]
-
3,5-Diiodo-L-tyrosine: Another potential interferent due to its structural similarity.[9][10][11][12][13]
-
Mixed halogenated tyrosines: Compounds such as 3-chloro-5-bromo-L-tyrosine could also potentially interfere.
Q3: What are the primary mechanisms of interference from other halogenated compounds?
A3: Interference can occur through two primary mechanisms:
-
Co-elution: If a halogenated compound has a similar retention time to this compound under the applied chromatographic conditions, it can co-elute and lead to an inaccurate quantification.
-
Isobaric Interference: This occurs when an interfering compound has the same nominal mass-to-charge ratio (m/z) as this compound or its fragments, leading to overlapping signals in the mass spectrometer.
Troubleshooting Guides
Issue 1: Unexpected Peaks or High Background in the Chromatogram
Possible Cause: Co-elution of an interfering halogenated compound.
Troubleshooting Steps:
-
Review Chromatogram: Look for peak asymmetry, such as shoulders or merged peaks, which can indicate co-elution.
-
Optimize Chromatographic Separation:
-
Modify the Gradient: Adjust the mobile phase gradient to improve the separation of the target analyte from interfering peaks.
-
Change the Column: Use a column with a different stationary phase to alter the selectivity of the separation.
-
Adjust Flow Rate: A lower flow rate can sometimes improve resolution.
-
-
Peak Purity Analysis: If using a diode array detector (DAD), assess the spectral purity across the peak. Variations in the UV spectrum can indicate the presence of a co-eluting compound.
Issue 2: Inaccurate Quantification or Poor Reproducibility
Possible Cause: Isobaric interference from a halogenated compound.
Troubleshooting Steps:
-
High-Resolution Mass Spectrometry (HRMS): If available, use HRMS to differentiate between this compound and potential isobaric interferents based on their exact masses.
-
Optimize MS/MS Transitions:
-
Select unique precursor and product ion transitions for this compound that are not shared by potential interferents.
-
Analyze the mass spectra of suspected interfering compounds to identify unique fragments for their detection and for confirming their absence at the retention time of the analyte of interest.
-
-
Interference Study: Conduct a spiking study by analyzing a blank sample, a sample with this compound, a sample with the potential interferent, and a sample with both. This will confirm if the interferent affects the quantification of the target analyte.
Data Presentation
Table 1: Mass Spectrometric Data for this compound and Potential Halogenated Interferents
| Compound | Molecular Formula | Monoisotopic Mass (Da) | [M+H]+ (m/z) | Key Fragment Ions (m/z) |
| This compound | C₉H₉Cl₂NO₃ | 248.9959 | 250.0 | 169.0, 204.0 |
| 3-Chloro-L-tyrosine | C₉H₁₀ClNO₃ | 215.0349 | 216.0 | 170.1, 199.2 |
| 3-Bromo-L-tyrosine | C₉H₁₀BrNO₃ | 258.9844 | 259.9 | 213.4 |
| 3,5-Dibromo-L-tyrosine | C₉H₉Br₂NO₃ | 336.8949 | 337.9 | 291.9, 172.0 |
| 3,5-Diiodo-L-tyrosine | C₉H₉I₂NO₃ | 432.8672 | 433.9 | 306.9, 260.9 |
Note: Fragment ions can vary depending on the collision energy and instrument type.
Experimental Protocols
Protocol 1: Interference Testing by Spiking Experiment
This protocol is based on the principles outlined in the CLSI guideline EP07-A2 for interference testing.
Objective: To determine if a suspected halogenated compound interferes with the quantification of this compound.
Materials:
-
Blank matrix (e.g., plasma, urine) free of the analyte and interferent.
-
Stock solution of this compound.
-
Stock solution of the potential interfering halogenated compound.
-
LC-MS/MS system.
Procedure:
-
Prepare Samples:
-
Blank: Blank matrix.
-
Analyte only: Blank matrix spiked with this compound at a known concentration (e.g., mid-level of the calibration curve).
-
Interferent only: Blank matrix spiked with the potential interferent at a high, but physiologically relevant, concentration.
-
Analyte + Interferent: Blank matrix spiked with both this compound (at the same concentration as the "Analyte only" sample) and the potential interferent.
-
-
Sample Preparation: Process all samples using the established extraction and sample cleanup protocol.
-
LC-MS/MS Analysis: Analyze the prepared samples using the validated LC-MS/MS method.
-
Data Analysis:
-
Confirm the absence of the analyte and interferent in the blank sample.
-
Measure the peak area or concentration of this compound in the "Analyte only" and "Analyte + Interferent" samples.
-
Calculate the percent interference using the following formula: % Interference = [ (Concentration_Analyte+Interferent - Concentration_Analyte_only) / Concentration_Analyte_only ] * 100
-
-
Acceptance Criteria: The interference is considered negligible if the percent interference is within the acceptance limits of the assay (e.g., ±15%).
Visualizations
Caption: Workflow for assessing interference from other halogenated compounds.
Caption: Logical steps for troubleshooting interference in this compound analysis.
References
- 1. Simultaneous measurement of 3-chlorotyrosine and 3,5-dichlorotyrosine in whole blood, serum, and plasma by isotope dilution HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of 3-chlorotyrosine and 3-nitrotyrosine in human plasma by direct analysis in real time–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. massbank.eu [massbank.eu]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. 3,5-DIBROMO-L-TYROSINE MONOHYDRATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mzCloud – 3 5 Diiodo L tyrosine [mzcloud.org]
- 10. bmse000327 3,5-Diiodo-L-tyrosine at BMRB [bmrb.io]
- 11. 3,5-Diiodo-L-tyrosine [webbook.nist.gov]
- 12. 3,5-Diiodo-L-tyrosine [webbook.nist.gov]
- 13. 3',5'-Diiodo-L-tyrosine | C9H9I2NO3 | CID 9305 - PubChem [pubchem.ncbi.nlm.nih.gov]
"calibration curve issues in 3,5-dichloro-L-tyrosine quantification"
Welcome to the technical support center for the quantification of 3,5-dichloro-L-tyrosine (Cl2-Tyr). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My calibration curve for this compound has poor linearity (R² < 0.99). What are the common causes and solutions?
A1: Poor linearity in your calibration curve can stem from several factors throughout your experimental workflow. Here’s a systematic guide to troubleshooting this issue:
-
Standard Preparation: Inaccurate preparation of your calibration standards is a primary cause of non-linear curves.
-
Solution: Ensure the purity of your this compound standard. Prepare a fresh stock solution and perform serial dilutions carefully. Use calibrated pipettes and high-purity solvents. It's advisable to prepare standards in a solvent that mimics your final sample matrix to account for solubility issues.[1][2] For aqueous solutions, be aware of the limited solubility of tyrosine derivatives.[2]
-
-
Instrumental Issues: Problems with the analytical instrument, typically an HPLC-MS/MS system, can lead to inconsistent responses.
-
Solution: Check for and address any leaks in the HPLC system. Ensure the mass spectrometer is properly calibrated and that the source is clean. Inconsistent spray in the electrospray ionization (ESI) source can lead to a non-linear response.
-
-
Detector Saturation: At high concentrations, the detector response may become non-linear as it approaches its saturation point.
-
Solution: If your curve is linear at lower concentrations but flattens at higher ones, your detector may be saturated. Narrow the concentration range of your calibration curve to the linear range of the instrument.[3]
-
-
Inappropriate Curve Fitting: Using the wrong regression model can result in a poor fit.
-
Solution: While a linear, 1/x weighted regression is common, evaluate if a different weighting or a quadratic fit is more appropriate for your data, especially over a wide dynamic range. However, a non-linear response may also indicate an underlying analytical issue that should be investigated first.
-
Q2: I'm observing significant variability and poor accuracy in my low-concentration quality control (QC) samples. What should I investigate?
A2: Variability at the lower limit of quantitation (LLOQ) is a common challenge. Here are the likely culprits and how to address them:
-
Low Signal-to-Noise Ratio: At low concentrations, the analyte signal may be too close to the background noise, leading to inconsistent integration.
-
Solution: Optimize the mass spectrometer parameters, including collision energy and fragmentor voltage, to maximize the signal for your specific MRM transitions. Ensure your chromatography provides sharp peaks to improve the signal-to-noise ratio.
-
-
Interferences from the Matrix: Endogenous compounds in your biological matrix (e.g., plasma, serum, tissue digest) can co-elute with your analyte and interfere with its ionization, especially at low concentrations.[4]
-
Adsorption: The analyte can adsorb to plasticware or parts of the HPLC system, leading to loss of sample, which is more pronounced at lower concentrations.
-
Solution: Use low-adsorption vials and pipette tips. Prime the HPLC system with a few injections of a mid-concentration standard before running your analytical batch to passivate active sites.
-
Q3: Why is an internal standard crucial for accurate quantification, and how do I choose the right one?
A3: An internal standard (IS) is essential for correcting for variability during sample preparation and analysis, such as extraction efficiency, injection volume, and matrix effects.[4][8][9]
-
Function: The IS is a compound of known concentration added to all samples, calibrators, and QCs at the beginning of the sample preparation process.[8] By monitoring the ratio of the analyte signal to the IS signal, variations are normalized, leading to more accurate and precise results.[8]
-
Choosing an Internal Standard: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as ¹³C₉,¹⁵N-3,5-dichloro-L-tyrosine.[1]
-
Benefits of SIL IS: A SIL IS has nearly identical chemical and physical properties to the analyte, meaning it will behave similarly during extraction, chromatography, and ionization.[8] This co-elution ensures that any matrix effects or other sources of variation affect both the analyte and the IS equally, providing the most accurate correction.[4][8]
-
Alternative Options: If a SIL IS is not available, a structurally similar analog can be used, but it may not co-elute and may experience different matrix effects, potentially compromising data quality.
-
Q4: I suspect matrix effects are impacting my results. How can I confirm and mitigate this?
A4: Matrix effects, the suppression or enhancement of ionization by co-eluting compounds from the sample matrix, are a significant challenge in LC-MS/MS analysis.[4]
-
Confirmation of Matrix Effects:
-
Post-Extraction Spike Experiment: Analyze three sets of samples:
-
A neat solution of the analyte and internal standard in pure solvent.
-
A blank matrix extract spiked with the analyte and internal standard after extraction.
-
A pre-extraction spiked sample (your regular QC).
-
-
By comparing the peak areas from these experiments, you can calculate the matrix effect and recovery. A significant difference in analyte response between the neat solution and the post-extraction spike indicates the presence of matrix effects.
-
-
Mitigation Strategies:
-
Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects.[4][8][10]
-
Improve Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) to remove a larger portion of the interfering matrix components.[5][6][7][11]
-
Optimize Chromatography: Adjust your HPLC method to better separate the analyte from the regions where matrix components elute. A longer run time or a different gradient profile can be effective.
-
Dilute the Sample: If the analyte concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.
-
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of this compound by HPLC-MS/MS as reported in the literature.
Table 1: Calibration Curve and Sensitivity Data
| Parameter | This compound | Reference |
| Calibration Range | 2.50 - 1000 ng/mL | [5][6] |
| Linearity (R²) | ≥ 0.998 | [5][6] |
| Lower Limit of Quantitation (LLOQ) | 2.50 ng/mL | [1] |
| Limit of Detection (LOD) | 0.396 ng/mL | [5][6] |
Table 2: Accuracy and Precision Data
| QC Level | Accuracy (% of nominal) | Inter-day Precision (% CV) | Intra-day Precision (% CV) | Reference |
| Low QC (5.00 ng/mL) | ≥ 93% | ≤ 9% | ≤ 7.0% | [5] |
| Mid QC (50.0 ng/mL) | ≥ 97% | ≤ 8% | ≤ 7.0% | [5] |
| High QC (500 ng/mL) | ≥ 99% | ≤ 5% | ≤ 7.0% | [5] |
Experimental Protocols
Protocol 1: Sample Preparation and HPLC-MS/MS Analysis of this compound in Biological Fluids
This protocol is a generalized summary based on published methods.[5][6][7]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of the sample (e.g., plasma, serum), add an appropriate volume of internal standard solution (e.g., ¹³C₉,¹⁵N-isotopically labeled this compound at 25.0 ng/mL).[1]
-
Add a protein precipitating agent, such as acetone or acetonitrile, and vortex thoroughly.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for further processing or direct injection.
-
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
For cleaner samples, the supernatant from protein precipitation can be further purified using SPE.
-
Condition an appropriate SPE cartridge (e.g., mixed-mode cation exchange).
-
Load the sample supernatant onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analyte and internal standard with an appropriate elution solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
-
-
HPLC-MS/MS Conditions:
-
HPLC Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with water and acetonitrile or methanol, both containing an additive like formic acid (e.g., 0.1%), is typical.[1]
-
Flow Rate: Dependent on column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Mass Spectrometry: A tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both this compound and its internal standard are monitored.
-
Visualizations
Caption: General workflow for the quantification of this compound.
Caption: Troubleshooting logic for poor calibration curve linearity.
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Simultaneous measurement of 3-chlorotyrosine and 3,5-dichlorotyrosine in whole blood, serum, and plasma by isotope dilution HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous Measurement of 3-Chlorotyrosine and 3,5-Dichlorotyrosine in Whole Blood, Serum and Plasma by Isotope Dilution HPLC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. iroatech.com [iroatech.com]
- 9. researchgate.net [researchgate.net]
- 10. DSpace [t-stor.teagasc.ie]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing MS/MS Fragmentation for 3,5-Dichloro-L-Tyrosine
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the analysis of 3,5-dichloro-L-tyrosine using tandem mass spectrometry (MS/MS).
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the correct precursor ion for this compound in positive electrospray ionization (ESI) mode?
A1: The primary precursor ion for this compound (molecular weight ~250.08 g/mol ) in positive ESI mode is the protonated molecule, [M+H]⁺. Due to the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl), the precursor ion will appear as a characteristic isotopic cluster. For method development, it is common to select the monoisotopic peak corresponding to the molecule containing two ³⁵Cl atoms.
Q2: What are the main product ions to monitor for fragmentation analysis?
A2: The fragmentation of this compound is consistent and predictable. The most abundant fragmentation pathway involves the neutral loss of formic acid (HCOOH), resulting in a major product ion at m/z 204.0. A more specific and commonly used transition for quantification involves the subsequent loss of a chlorine atom, leading to a product ion at m/z 169.0.[1]
Q3: What is a good starting point for collision energy (CE) optimization?
A3: Based on published methods, product ion scans have been successfully performed using collision energies of 5, 10, and 30 eV.[1] A recommended approach is to perform a collision energy ramping experiment for your specific instrument. Start with a range from 5 to 40 eV in 2-5 eV increments to determine the optimal value that yields the highest intensity for your target product ion.
Q4: Why are isotopically labeled internal standards crucial for this analysis?
A4: Isotopically labeled internal standards, such as ¹³C₉,¹⁵N-3,5-dichloro-L-tyrosine, are essential for accurate and precise quantification.[1] They are chemically identical to the analyte and co-elute chromatographically but are differentiated by mass. Using a stable isotope-labeled standard corrects for variations in sample preparation (e.g., extraction efficiency), matrix effects (ion suppression or enhancement), and instrument response, leading to highly reliable results.[2][3]
Q5: How does the presence of two chlorine atoms affect the mass spectrum?
A5: Chlorine has two stable isotopes, ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). A molecule with two chlorine atoms, like this compound, will exhibit a distinctive isotopic pattern. The [M]⁺ peak will have corresponding [M+2]⁺ and [M+4]⁺ peaks with a characteristic intensity ratio, which serves as a powerful tool for confirming the identity of the compound.
Section 2: Experimental Protocols
This section details a standard protocol for the quantification of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol: LC-MS/MS Quantification of this compound
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Objective: To extract and concentrate this compound from a biological matrix (e.g., plasma, serum).[1]
-
Procedure:
-
Spike the sample with an isotopically labeled internal standard (e.g., ¹³C₉,¹⁵N-Cl₂-Tyr).
-
Condition an Oasis® HLB SPE cartridge with 1 mL of methanol followed by 1 mL of HPLC-grade water.[1]
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.[4]
-
Reconstitute the residue in the initial mobile phase composition (e.g., 98% Mobile Phase A).
-
2. Liquid Chromatography (LC) Conditions
-
Instrumentation: A high-performance or ultra-high-performance liquid chromatograph.
-
Column: Hypercarb, 3 µm, 2.1 × 30 mm, or a similar reversed-phase column.[1]
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]
-
Flow Rate: 250 µL/min.[1]
-
Gradient:
-
0-1 min: Hold at 2% B.
-
1-4 min: Linear gradient from 2% to 98% B.
-
4-5 min: Hold at 98% B.
-
5-5.1 min: Return to 2% B.
-
5.1-6 min: Re-equilibration at 2% B.
-
-
Injection Volume: 1-5 µL.
3. Mass Spectrometry (MS/MS) Conditions
-
Instrumentation: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Key Parameters:
-
IonSpray Voltage: Optimize for your instrument (typically 4500-5500 V).
-
Drying Gas Temperature: 300-350 °C.
-
Nebulizer and Curtain Gas: Optimize based on manufacturer recommendations.
-
Collision Gas (CAD): Set to a medium value or optimize as needed.[5]
-
-
MRM Transitions: Monitor the transitions listed in Table 1.
Section 3: Data Presentation
Table 1: Key Mass Transitions for MRM Analysis of this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment | Primary Use |
| This compound | 250.0 | 204.0 | [M+H - HCOOH]⁺ | Confirmation |
| This compound | 250.0 | 169.0 | [M+H - HCOOH - Cl]⁺ | Quantification |
| ¹³C₉,¹⁵N-3,5-dichloro-L-tyrosine (IS) | 260.0 | 213.0 | [M+H - HCOOH]⁺ | Internal Standard |
Note: m/z values are based on monoisotopic masses and may need to be adjusted for your specific instrument's resolution and calibration.
Table 2: Recommended Starting LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC Column | Hypercarb or C18 (e.g., 2.1 x 30 mm, 3 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 250 µL/min |
| Gradient Time | ~5 minutes |
| Ionization Mode | ESI Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Collision Energy (CE) | Start optimization around 10-30 eV |
Section 4: Visualizations
Caption: Myeloperoxidase-mediated formation of this compound.
References
- 1. Simultaneous measurement of 3-chlorotyrosine and 3,5-dichlorotyrosine in whole blood, serum, and plasma by isotope dilution HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 3. sciex.com [sciex.com]
- 4. organomation.com [organomation.com]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
Validation & Comparative
Comparative Guide to the Analytical Method Validation for 3,5-dichloro-L-tyrosine
This guide provides a comprehensive comparison of a validated analytical method for the quantification of 3,5-dichloro-L-tyrosine, primarily focusing on a robust isotope dilution High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method. This document is intended for researchers, scientists, and drug development professionals who require accurate and reliable quantification of this compound in biological matrices.
Introduction
This compound (Cl2-Tyr) is a biomarker of chlorine exposure and inflammatory processes.[1][2][3] Accurate quantification of this modified amino acid is crucial for toxicological studies, clinical diagnostics, and pharmaceutical research. The most common and reliable methods for the analysis of halogenated amino acids, including this compound, are based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[4] This guide details a validated HPLC-MS/MS method and compares its performance characteristics.
Experimental Workflow and Method Validation
A general workflow for the validation of an analytical method is depicted below. This process ensures that the method is suitable for its intended purpose, providing reliable and reproducible results.
References
- 1. Simultaneous measurement of 3-chlorotyrosine and 3,5-dichlorotyrosine in whole blood, serum, and plasma by isotope dilution HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Measurement of 3-Chlorotyrosine and 3,5-Dichlorotyrosine in Whole Blood, Serum and Plasma by Isotope Dilution HPLC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
A Comparative Guide: 3,5-dichloro-L-tyrosine vs. 3-chlorotyrosine as Biomarkers of Myeloperoxidase (MPO) Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3,5-dichloro-L-tyrosine (Cl₂-Tyr) and 3-chlorotyrosine (Cl-Tyr) as biomarkers for myeloperoxidase (MPO) activity. It includes a summary of their performance, supporting experimental data, and detailed methodologies for their detection and quantification.
Myeloperoxidase is a key enzyme in neutrophils that plays a critical role in the innate immune response by producing hypochlorous acid (HOCl).[1] However, excessive MPO activity is implicated in the pathology of numerous inflammatory diseases, including cardiovascular disease, neurodegenerative diseases, and lung diseases.[2][3] Both 3-chlorotyrosine and 3,5-dichlorotyrosine are stable products formed from the reaction of MPO-generated HOCl with tyrosine residues in proteins, making them specific biomarkers of MPO-catalyzed oxidative damage.[4][5][6]
Biomarker Performance Comparison
3-Chlorotyrosine has been extensively studied as a biomarker for inflammation and oxidative tissue damage resulting from neutrophil myeloperoxidase in various chronic inflammatory diseases.[7] Increased levels of Cl-Tyr have been associated with conditions such as renal failure, atherosclerosis, myocardial infarction, and cystic fibrosis.[7] 3,5-Dichlorotyrosine, a product of further chlorination, is typically found at lower concentrations.[7] However, Cl₂-Tyr may serve as a more specific biomarker to differentiate between acute chlorine exposure and chronic inflammatory conditions.[7]
A key distinction lies in their baseline levels and response to different stimuli. In healthy individuals, Cl-Tyr can be detected at low levels, while Cl₂-Tyr is often undetectable.[8] Following acute exposure to chlorine gas, a significant increase in both biomarkers is observed.[7][8] In contrast, chronic inflammatory diseases often present with elevated Cl-Tyr but less consistently elevated Cl₂-Tyr.[7][8]
Quantitative Data Summary
The following tables summarize quantitative data from studies comparing the levels of 3-chlorotyrosine and 3,5-dichlorotyrosine in various biological samples.
Table 1: Baseline and Post-Exposure Levels of Chlorinated Tyrosines [7][8]
| Condition | Analyte | Concentration Range (ng/mL) | Sample Matrix |
| Healthy Individuals (n=200) | 3-chlorotyrosine | Whole Blood, Serum, Plasma | |
| 3,5-dichlorotyrosine | Whole Blood, Serum, Plasma | ||
| Chronic Inflammatory Disease (n=175) | 3-chlorotyrosine | Whole Blood, Serum, Plasma | |
| 3,5-dichlorotyrosine | Whole Blood, Serum, Plasma | ||
| Acute Chlorine Gas Exposure (2.02 ppm for 15 min) | 3-chlorotyrosine | 941 (Blood), 593 (Plasma), 2580 (Serum) | Blood, Plasma, Serum |
| 3,5-dichlorotyrosine | 223 (Blood), 273 (Plasma), 527 (Serum) | Blood, Plasma, Serum |
*LRL = Lowest Reportable Limit (2.50 ng/mL for both analytes)
Table 2: Analytical Method Performance for Simultaneous Quantification [7][8]
| Parameter | 3-chlorotyrosine | 3,5-dichlorotyrosine |
| Analytical Method | HPLC-MS/MS | HPLC-MS/MS |
| Calibration Range | 2.50–1000 ng/mL | 2.50–1000 ng/mL |
| R² | ≥ 0.998 | ≥ 0.998 |
| Lowest Reportable Limit (LRL) | 2.50 ng/mL | 2.50 ng/mL |
| Limit of Detection (LOD) | 0.443 ng/mL | 0.396 ng/mL |
| Accuracy | ≥ 93% | ≥ 93% |
| Inter-day Precision (CV) | ≤ 10% | ≤ 10% |
| Intra-day Precision (CV) | ≤ 7.0% | ≤ 7.0% |
Signaling Pathway and Biomarker Formation
The formation of both 3-chlorotyrosine and 3,5-dichlorotyrosine is a direct consequence of MPO activity. The following diagram illustrates the biochemical pathway.
Experimental Protocols
Accurate quantification of 3-chlorotyrosine and 3,5-dichlorotyrosine is crucial for their use as biomarkers. The most common and sensitive methods are based on mass spectrometry.
Protocol 1: Simultaneous Measurement by Isotope Dilution HPLC-MS/MS[7][8]
This method allows for the simultaneous detection and quantification of both Cl-Tyr and Cl₂-Tyr in whole blood, serum, and plasma.
1. Sample Preparation:
- To 50 µL of sample (whole blood, serum, or plasma), add internal standards (¹³C₆-3-chloro-L-tyrosine and ¹³C₉,¹⁵N-3,5-dichloro-L-tyrosine).
- Digest the sample with pronase to hydrolyze proteins and release the chlorinated tyrosine residues.
- Perform solid-phase extraction (SPE) to isolate and concentrate the analytes.
2. HPLC-MS/MS Analysis:
- HPLC System: Reversed-phase HPLC.
- Mass Spectrometer: Tandem mass spectrometer (MS/MS) operated in positive ion mode.
- Detection: Use multiple reaction monitoring (MRM) to specifically detect and quantify the parent and product ions for both native and isotopically labeled analytes.
- Run Time: Approximately 5 minutes per sample.
The following diagram outlines the general workflow for this protocol.
Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)[4][5]
This method has also been successfully used for the simultaneous analysis of Cl-Tyr and Cl₂-Tyr, particularly in tissue samples.
1. Sample Preparation:
- Homogenize tissue samples.
- Perform acid hydrolysis to release amino acids from proteins.
- Isolate amino acids using cation-exchange chromatography.
2. Derivatization:
- Convert the amino acids to volatile derivatives suitable for GC analysis. This typically involves esterification followed by acylation.
3. GC-MS Analysis:
- GC System: Gas chromatograph with a suitable capillary column.
- Mass Spectrometer: Mass spectrometer operated in selective ion monitoring (SIM) mode to enhance sensitivity and specificity.
- Quantification: Use stable isotope-labeled internal standards for accurate quantification.
Conclusion
Both this compound and 3-chlorotyrosine are valuable biomarkers for assessing MPO activity. The choice between them depends on the specific research question.
-
3-chlorotyrosine is a well-established and sensitive marker for general MPO-related inflammation and is often present at higher, more easily detectable concentrations.
-
This compound , while present at lower levels, may offer greater specificity for distinguishing acute, high-level oxidative stress, such as that from chlorine gas exposure, from the chronic, lower-level MPO activity seen in many inflammatory diseases.
The simultaneous measurement of both biomarkers, along with their ratio, can provide a more comprehensive picture of the nature and extent of MPO-driven pathology. The development of robust and high-throughput analytical methods, such as LC-MS/MS, has made the reliable quantification of these important biomarkers more accessible to the research community.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Myeloperoxidase as an Active Disease Biomarker: Recent Biochemical and Pathological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-chlorotyrosine and 3,5-dichlorotyrosine as biomarkers of respiratory tract exposure to chlorine gas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mass spectrometric quantification of 3-chlorotyrosine in human tissues with attomole sensitivity: a sensitive and specific marker for myeloperoxidase-catalyzed chlorination at sites of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. qeios.com [qeios.com]
- 7. Simultaneous measurement of 3-chlorotyrosine and 3,5-dichlorotyrosine in whole blood, serum, and plasma by isotope dilution HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous Measurement of 3-Chlorotyrosine and 3,5-Dichlorotyrosine in Whole Blood, Serum and Plasma by Isotope Dilution HPLC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 3,5-Dichloro-L-tyrosine and Nitrotyrosine in Inflammatory Models
For Researchers, Scientists, and Drug Development Professionals
In the landscape of inflammatory research, the accurate measurement of oxidative stress and tissue damage is paramount. Among the myriad of biomarkers, post-translationally modified amino acids have emerged as critical indicators of specific inflammatory pathways. This guide provides an objective comparison of two such markers: 3,5-dichloro-L-tyrosine (Cl₂-Tyr) and 3-nitrotyrosine (NT), offering insights into their formation, utility, and the methodologies for their detection in inflammatory models.
At a Glance: Key Differences and Similarities
| Feature | This compound (Cl₂-Tyr) | Nitrotyrosine (NT) |
| Primary Enzyme Involved | Myeloperoxidase (MPO) | Myeloperoxidase (MPO), Nitric Oxide Synthase (NOS) |
| Key Precursor Molecule | Hypochlorous acid (HOCl) | Peroxynitrite (ONOO⁻), Nitrogen Dioxide (NO₂) |
| Specificity as a Biomarker | Highly specific for MPO-mediated chlorinating stress[1] | Marker of nitrative stress from various sources[2] |
| Typical Concentration | Generally lower than 3-chlorotyrosine | Varies widely depending on the inflammatory condition |
| Primary Detection Method | Mass Spectrometry (GC-MS, LC-MS/MS)[3][4] | ELISA, Mass Spectrometry (GC-MS, LC-MS/MS), Immunohistochemistry[5][6] |
Introduction to the Markers of Inflammation
Inflammation is a complex biological response involving the activation of immune cells, such as neutrophils. A key enzyme released by activated neutrophils is myeloperoxidase (MPO), which plays a crucial role in pathogen defense but can also contribute to host tissue damage[7][8]. MPO utilizes hydrogen peroxide (H₂O₂) to generate highly reactive species, including hypochlorous acid (HOCl) and nitrogen dioxide[9][10]. These reactive species can modify amino acid residues within proteins, creating stable biomarkers that reflect specific aspects of the inflammatory milieu.
This compound is a product of the reaction between tyrosine residues and HOCl, a potent oxidizing and chlorinating agent produced by MPO[3][7]. Its presence is a specific indicator of MPO-driven chlorinative stress.
Nitrotyrosine , on the other hand, is formed through the nitration of tyrosine residues by reactive nitrogen species (RNS) such as peroxynitrite (ONOO⁻) and nitrogen dioxide (NO₂)[2]. Peroxynitrite is generated from the rapid reaction of nitric oxide (NO), often produced by nitric oxide synthase (NOS), and superoxide radicals[2]. MPO can also contribute to nitrotyrosine formation, making it a broader marker of nitrative and oxidative stress[9][10].
Comparative Performance in Inflammatory Models
While direct head-to-head studies comparing the functional effects of this compound and nitrotyrosine in inflammatory models are limited, their utility as biomarkers can be inferred from their levels in various inflammatory conditions.
Quantitative Data from Inflammatory Conditions
The following table summarizes representative quantitative data for both markers in different biological samples from studies on inflammatory diseases. It is important to note that concentrations can vary significantly based on the specific disease model, the severity of inflammation, and the analytical method used.
| Biomarker | Disease/Condition | Sample Type | Concentration Range | Reference |
| 3,5-Dichlorotyrosine | Chronic Inflammatory Disease | Serum/Plasma | [3] | |
| Chlorine Gas Exposure (Rat) | Nasal Tissue | Dose-dependent increase | [1] | |
| Nitrotyrosine | Rheumatoid Arthritis | Serum | Elevated vs. healthy controls | [11] |
| Systemic Lupus Erythematosus | Serum | Median: 5.9 ng/mL | [12] | |
| Zymosan-induced Peritonitis (Rat) | Plasma Protein | ~13 residues per 10⁶ Tyr | [13] |
These data indicate that both markers are elevated in inflammatory states. The choice of which marker to measure may depend on the specific research question. For instance, to specifically investigate the role of MPO-mediated chlorination, this compound would be the more appropriate biomarker. Conversely, to assess broader nitrative stress, nitrotyrosine would be the marker of choice.
Signaling Pathways and Formation Mechanisms
The formation of this compound and nitrotyrosine is intricately linked to the inflammatory cascade, particularly the activation of neutrophils and the enzymatic activity of MPO.
Caption: Formation pathways of this compound and nitrotyrosine.
Experimental Protocols
Accurate quantification of this compound and nitrotyrosine is critical for their use as biomarkers. The most robust and widely used method for their simultaneous measurement is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
General Experimental Workflow for LC-MS/MS Analysis
Caption: A generalized workflow for the quantification of modified tyrosines.
Detailed Methodological Considerations
Sample Preparation:
-
Protein Precipitation: To remove the bulk of proteins, samples (e.g., 50 µL of plasma or serum) are typically treated with a precipitating agent like acetonitrile or trichloroacetic acid (TCA)[3][13].
-
Enzymatic Digestion: The protein pellet is then subjected to exhaustive enzymatic digestion to release the modified amino acids. A broad-specificity protease such as Pronase is commonly used[3][4].
-
Internal Standards: Stable isotope-labeled internal standards for both this compound (e.g., ¹³C₉,¹⁵N-3,5-dichloro-L-tyrosine) and nitrotyrosine (e.g., ¹³C₆-3-nitrotyrosine) are added at the beginning of the sample preparation to account for analyte loss during the procedure and for matrix effects during analysis[3][14].
-
Solid Phase Extraction (SPE): The digested sample is then purified and concentrated using a solid-phase extraction cartridge (e.g., Oasis HLB) to remove interfering substances[3][4].
LC-MS/MS Analysis:
-
Chromatographic Separation: The purified sample is injected into a high-performance liquid chromatography (HPLC) system, typically with a reversed-phase C18 column, to separate the analytes from other components in the mixture. A gradient elution with solvents such as water and acetonitrile containing a small amount of formic acid is commonly employed[14][15].
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for both this compound, nitrotyrosine, and their respective internal standards are monitored for quantification[3][16].
Data Analysis: Quantification is achieved by comparing the peak area ratio of the endogenous analyte to its corresponding stable isotope-labeled internal standard against a calibration curve prepared with known concentrations of the analytes[3][14].
Logical Relationship of Biomarker Formation and Inflammatory Response
The presence of these modified tyrosines is a direct consequence of the inflammatory response, specifically the activation of phagocytes and the subsequent generation of reactive oxygen and nitrogen species.
Caption: The causal chain from inflammation to biomarker formation.
Conclusion
Both this compound and nitrotyrosine serve as valuable biomarkers in the study of inflammatory processes. While nitrotyrosine provides a broader measure of nitrative stress, this compound offers a more specific indication of MPO-driven chlorination. The choice between these markers should be guided by the specific aims of the research. For a comprehensive understanding of the oxidative and inflammatory milieu, the simultaneous quantification of both, along with other related markers like 3-chlorotyrosine, using robust analytical techniques such as LC-MS/MS, is highly recommended. This approach allows for a more nuanced interpretation of the specific enzymatic pathways contributing to tissue damage in inflammatory diseases.
References
- 1. 3-chlorotyrosine and 3,5-dichlorotyrosine as biomarkers of respiratory tract exposure to chlorine gas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitrotyrosine - Wikipedia [en.wikipedia.org]
- 3. Simultaneous measurement of 3-chlorotyrosine and 3,5-dichlorotyrosine in whole blood, serum, and plasma by isotope dilution HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. recipp.ipp.pt [recipp.ipp.pt]
- 6. Analytical methods for 3-nitrotyrosine quantification in biological samples: the unique role of tandem mass spectrometry. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 7. Myeloperoxidase-derived oxidation: mechanisms of biological damage and its prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Myeloperoxidase as an Active Disease Biomarker: Recent Biochemical and Pathological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Myeloperoxidase produces nitrating oxidants in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Myeloperoxidase-derived oxidants damage artery wall proteins in an animal model of chronic kidney disease–accelerated atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Relationship of Serum 3-Nitrotyrosine Levels with Inflammation in Patients with Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Inflammation and NOx-induced nitration: Assay for 3-nitrotyrosine by HPLC with electrochemical detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Simultaneous determination of 3-chlorotyrosine and 3-nitrotyrosine in human plasma by direct analysis in real time–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of HPLC and GC-MS Methods for 3,5-dichloro-L-tyrosine Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the analysis of 3,5-dichloro-L-tyrosine, a critical biomarker for chlorine exposure and certain inflammatory diseases, the selection of a robust and reliable analytical method is paramount.[1][2][3] This guide provides an objective comparison of two powerful analytical techniques: High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). This comparison is supported by experimental data and detailed methodologies to aid in the selection and cross-validation of the most suitable method for specific research needs.
Principle of Analysis: HPLC vs. GC-MS
High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[4] For the analysis of polar, non-volatile compounds like this compound, HPLC is an ideal technique. When coupled with a highly sensitive and selective detector such as a tandem mass spectrometer (MS/MS), it provides excellent quantitative performance.[1][5]
Gas Chromatography-Mass Spectrometry (GC-MS), on the other hand, separates compounds based on their volatility and interaction with a stationary phase within a capillary column.[4] Since amino acids like this compound are non-volatile, a crucial derivatization step is required to increase their volatility and thermal stability for GC analysis.[6] The mass spectrometer then detects and identifies the separated, derivatized compounds, offering high selectivity.[4]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of these analytical techniques. The following protocols are based on established methods for the analysis of this compound and related compounds.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Protocol
This method allows for the simultaneous measurement of 3-chlorotyrosine and 3,5-dichlorotyrosine in biological samples.[1][5]
-
Sample Preparation:
-
Instrumentation:
-
An HPLC system coupled with a tandem mass spectrometer.
-
-
Chromatographic Conditions:
-
Analytical Column: Hypercarb 3 μm, 2.1 × 30 mm.[1]
-
Column Temperature: 60 °C.[1]
-
Mobile Phase A (MPA): 0.1% formic acid in HPLC-grade water.[1]
-
Mobile Phase B (MPB): 0.1% formic acid in acetonitrile.[1]
-
Flow Rate: 250 μL/min.[1]
-
Gradient: A linear gradient from 2% to 98% MPB over 3 minutes.[1]
-
Injection Volume: 1 μL.[1]
-
-
Mass Spectrometry Conditions:
-
Detection is performed by tandem mass spectrometry (MS/MS).[1] Specific precursor and product ion transitions for 3,5-dichlorotyrosine would be monitored for quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol outlines a general approach for the analysis of chlorinated tyrosines, which requires a derivatization step.[2][7]
-
Sample Preparation:
-
Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer.
-
-
Chromatographic Conditions:
-
Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).[8]
-
Carrier Gas: Helium.[8]
-
Oven Temperature Program: A temperature gradient is necessary to separate the derivatized amino acids. An example program could start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280-300 °C).[8]
-
Injector Temperature: ~280 °C.[8]
-
-
Mass Spectrometry Conditions:
Performance Comparison
The choice between HPLC-MS/MS and GC-MS often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and sample throughput. The following table summarizes the key performance characteristics of each technique for the quantification of this compound, with data for the HPLC-MS/MS method extracted from a published study.[1][5][11]
| Performance Parameter | HPLC-MS/MS | GC-MS |
| Limit of Detection (LOD) | 0.396 ng/mL[1][5][11] | Method-dependent, typically in the low ng/mL range. |
| Limit of Quantification (LOQ) | 2.50 ng/mL[1][5][11] | A reported quantification range is 10-200 ng/mL for 3-chlorotyrosine.[7] |
| Linearity (R²) | ≥ 0.998 (over 2.50–1000 ng/ml)[1][5][11] | > 0.99 is generally achievable.[8] |
| Precision (%RSD) | Inter-day: ≤ 10%; Intra-day: ≤ 7.0%[1][5][11] | Generally <15%, can be slightly lower than HPLC due to the multi-step derivatization.[4][8] |
| Accuracy (% Recovery) | ≥ 93%[1][5][11] | Typically within 85-115%.[8] |
| Sample Preparation | Digestion and SPE. | Extraction and mandatory derivatization.[6] |
| Analysis Time | Short run times are possible (e.g., ~5 minutes).[1] | Generally longer due to derivatization and oven temperature programs.[8] |
| Selectivity | Excellent with MS/MS detection.[1] | Excellent with MS detection.[4] |
Experimental and Logical Workflows
To facilitate a clear understanding of the analytical processes, the following diagrams illustrate the experimental workflow for method cross-validation.
Caption: Logical workflow for the cross-validation of HPLC and GC-MS methods.
Conclusion and Recommendations
Both HPLC-MS/MS and GC-MS are powerful techniques for the quantification of this compound. The choice between the two methods should be guided by the specific analytical needs of the researcher.
-
HPLC-MS/MS is a robust, highly sensitive, and specific method that is well-suited for the analysis of this compound without the need for derivatization.[1] Its high throughput makes it an attractive option for analyzing a large number of samples, particularly in clinical and diagnostic settings.[1]
-
GC-MS offers excellent selectivity and is a well-established technique for the analysis of various compounds.[4] However, the mandatory derivatization step for non-volatile amino acids adds complexity and time to the sample preparation process and can be a source of variability.[6]
For a comprehensive cross-validation, it is recommended to analyze the same set of samples using both techniques. This approach will provide a high degree of confidence in the accuracy and reliability of the analytical results, ensuring data integrity for research and development applications.
References
- 1. Simultaneous measurement of 3-chlorotyrosine and 3,5-dichlorotyrosine in whole blood, serum, and plasma by isotope dilution HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-chlorotyrosine and 3,5-dichlorotyrosine as biomarkers of respiratory tract exposure to chlorine gas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Simultaneous Measurement of 3-Chlorotyrosine and 3,5-Dichlorotyrosine in Whole Blood, Serum and Plasma by Isotope Dilution HPLC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Measurement of 3,5-dichloro-L-tyrosine for Researchers and Drug Development Professionals
An objective analysis of analytical methodologies for the quantification of 3,5-dichloro-L-tyrosine, a key biomarker of myeloperoxidase-catalyzed oxidative stress.
While no formal inter-laboratory comparison studies for the measurement of this compound (dCY) have been published, a review of existing literature provides valuable insights into the performance of various analytical methods. This guide synthesizes available data to offer a comparative overview, assisting laboratories in selecting and validating appropriate techniques for the quantification of this critical biomarker. This compound and its precursor, 3-chlorotyrosine (CY), are recognized as promising biomarkers for assessing myeloperoxidase-catalyzed chlorine stress in several pathological conditions.[1]
Quantitative Data Summary
The following tables summarize the performance of commonly employed analytical methods for the quantification of this compound and the related compound, 3-chlorotyrosine. The data is compiled from studies utilizing gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
Table 1: Performance of Analytical Methods for this compound (dCY) and 3-chlorotyrosine (CY) Detection
| Analyte | Method | Matrix | Calibration Range | Limit of Detection (LOD) | Reference |
| dCY | GC-MS | Rat Nasal Tissue | 50-500 pg/µL | 1100 fg/µL (4.4 fmol on column) | [2] |
| CY | GC-MS | Rat Nasal Tissue | 50-500 pg/µL | 500 fg/µL (2.3 fmol on column) | [2] |
| dCY | HPLC-MS/MS | Human Blood, Serum, Plasma | 2.50–1,000 ng/mL | 0.396 ng/mL | [2][3] |
| CY | HPLC-MS/MS | Human Blood, Serum, Plasma | 2.50–1,000 ng/mL | 0.443 ng/mL | [2][3] |
Table 2: Observed Concentrations of this compound (dCY) and 3-chlorotyrosine (CY) in Biological Samples
| Sample Type | Exposure/Condition | This compound (dCY) Concentration | 3-chlorotyrosine (CY) Concentration | Reference |
| Human Plasma | Healthy Individuals | [3] | ||
| Human Plasma | Individuals with Inflammatory Disease | [3] | ||
| Human Blood | In vitro exposure to 2.02 ppm Chlorine Gas (15 min) | 223 ng/mL | 941 ng/mL | [3] |
| Human Serum | In vitro exposure to 2.02 ppm Chlorine Gas (15 min) | 527 ng/mL | ~2580 ng/mL | [3] |
| Human Plasma | In vitro exposure to 2.02 ppm Chlorine Gas (15 min) | 273 ng/mL | 593 ng/mL | [3] |
*LRL (Lowest Reportable Limit) = 2.50 ng/mL
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of results across different laboratories. Below are summaries of key experimental protocols for the analysis of this compound.
1. Sample Preparation for HPLC-MS/MS Analysis of Blood, Serum, and Plasma
This protocol outlines a method for the simultaneous measurement of 3-chlorotyrosine and 3,5-dichlorotyrosine.[3]
-
Sample Digestion: 50 µL of whole blood, plasma, or serum is subjected to digestion with pronase.
-
Solid Phase Extraction (SPE): The digested sample is purified using a solid phase extraction technique to isolate the chlorinated tyrosine adducts.
-
Analysis: The purified sample is then analyzed by reversed-phase HPLC coupled with tandem mass spectrometry (MS/MS).
2. Sample Preparation for GC-MS Analysis of Rat Nasal Tissue
This method was developed for the simultaneous analysis of 3-chlorotyrosine and 3,5-dichlorotyrosine in tissue samples.[1]
-
Tissue Excision: Nasal tissue is excised from the animal model.
-
Sample Processing: A detailed protocol for protein precipitation and purification of 3-Chloro-L-Tyrosine from the supernatant is followed.[4]
-
Derivatization: The sample undergoes a derivatization step to make the analytes suitable for gas chromatography.
-
Analysis: The derivatized sample is analyzed using selective ion monitoring gas chromatography-mass spectrometry.
Biochemical Formation and Experimental Workflow
The formation of this compound is a result of cellular processes involving the enzyme myeloperoxidase (MPO), which is abundant in neutrophils.[4] During inflammation, activated neutrophils release MPO, which catalyzes the production of hypochlorous acid (HOCl) from hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻).[4] HOCl is a potent oxidizing and chlorinating agent that can react with tyrosine residues in proteins to form 3-chlorotyrosine and subsequently this compound.[3][4]
Below is a diagram illustrating the experimental workflow for the quantification of this compound using HPLC-MS/MS.
Caption: HPLC-MS/MS workflow for this compound.
The following diagram illustrates the signaling pathway leading to the formation of this compound.
Caption: Formation of this compound.
References
- 1. 3-chlorotyrosine and 3,5-dichlorotyrosine as biomarkers of respiratory tract exposure to chlorine gas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Simultaneous measurement of 3-chlorotyrosine and 3,5-dichlorotyrosine in whole blood, serum, and plasma by isotope dilution HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
"specificity of 3,5-dichloro-L-tyrosine as a marker for chlorine-induced oxidation"
A detailed guide for researchers, scientists, and drug development professionals on the specificity and utility of 3,5-dichloro-L-tyrosine as a biomarker for chlorine-induced oxidative stress, in comparison to other relevant markers.
The accurate detection and quantification of oxidative damage induced by chlorine and its reactive species, such as hypochlorous acid (HOCl), are critical in various fields, from toxicology to clinical research. Among the array of biomarkers that have been identified, this compound (DCl-Tyr) has emerged as a highly specific indicator of chlorine-mediated protein modification. This guide provides an objective comparison of DCl-Tyr with other key biomarkers, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate tools for their studies.
Comparison of Biomarkers for Chlorine-Induced Oxidation
The ideal biomarker for chlorine-induced oxidation should be specific to the oxidant, stable, and readily detectable in biological matrices. Here, we compare DCl-Tyr with other commonly used markers.
| Biomarker | Type | Specificity for Chlorine-Induced Oxidation | Key Advantages | Limitations |
| This compound (DCl-Tyr) | Protein Oxidation (Amino Acid Adduct) | High . Formed by the direct reaction of HOCl or chlorine with tyrosine residues. | Stable and persistent, allowing for retrospective analysis.[1] Its formation from 3-chlorotyrosine (Cl-Tyr) upon further chlorination provides a dose-response relationship. | Can be detected at low levels in inflammatory conditions without direct chlorine exposure, although generally at much lower concentrations.[1] |
| 3-chloro-L-tyrosine (Cl-Tyr) | Protein Oxidation (Amino Acid Adduct) | High . Precursor to DCl-Tyr. | More abundant than DCl-Tyr at lower exposure levels.[2] Well-characterized and validated detection methods are available.[3] | Also found in inflammatory conditions due to endogenous myeloperoxidase activity, which can complicate the interpretation of low-level exposure.[4] |
| Chlorinated Lipids (e.g., 2-chloropalmitic acid) | Lipid Peroxidation | High . Formed from the reaction of HOCl with plasmalogens. | Provide evidence of lipid damage, a key mechanism of chlorine-induced toxicity. Can be detected in various biological matrices, including plasma and lung tissue.[5] | Analytical methods can be complex and may require derivatization. Less data is available on background levels in healthy individuals compared to chlorotyrosines. |
| 8-isoprostanes | Lipid Peroxidation | Low . A general marker of lipid peroxidation induced by various reactive oxygen species. | Well-established and widely used marker of oxidative stress. Commercial assays are readily available. | Not specific to chlorine-induced oxidation, as levels can be elevated in numerous conditions associated with oxidative stress.[1] |
Experimental Data Summary
The following table summarizes typical concentrations of these biomarkers found in different biological samples under various conditions. These values are compiled from multiple studies and should be considered as representative examples.
| Biomarker | Sample Type | Condition | Concentration Range | Reference |
| This compound (DCl-Tyr) | Human Plasma | Healthy (No known inflammation) | < Limit of Detection (LOD) | [6] |
| Human Plasma | Inflammatory Disease | < LOD - 5.22 ng/mL | [6] | |
| Rat Nasal Tissue | Chlorine Gas Exposure (dose-dependent) | Dose-dependent increase | [2] | |
| 3-chloro-L-tyrosine (Cl-Tyr) | Human Plasma | Healthy (No known inflammation) | < LOD - 4.26 ng/mL | [6] |
| Human Plasma | Inflammatory Disease | < LOD - 15.4 ng/mL | [6] | |
| Human Blood | In vitro Chlorine Gas Exposure (2.02 ppm for 15 min) | 941 ng/mL | [6] | |
| Chlorinated Fatty Acids (e.g., 2-Cl-PA) | Mouse Plasma | Chlorine Gas Exposure (400 ppm for 30 min) | Significant increase post-exposure | [5] |
| 8-isoprostanes | Human Urine | Healthy | Variable, depends on assay | [1] |
| Human Plasma | Lung Cancer | Significantly elevated vs. controls |
Experimental Protocols
Accurate and reproducible measurement of these biomarkers is paramount. Below are detailed methodologies for the key analytical techniques used.
Protocol 1: Quantification of this compound (DCl-Tyr) and 3-chloro-L-tyrosine (Cl-Tyr) by LC-MS/MS
This method is highly sensitive and specific for the detection of chlorinated tyrosines in biological samples.[3]
1. Sample Preparation:
-
Enzymatic Digestion: To 50 µL of plasma, whole blood, or serum, add an internal standard solution containing isotopically labeled DCl-Tyr and Cl-Tyr.
-
Add pronase solution to digest the proteins and release the amino acid adducts. Incubate at an elevated temperature (e.g., 55°C) for a specified time (e.g., 75 minutes).
-
Stop the reaction by protein precipitation with an organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
2. Solid Phase Extraction (SPE):
-
Condition a mixed-mode cation exchange SPE cartridge.
-
Load the supernatant from the protein precipitation step.
-
Wash the cartridge to remove interfering substances.
-
Elute the chlorinated tyrosines with an appropriate solvent mixture.
-
Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Chromatography: Use a reversed-phase HPLC column (e.g., Hypercarb) with a gradient elution program.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Mass Spectrometry: Operate a tandem mass spectrometer in positive ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for DCl-Tyr, Cl-Tyr, and their internal standards.
-
Protocol 2: Analysis of Chlorinated Fatty Acids by GC-MS
This protocol describes the analysis of α-chlorofatty aldehydes after derivatization.
1. Lipid Extraction:
-
Extract total lipids from the biological sample using a modified Bligh-Dyer method.
-
Add an appropriate internal standard (e.g., deuterated chlorinated fatty acid).
2. Derivatization:
-
Convert the α-chlorofatty aldehydes to their pentafluorobenzyl (PFB) oxime derivatives. This enhances their volatility and detection by GC-MS.
3. Purification:
-
Purify the derivatized lipids using thin-layer chromatography (TLC) or solid-phase extraction.
4. GC-MS Analysis:
-
Analyze the purified derivatives using a gas chromatograph coupled to a mass spectrometer operating in negative ion chemical ionization (NICI) mode.
-
Monitor specific ions corresponding to the PFB oxime derivatives of the chlorinated fatty aldehydes.
Protocol 3: Quantification of 8-isoprostanes by LC-MS/MS
This method is considered the gold standard for assessing lipid peroxidation.
1. Sample Preparation and Hydrolysis:
-
Add an internal standard (e.g., deuterated 8-isoprostane) to the sample (e.g., urine, plasma).
-
For total 8-isoprostane measurement, subject the sample to alkaline hydrolysis to release esterified isoprostanes.
2. Purification:
-
Purify the sample using solid-phase extraction (SPE).
3. LC-MS/MS Analysis:
-
Analyze the purified extract by reversed-phase LC-MS/MS.
-
Detection is typically performed using negative ion electrospray ionization and MRM.
Visualizing the Pathways and Processes
To further clarify the concepts discussed, the following diagrams illustrate the key pathways and workflows.
Caption: Formation of key biomarkers following chlorine exposure.
Caption: Signaling pathways activated by hypochlorous acid.
Caption: Experimental workflow for DCl-Tyr analysis.
References
- 1. Elucidation of in Vitro Chlorinated Tyrosine Adducts in Blood Plasma as Selective Biomarkers of Chlorine Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-chlorotyrosine and 3,5-dichlorotyrosine as biomarkers of respiratory tract exposure to chlorine gas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous measurement of 3-chlorotyrosine and 3,5-dichlorotyrosine in whole blood, serum, and plasma by isotope dilution HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Correlation of 3,5-Dichloro-L-Tyrosine with Other Oxidative Stress Markers: A Comparative Guide
In the landscape of oxidative stress research, the precise measurement of damage to biomolecules is paramount. 3,5-dichloro-L-tyrosine (Cl2-Tyr), a product of the myeloperoxidase (MPO) enzyme, has emerged as a specific marker for inflammation-driven oxidative stress. This guide provides a comparative analysis of Cl2-Tyr with other established oxidative stress markers—malondialdehyde (MDA), 8-isoprostane, and glutathione peroxidase (GPx)—supported by experimental data and detailed methodologies.
Mechanistic Overview: The Central Role of Myeloperoxidase
Myeloperoxidase, an enzyme abundant in neutrophils, plays a critical role in the innate immune response.[1] During inflammation, activated neutrophils release MPO, which utilizes hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) to produce hypochlorous acid (HOCl), a potent oxidizing and chlorinating agent.[2][3][4] HOCl can subsequently react with tyrosine residues on proteins to form 3-chlorotyrosine (Cl-Tyr) and, through further chlorination, this compound.[5] This makes Cl-Tyr and Cl2-Tyr highly specific biomarkers for MPO-catalyzed oxidation.[3][4][6]
Crucially, the reactive species generated by the MPO system can also initiate lipid peroxidation, a process that degrades lipids in cell membranes and produces secondary reactive species like malondialdehyde (MDA). Furthermore, chlorine exposure, which leads to the formation of chlorinated tyrosines, has also been linked to increased levels of 8-isoprostane, another key marker of lipid peroxidation. While a direct statistical correlation between Cl2-Tyr and these other markers is not extensively documented in single-cohort studies, the shared origin from MPO-driven inflammatory processes provides a strong mechanistic link.
Quantitative Comparison of Oxidative Stress Markers
The following tables summarize the levels of chlorinated tyrosines, malondialdehyde, and 8-isoprostane in various pathological conditions compared to control groups. It is important to note that these data are compiled from different studies, and direct correlations between the markers were not always assessed.
Table 1: Levels of Chlorinated Tyrosines in Disease States
| Biomarker | Pathological Condition | Sample Type | Concentration in Disease Group | Concentration in Control Group | Reference |
| 3-Chlorotyrosine | Atherosclerotic Lesions | LDL | 30-fold higher than circulating LDL | Circulating LDL | [6] |
| 3-Chlorotyrosine | Atherosclerotic Lesions | HDL | 40 ± 24 µmol/mol Tyr | 10 ± 3.8 µmol/mol Tyr (circulating HDL) | [7] |
| 3,5-Dichlorotyrosine | Inflammatory Disease | Serum | [5] | ||
| 3-Chlorotyrosine | Inflammatory Disease | Serum | [5] |
LRL: Lowest Reportable Limit
Table 2: Levels of Malondialdehyde (MDA) in Disease States
| Biomarker | Pathological Condition | Sample Type | Concentration in Disease Group | Concentration in Control Group | Reference |
| Malondialdehyde | Parkinson's Disease | Plasma | 7.48 ± 1.55 nmol/mL | 5.1 ± 1.26 nmol/mL | [8] |
| Malondialdehyde | Systemic Sclerosis | Serum | 1.51 ± 0.72 nmol/mL | Not specified | [9] |
| Malondialdehyde | Metabolic Syndrome | Plasma | Higher in subjects with MetS | Lower in subjects without MetS | [10] |
Table 3: Levels of 8-Isoprostane in Disease States
| Biomarker | Pathological Condition | Sample Type | Concentration in Disease Group | Concentration in Control Group | Reference |
| 8-Isoprostane | Systemic Sclerosis | Serum | 75-fold higher than controls | - | [11] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the biochemical pathways leading to the formation of these oxidative stress markers and a general workflow for their comparative analysis.
Caption: Myeloperoxidase-centered pathway of oxidative stress.
Caption: Experimental workflow for correlative analysis.
Experimental Protocols
Measurement of this compound by LC-MS/MS
This method allows for the simultaneous quantification of 3-chlorotyrosine and 3,5-dichlorotyrosine in biological matrices like whole blood, serum, or plasma.[5]
-
Sample Preparation:
-
To 50 µL of sample, add internal standards (isotope-labeled Cl-Tyr and Cl2-Tyr).
-
Perform protein digestion using pronase.
-
Isolate the chlorinated tyrosines using solid-phase extraction (SPE).[5]
-
-
Chromatographic Separation:
-
Utilize a reversed-phase HPLC system.
-
A common column is a Hypercarb column (e.g., 3 µm, 2.1 × 30 mm) maintained at an elevated temperature (e.g., 60 °C).[5]
-
Employ a gradient elution with mobile phases such as 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).[5]
-
-
Mass Spectrometric Detection:
-
Use a tandem mass spectrometer (MS/MS) with electrospray ionization (ESI) in positive ion mode.
-
Monitor specific multiple reaction monitoring (MRM) transitions for each analyte and its internal standard.[5]
-
-
Quantification:
-
Generate a calibration curve using known concentrations of Cl-Tyr and Cl2-Tyr standards.
-
Calculate the concentration of the analytes in the samples by comparing their peak area ratios to the internal standard against the calibration curve.
-
Measurement of Malondialdehyde (MDA) via Thiobarbituric Acid Reactive Substances (TBARS) Assay
The TBARS assay is a widely used method for estimating MDA levels, a marker of lipid peroxidation.
-
Sample Preparation:
-
For plasma or serum, samples can often be used directly or after dilution.
-
For tissues, homogenize the sample in a suitable buffer (e.g., phosphate buffer) on ice.
-
-
Reaction:
-
Mix the sample with an acidic solution (e.g., trichloroacetic acid or phosphoric acid) and a solution of thiobarbituric acid (TBA).
-
Incubate the mixture at a high temperature (e.g., 90-100°C) for a specified time (e.g., 60 minutes) to allow the reaction between MDA and TBA to form a colored adduct.
-
-
Detection:
-
After cooling, centrifuge the samples to pellet any precipitate.
-
Measure the absorbance of the supernatant at approximately 532 nm using a spectrophotometer.
-
-
Quantification:
-
Prepare a standard curve using a stable MDA precursor, such as 1,1,3,3-tetramethoxypropane.
-
Determine the MDA concentration in the samples by comparing their absorbance to the standard curve.
-
Measurement of 8-Isoprostane by Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA provides a high-throughput method for quantifying 8-isoprostane in various biological fluids.
-
Sample Preparation:
-
Samples such as urine, plasma, or serum may require purification and extraction, often using solid-phase extraction (SPE) cartridges, to concentrate the analyte and remove interfering substances.
-
-
ELISA Procedure (Competitive Assay):
-
The microplate wells are pre-coated with an antibody specific for 8-isoprostane.
-
Add standards and prepared samples to the wells, followed by the addition of an 8-isoprostane-horseradish peroxidase (HRP) conjugate.
-
During incubation, the 8-isoprostane in the sample competes with the HRP-conjugated 8-isoprostane for binding to the antibody.
-
Wash the plate to remove unbound components.
-
Add a substrate solution (e.g., TMB) that reacts with the bound HRP to produce a colored product.
-
-
Detection:
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Measure the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader. The intensity of the color is inversely proportional to the concentration of 8-isoprostane in the sample.
-
-
Quantification:
-
Generate a standard curve using known concentrations of 8-isoprostane.
-
Calculate the 8-isoprostane concentration in the samples based on the standard curve.
-
Conclusion
This compound is a highly specific and valuable biomarker for MPO-driven oxidative stress, which is intrinsically linked to inflammatory processes. While direct quantitative correlations with other general oxidative stress markers like MDA and 8-isoprostane are not yet well-established in the literature, the underlying biochemical pathways strongly suggest a relationship. The myeloperoxidase enzyme acts as a common upstream driver for both the formation of chlorinated tyrosines and the initiation of lipid peroxidation. For researchers in drug development and clinical science, the simultaneous measurement of these markers can provide a more nuanced understanding of the specific pathways of oxidative damage at play in various pathologies. Future studies focusing on the direct correlation of these biomarkers within specific disease cohorts will be invaluable in further elucidating the complex interplay of oxidative stress pathways.
References
- 1. Myeloperoxidase-derived oxidation: mechanisms of biological damage and its prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chlorination of tyrosyl residues in peptides by myeloperoxidase and human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Chlorotyrosine, a specific marker of myeloperoxidase-catalyzed oxidation, is markedly elevated in low density lipoprotein isolated from human atherosclerotic intima - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous measurement of 3-chlorotyrosine and 3,5-dichlorotyrosine in whole blood, serum, and plasma by isotope dilution HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Chlorotyrosine, a specific marker of myeloperoxidase-catalyzed oxidation, is markedly elevated in low density lipoprotein isolated from human atherosclerotic intima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Myeloperoxidase Targets Apolipoprotein A-I, the Major High Density Lipoprotein Protein, for Site-Specific Oxidation in Human Atherosclerotic Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. europeanreview.org [europeanreview.org]
- 9. mdpi.com [mdpi.com]
- 10. The higher plasma malondialdehyde concentrations are determined by metabolic syndrome-related glucolipotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Serum levels of 8-isoprostane, a marker of oxidative stress, are elevated in patients with systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Diagnostic Accuracy of 3,5-dichloro-L-tyrosine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3,5-dichloro-L-tyrosine (dCY) as a diagnostic biomarker, primarily focusing on its role in conditions associated with chlorine exposure and inflammatory stress. The following sections detail its performance against related biomarkers, present key experimental data, and outline the methodologies for its detection.
Comparative Analysis of Chlorinated Tyrosine Biomarkers
This compound and its mono-chlorinated counterpart, 3-chloro-L-tyrosine (CY), are products of tyrosine modification by reactive chlorine species.[1][2] This process is primarily initiated by exposure to chlorine gas or endogenously through the activity of the enzyme myeloperoxidase (MPO) during inflammation.[1][2] Consequently, the levels of these chlorinated amino acids in biological samples can serve as indicators of chlorine-induced or inflammatory oxidative stress.
The diagnostic utility of dCY is often considered in conjunction with CY. Studies have shown a strong correlation between the formation of CY and dCY upon exposure to chlorine gas.[2] However, baseline levels in healthy individuals and those with chronic inflammatory conditions differ, which is a critical consideration for diagnostic interpretation.
Quantitative Data Summary
The following tables summarize the reported concentrations of this compound and 3-chloro-L-tyrosine in various biological samples and conditions. These values are essential for establishing diagnostic thresholds and for comparing the relative abundance of these biomarkers.
| Biomarker | Condition | Sample Type | Concentration Range | Reference |
| This compound (dCY) | Healthy Individuals | Blood/Serum | Typically below the limit of detection or | [3][4] |
| Individuals with Inflammatory Disease | Blood/Serum | [3][4] | ||
| Chlorine Gas Exposure (2.02 ppm for 15 min) | Blood | 223 ng/mL | [3][4] | |
| 3-chloro-L-tyrosine (CY) | Healthy Individuals | Blood/Serum | [3][4] | |
| Individuals with Inflammatory Disease | Blood/Serum | [3][4] | ||
| Chlorine Gas Exposure (2.02 ppm for 15 min) | Blood | 941 ng/mL | [3][4] |
LRL = Lowest Reportable Limit
Analytical Method Performance
The accurate quantification of this compound is critical for its diagnostic application. The table below outlines the performance characteristics of a common analytical method.
| Parameter | This compound (dCY) | 3-chloro-L-tyrosine (CY) | Reference |
| Limit of Detection (LOD) | 0.396 ng/mL | 0.443 ng/mL | [3][4] |
| Calibration Range | 2.50–1000 ng/mL | 2.50–1000 ng/mL | [3][4] |
| Accuracy | ≥ 93% | ≥ 93% | [3][4] |
| Inter-day Precision (CV) | ≤ 10% | ≤ 10% | [3][4] |
| Intra-day Precision (CV) | ≤ 7.0% | ≤ 7.0% | [3][4] |
Signaling Pathway and Formation of this compound
The formation of this compound in biological systems is intrinsically linked to the activity of myeloperoxidase (MPO), an enzyme predominantly found in neutrophils. During inflammation or in response to pathogens, neutrophils release MPO, which catalyzes the reaction between hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) to produce hypochlorous acid (HOCl), a potent oxidizing and chlorinating agent.[1][5] HOCl can then react with tyrosine residues in proteins to form 3-chlorotyrosine and subsequently 3,5-dichlorotyrosine.[3]
Myeloperoxidase-mediated formation of this compound.
Experimental Protocols
The quantification of this compound in biological samples typically involves sophisticated analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][6] The latter is often preferred for its high sensitivity and specificity.
Sample Preparation and Analysis Workflow
The general workflow for the analysis of chlorinated tyrosines involves protein digestion, solid-phase extraction for sample cleanup, and subsequent instrumental analysis.
General experimental workflow for dCY analysis.
Key Methodological Steps for LC-MS/MS Analysis
-
Sample Collection: Collect whole blood, serum, or plasma using standard phlebotomy procedures.
-
Protein Digestion: Digest the proteins in the sample using an enzyme such as pronase to release the amino acid residues, including dCY and CY.[3]
-
Solid-Phase Extraction (SPE): Isolate the chlorinated tyrosines from the complex biological matrix using a solid-phase extraction column.[3] This step is crucial for removing interfering substances.
-
Chromatographic Separation: Separate dCY and CY from other components of the sample using high-performance liquid chromatography (HPLC) with a reverse-phase column.[3]
-
Mass Spectrometric Detection: Detect and quantify the separated analytes using tandem mass spectrometry (MS/MS).[3] This involves selecting the precursor ion for dCY, fragmenting it, and monitoring specific product ions for highly selective and sensitive quantification. Isotope-labeled internal standards are typically used to ensure accuracy.[3]
Conclusion
This compound is a specific biomarker of chlorine-induced and myeloperoxidase-mediated oxidative stress. Its quantification, alongside 3-chloro-L-tyrosine, can provide valuable diagnostic information for conditions such as chlorine gas exposure and various inflammatory diseases. The choice of dCY as a diagnostic marker should be based on a clear understanding of its baseline levels in different populations and the use of validated, sensitive, and specific analytical methods like LC-MS/MS. Further research is needed to establish definitive diagnostic cut-offs and to fully evaluate its performance against a wider range of established biomarkers in diverse clinical settings.
References
- 1. Chlorination of tyrosyl residues in peptides by myeloperoxidase and human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-chlorotyrosine and 3,5-dichlorotyrosine as biomarkers of respiratory tract exposure to chlorine gas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous measurement of 3-chlorotyrosine and 3,5-dichlorotyrosine in whole blood, serum, and plasma by isotope dilution HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous Measurement of 3-Chlorotyrosine and 3,5-Dichlorotyrosine in Whole Blood, Serum and Plasma by Isotope Dilution HPLC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
Evaluating the Clinical Utility of 3,5-dichloro-L-tyrosine Measurements: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3,5-dichloro-L-tyrosine (DC-Tyr) as a clinical biomarker, evaluating its performance against other alternatives with supporting experimental data. DC-Tyr, a chlorinated derivative of the amino acid L-tyrosine, has emerged as a specific and stable biomarker of protein oxidation mediated by the enzyme myeloperoxidase (MPO). MPO is a key component of the innate immune response and its activity is strongly linked to inflammatory processes.[1][2]
The Biochemical Formation of this compound
The formation of DC-Tyr is intricately linked to the inflammatory response, particularly the respiratory burst of neutrophils.[2] Activated neutrophils release MPO, which catalyzes the reaction between hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) to produce hypochlorous acid (HOCl), a potent oxidizing and chlorinating agent.[1][3][4] HOCl then reacts with tyrosine residues on proteins to form 3-chloro-L-tyrosine (MC-Tyr) and subsequently this compound.[5][6] As MPO is the only human enzyme known to produce HOCl, the presence of chlorinated tyrosines in biological samples is a specific indicator of MPO-catalyzed oxidative stress.[1][6]
Clinical Significance of Chlorinated Tyrosines
Elevated levels of both MC-Tyr and DC-Tyr have been implicated in a variety of diseases characterized by inflammation and oxidative stress. These include:
-
Cardiovascular Diseases: MPO and its products contribute to the oxidation of lipoproteins and endothelial dysfunction.[3]
-
Neurodegenerative Diseases: MPO-derived oxidants are linked to neuroinflammation and neuronal damage.[3][7]
-
Cancers: MPO-derived reactive species can cause DNA damage and promote mutagenesis.[8]
-
Renal and Lung Diseases: MPO activity is associated with tissue injury in the kidneys and lungs, including conditions like COVID-19 and chronic lung disease in preterm infants.[3][8][9]
-
Exposure to Chlorine Gas: DC-Tyr and MC-Tyr are reliable biomarkers for confirming exposure to chlorine gas, a significant public health concern.[5][10][11]
Quantitative Data Comparison
The following tables summarize the levels of this compound and 3-chloro-L-tyrosine in various biological samples under different conditions, providing a quantitative basis for their clinical utility.
Table 1: Baseline and Disease-State Levels of Chlorinated Tyrosines
| Analyte | Sample Type | Condition | Concentration | Reference |
| 3-chloro-L-tyrosine | Blood/Serum | Healthy Individuals | [5][12] | |
| This compound | Blood/Serum | Healthy Individuals | [5][12] | |
| 3-chloro-L-tyrosine | Blood/Serum | Chronic Inflammatory Disease | [5][12] | |
| This compound | Blood/Serum | Chronic Inflammatory Disease | [5][12] | |
| 3-chloro-L-tyrosine | Tracheal Aspirate Proteins | Preterm Infants without Chronic Lung Disease | Median 49 µmol/mol tyrosine | [9] |
| 3-chloro-L-tyrosine | Tracheal Aspirate Proteins | Preterm Infants with Chronic Lung Disease | Median 88 µmol/mol tyrosine | [9] |
LRL = Lowest Reportable Limit
Table 2: Chlorinated Tyrosine Levels After Chlorine Gas Exposure
| Analyte | Sample Type | Exposure Condition | Concentration | Reference |
| 3-chloro-L-tyrosine | Blood | 2.02 ppm for 15 min | 941 ng/mL | [5][12] |
| This compound | Blood | 2.02 ppm for 15 min | 223 ng/mL | [5][12] |
Comparison with Other Biomarkers of Oxidative Stress
While DC-Tyr is a specific marker for MPO activity, other biomarkers are used to assess general oxidative stress.
Table 3: Comparison of Oxidative Stress Biomarkers
| Biomarker | What it Measures | Advantages | Disadvantages |
| This compound | MPO-specific oxidative stress | High specificity for neutrophil-driven inflammation. Stable and measurable in various biological fluids. | Baseline levels can be elevated in chronic inflammatory conditions.[11] |
| 3-chloro-L-tyrosine | MPO-specific oxidative stress | More abundant than DC-Tyr. Also highly specific for MPO activity. | Same as DC-Tyr. |
| Dityrosine | General protein oxidation | Indicates a broad range of oxidative insults. | Lacks specificity to a particular enzymatic source.[13] |
| Protein Carbonyls | General protein oxidation | A widely used and established marker of severe oxidative damage. | Can be formed by various reactive oxygen species, lacking specificity. |
| Lipid Chlorohydrins | MPO-mediated lipid peroxidation | Specific to MPO-driven lipid damage. | May be less stable than chlorinated tyrosines. |
Experimental Protocols
The accurate measurement of this compound is critical for its clinical utility. The most common and reliable methods are based on mass spectrometry.
Method 1: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This is a sensitive and rapid method for the simultaneous detection and quantification of MC-Tyr and DC-Tyr.[5]
Protocol Outline:
-
Sample Preparation: 50 µL of whole blood, serum, or plasma is subjected to enzymatic digestion using pronase to release the amino acids from proteins.
-
Purification: The digest is purified using solid-phase extraction (SPE) to remove interfering substances.
-
Chromatographic Separation: The purified sample is injected into a reversed-phase HPLC system to separate MC-Tyr and DC-Tyr from other components.
-
Mass Spectrometric Detection: The separated analytes are detected by tandem mass spectrometry (MS/MS) using isotope dilution for accurate quantification. The run time is typically around 5 minutes.[5]
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is also used for the simultaneous analysis of MC-Tyr and DC-Tyr, particularly in tissue samples.[10]
Protocol Outline:
-
Sample Preparation: Tissue samples are homogenized and proteins are precipitated.
-
Hydrolysis: The protein pellet is hydrolyzed to release amino acids.
-
Derivatization: The amino acids are chemically modified (derivatized) to make them volatile for GC analysis.
-
Chromatographic Separation: The derivatized sample is injected into a GC system for separation.
-
Mass Spectrometric Detection: The separated derivatives are detected by a mass spectrometer using selective ion monitoring for quantification.[10]
Conclusion
Measurements of this compound offer a high degree of specificity for assessing oxidative stress and inflammation mediated by myeloperoxidase. Its stability and the development of sensitive analytical methods like HPLC-MS/MS make it a valuable tool in clinical research and drug development. While other biomarkers provide a broader picture of oxidative stress, the specificity of DC-Tyr to the MPO pathway allows for a more targeted investigation of neutrophil-driven inflammatory processes. The choice of biomarker will ultimately depend on the specific research question and the pathological mechanisms being investigated.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Myeloperoxidase-derived oxidation: mechanisms of biological damage and its prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous measurement of 3-chlorotyrosine and 3,5-dichlorotyrosine in whole blood, serum, and plasma by isotope dilution HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Chloro-L-Tyrosine | C9H10ClNO3 | CID 110992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Myeloperoxidase as an Active Disease Biomarker: Recent Biochemical and Pathological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. optimaldx.com [optimaldx.com]
- 9. 3-Chlorotyrosine as a marker of protein damage by myeloperoxidase in tracheal aspirates from preterm infants: association with adverse respiratory outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3-chlorotyrosine and 3,5-dichlorotyrosine as biomarkers of respiratory tract exposure to chlorine gas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Simultaneous Measurement of 3-Chlorotyrosine and 3,5-Dichlorotyrosine in Whole Blood, Serum and Plasma by Isotope Dilution HPLC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Current analytical methods for the detection of dityrosine, a biomarker of oxidative stress, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing Reference Intervals for 3,5-dichloro-L-tyrosine in Healthy Populations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the current knowledge on reference intervals for 3,5-dichloro-L-tyrosine (Cl2-Tyr) in healthy human populations. It includes a comparison with alternative biomarkers of myeloperoxidase (MPO) activity and inflammation, detailed experimental protocols for Cl2-Tyr quantification, and visualizations to aid in understanding the underlying biochemical and experimental workflows.
Introduction
This compound is a specific product of the chlorination of tyrosine residues by hypochlorous acid (HOCl), which is primarily generated by the enzyme myeloperoxidase (MPO) in activated neutrophils.[1][2] As such, Cl2-Tyr is considered a stable and specific biomarker of MPO-catalyzed oxidative stress and has been investigated in the context of inflammatory diseases and exposure to chlorine gas.[1][3] Establishing a reliable reference interval in a healthy population is crucial for interpreting elevated levels of this biomarker in pathological conditions.
Reference Intervals for this compound
Studies on healthy populations have consistently shown that the circulating levels of this compound are typically below the limit of detection of current analytical methods. This suggests that in a state of health, the endogenous production of Cl2-Tyr is negligible.
Table 1: Reference Intervals for this compound in Healthy Populations
| Study Population | Sample Type | Analytical Method | Limit of Detection (LOD) | Lowest Reportable Limit (LRL) | Reference Interval | Citation |
| 200 healthy individuals | Blood, Serum | Isotope Dilution HPLC-MS/MS | 0.396 ng/mL | 2.50 ng/mL | < 2.50 ng/mL (Only one specimen had a detectable amount) | [3] |
| 1780 participants (NHANES) | Serum | Isotope Dilution HPLC-MS/MS | Not specified | 2.50 ng/mL | 99.6% of samples were < 2.50 ng/mL |
NHANES: National Health and Nutrition Examination Survey
Comparative Analysis of Alternative Biomarkers
While this compound is a highly specific marker of MPO-catalyzed chlorination, other biomarkers are also used to assess MPO activity and general inflammation. The choice of biomarker often depends on the specific research question and the available analytical capabilities.
Table 2: Comparison of this compound with Alternative Biomarkers
| Biomarker | Analyte Type | Typical Analytical Method | Advantages | Limitations |
| This compound | Modified Amino Acid | Isotope Dilution HPLC-MS/MS | Highly specific for MPO-catalyzed chlorination. Stable end-product. | Generally undetectable in healthy individuals, making it a marker of pathology rather than a continuous variable. Requires sensitive mass spectrometry. |
| 3-chlorotyrosine | Modified Amino Acid | Isotope Dilution HPLC-MS/MS, GC-MS | More abundant than Cl2-Tyr. Specific for MPO activity. | Can be detected at low levels in healthy individuals, requiring a well-defined reference range. |
| Myeloperoxidase (MPO) | Protein | ELISA, Chemiluminescence Immunoassay (CLEIA) | Directly measures the enzyme concentration. Commercially available kits. | Does not always correlate with enzyme activity. Can be influenced by pre-analytical variables. |
| MPO Activity | Enzyme Activity | Colorimetric or Fluorometric Assays | Measures the functional capacity of the enzyme. | Can be less specific due to interference from other peroxidases. Requires careful sample handling. |
| C-Reactive Protein (CRP) | Protein | Immunoassays | Widely available, standardized clinical test. Good general marker of inflammation. | Not specific to MPO activity or neutrophilic inflammation. |
| Interleukin-6 (IL-6) | Cytokine | Immunoassays | Early and sensitive marker of inflammation. | Short half-life and can be influenced by various stimuli, not specific to MPO. |
Table 3: Performance Characteristics of Selected Biomarkers in Specific Disease Contexts
| Biomarker | Disease Context | Sensitivity | Specificity | Area Under the Curve (AUC) | Citation |
| Myeloperoxidase (MPO) | Periprosthetic Joint Infection | 69% | 88% | 0.86 | [4] |
| Myeloperoxidase (MPO) | Periprosthetic Joint Infection (ELISA) | 100% | 94.4% | Not Reported | [4] |
| Interleukin-6 (IL-6) | Acute Periprosthetic Joint Infection | 93.5% | 83.6% | 0.929 | [5] |
| C-Reactive Protein (CRP) | Chronic Periprosthetic Joint Infection | 77.4% | 91.8% | 0.908 | [5] |
Experimental Protocols
Quantification of this compound by Isotope Dilution HPLC-MS/MS
This protocol is a summary of the methodology described by Johnson et al. (2016).[3]
1. Sample Preparation (Enzymatic Digestion and Solid Phase Extraction)
-
Spiking: To 50 µL of whole blood, serum, or plasma, add an internal standard solution containing isotopically labeled this compound (e.g., ¹³C₉,¹⁵N-Cl2-Tyr).
-
Enzymatic Digestion: Add pronase solution to the sample to digest proteins and release the chlorinated tyrosine residues. Incubate at an appropriate temperature and duration (e.g., 60°C for 75 minutes).[6]
-
Protein Precipitation: After digestion, precipitate the remaining proteins by adding a solvent like acetonitrile.
-
Solid Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol and then with water.
-
Load the supernatant from the protein precipitation step onto the SPE cartridge.
-
Wash the cartridge with an appropriate solvent to remove interfering substances.
-
Elute the this compound and the internal standard with a suitable elution solvent (e.g., a mixture of methanol and ammonium hydroxide).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a mobile phase-compatible solution (e.g., 0.1% formic acid in water).
2. HPLC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A column suitable for the separation of small polar molecules, such as a porous graphitic carbon column (e.g., Hypercarb, 2.1 x 30 mm, 3 µm).[3]
-
Mobile Phases:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution: A gradient program is used to separate this compound from other matrix components. An example gradient could be:
-
0-1 min: 2% B
-
1-4 min: Linear gradient to 98% B
-
4-5 min: Hold at 98% B
-
5-5.1 min: Return to 2% B
-
5.1-6 min: Re-equilibration at 2% B
-
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both native this compound and its stable isotope-labeled internal standard.
-
Example transition for this compound: m/z 250.0 → 169.0.[3]
-
Example transition for ¹³C₉,¹⁵N-3,5-dichloro-L-tyrosine: m/z 260.0 → 178.0.
-
3. Quantification
-
Construct a calibration curve using known concentrations of this compound standards.
-
Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
Signaling Pathway of this compound Formation
Caption: Myeloperoxidase-mediated chlorination of tyrosine.
Experimental Workflow for this compound Quantification
Caption: Workflow for Cl2-Tyr analysis.
References
- 1. Simultaneous Measurement of 3-Chlorotyrosine and 3,5-Dichlorotyrosine in Whole Blood, Serum and Plasma by Isotope Dilution HPLC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Simultaneous measurement of 3-chlorotyrosine and 3,5-dichlorotyrosine in whole blood, serum, and plasma by isotope dilution HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Active myeloperoxidase: a promising biomarker to differentiate “acute” and “low-grade” peri-prosthetic joint infections from aseptic failures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serum Interleukin-6 Exhibits Better Diagnostic Performance Than Serum C-Reactive Protein in Acute Periprosthetic Joint Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. stacks.cdc.gov [stacks.cdc.gov]
3,5-Dichloro-L-tyrosine: A More Specific Biomarker of Acute Chlorine Exposure Than 3-chloro-L-tyrosine
For researchers, scientists, and drug development professionals, the accurate detection of exposure to chlorine gas and the monitoring of inflammatory diseases are critical. While 3-chloro-L-tyrosine (Cl-Tyr) has been a longtime staple biomarker for myeloperoxidase (MPO)-driven inflammation, emerging evidence highlights 3,5-dichloro-L-tyrosine (DCl-Tyr) as a more specific indicator, particularly in distinguishing acute chlorine gas exposure from chronic inflammatory conditions.
Both Cl-Tyr and its dichlorinated counterpart, DCl-Tyr, are formed through the action of hypochlorous acid (HOCl) on tyrosine residues.[1][2] HOCl is a potent oxidizing and chlorinating agent produced by the enzyme myeloperoxidase (MPO), which is primarily found in neutrophils.[3] During inflammation, activated neutrophils release MPO, leading to the generation of HOCl and subsequent formation of chlorinated tyrosines.[3] However, the relative abundance of these two biomarkers appears to differ significantly depending on the nature of the chlorine source.
This guide provides a comparative analysis of DCl-Tyr and Cl-Tyr, presenting experimental data that underscores the superior specificity of DCl-Tyr for identifying acute chlorine exposure.
Quantitative Data Summary: DCl-Tyr vs. Cl-Tyr Levels
A key study provides a direct comparison of Cl-Tyr and DCl-Tyr levels across different cohorts: healthy individuals, patients with chronic inflammatory diseases, and blood samples experimentally exposed to chlorine gas. The data clearly indicates that while Cl-Tyr is elevated in both inflammation and chlorine exposure, a significant increase in DCl-Tyr is more characteristic of direct exposure to chlorine gas.
| Condition | 3-chloro-L-tyrosine (Cl-Tyr) Concentration (ng/mL) | This compound (DCl-Tyr) Concentration (ng/mL) |
| Healthy Individuals (n=200) | ||
| Patients with Inflammatory Disease (n=175) | ||
| Blood Exposed to 2.02 ppm Chlorine Gas | 941 | 223 |
| LRL = Lowest Reportable Limit (2.50 ng/mL for both analytes)[4][5] |
These findings suggest that the ratio of DCl-Tyr to Cl-Tyr could serve as a more robust indicator of chlorine gas exposure. In cases of chronic inflammation, Cl-Tyr is the predominant product, whereas exposure to a high concentration of chlorine gas leads to a more substantial formation of DCl-Tyr.[6]
Signaling Pathway and Biomarker Formation
The formation of both Cl-Tyr and DCl-Tyr is initiated by the activation of neutrophils, a key event in the inflammatory response. The following diagram illustrates the pathway leading to the generation of these biomarkers.
Caption: Formation of chlorinated tyrosine biomarkers.
Experimental Protocols
The simultaneous quantification of Cl-Tyr and DCl-Tyr is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following provides a general overview of a common experimental workflow.
Sample Preparation
-
Protein Precipitation: To 50 µL of whole blood, serum, or plasma, add an appropriate volume of a protein precipitation agent (e.g., acetonitrile) containing isotopically labeled internal standards for Cl-Tyr and DCl-Tyr.
-
Centrifugation: Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Enzymatic Digestion: Transfer the supernatant to a new tube and dry it down. Reconstitute the residue in a suitable buffer and add a protease, such as pronase, to digest the proteins and release the chlorinated tyrosine residues. Incubate at an optimal temperature (e.g., 37°C) for a specified duration.[6]
-
Solid-Phase Extraction (SPE): Purify the digested sample using an SPE cartridge to remove interfering substances. Elute the analytes of interest.[6]
-
Final Preparation: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.[6]
LC-MS/MS Analysis
-
Chromatographic Separation: Employ a reversed-phase HPLC column to separate Cl-Tyr and DCl-Tyr from other components in the sample. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile), both containing a small amount of an acid (e.g., formic acid), is commonly used.[6]
-
Mass Spectrometric Detection: Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection of the parent and product ions of Cl-Tyr and DCl-Tyr and their respective internal standards.[6]
References
- 1. Myeloperoxidase-derived oxidation: mechanisms of biological damage and its prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 3-Chlorotyrosine, a specific marker of myeloperoxidase-catalyzed oxidation, is markedly elevated in low density lipoprotein isolated from human atherosclerotic intima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Simultaneous Measurement of 3-Chlorotyrosine and 3,5-Dichlorotyrosine in Whole Blood, Serum and Plasma by Isotope Dilution HPLC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous measurement of 3-chlorotyrosine and 3,5-dichlorotyrosine in whole blood, serum, and plasma by isotope dilution HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3,5-dichloro-L-tyrosine: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 3,5-dichloro-L-tyrosine, a halogenated organic compound, is critical to ensure laboratory safety and environmental protection. This guide provides a step-by-step operational plan for its disposal, adhering to general hazardous waste protocols.
Immediate Safety Precautions and Spill Response
In the event of a spill, immediate action is necessary to mitigate exposure and contamination.
-
Personal Protective Equipment (PPE): Before handling this compound, always wear appropriate PPE, including chemical-impermeable gloves, tightly fitting safety goggles, and a lab coat.[1] For larger spills or where dust formation is possible, a full-face respirator may be necessary.[1]
-
Spill Cleanup: For small spills that can be cleaned up within 15 minutes, use an inert absorbent material.[2] All contaminated cleanup materials must be treated as hazardous waste.[3][4] For larger spills, or if you are not trained to handle them, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department.[3]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[5]
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1][6]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[1][5]
-
Ingestion: Rinse mouth with water and seek immediate medical attention.[1]
-
Step-by-Step Disposal Protocol
Disposal of this compound must be handled as hazardous waste. Do not dispose of it down the drain or in regular trash.[2][3]
-
Waste Characterization: this compound is a halogenated organic solid. This classification is crucial for proper segregation.
-
Segregation: This waste must be kept separate from other waste streams to prevent dangerous reactions.[4] Specifically, do not mix with:
-
Container Selection:
-
Labeling:
-
Accumulation in a Satellite Accumulation Area (SAA):
-
Requesting Pickup:
Quantitative Data for Hazardous Waste Accumulation
The following table summarizes general quantitative limits for hazardous waste storage in a Satellite Accumulation Area. These are not specific to this compound but are common regulatory limits.
| Parameter | Limit | Citation(s) |
| Maximum Volume of Hazardous Waste | 55 gallons | [4][10][11] |
| Maximum Volume of Acutely Toxic Waste | 1 quart | [4][10][11] |
| Maximum Storage Time (partially filled) | Up to 12 months (institution-dependent) | [8][10][11] |
| Time to Removal After Container is Full | Within 3 days | [8][10][11] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound waste.
References
- 1. echemi.com [echemi.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. ehs.stanford.edu [ehs.stanford.edu]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. dept.harpercollege.edu [dept.harpercollege.edu]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. bucknell.edu [bucknell.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. odu.edu [odu.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling 3,5-dichloro-L-tyrosine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3,5-dichloro-L-tyrosine in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a halogenated aromatic amino acid. While specific toxicity data is limited, it should be handled with care, assuming it may cause skin, eye, and respiratory irritation. The personal protective equipment listed below is essential to prevent exposure.
Summary of Required Personal Protective Equipment
| Protection Type | Specification |
| Eye and Face | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield should be used in addition to goggles when there is a significant risk of splashing or dust generation. |
| Skin Protection | Gloves: For incidental contact (e.g., splashes), double-gloving with nitrile gloves is recommended. For prolonged or direct contact, heavyweight gloves made of Viton® or Butyl rubber should be used, as they offer superior resistance to chlorinated aromatic compounds.[1] Always inspect gloves for degradation or punctures before use. Lab Coat/Clothing: Wear a flame-retardant lab coat, and for operations with a higher risk of exposure, impervious clothing is recommended.[1] |
| Respiratory | All handling of this compound powder must be conducted in a certified chemical fume hood to avoid dust formation and inhalation.[1] If exposure limits are exceeded or if dust cannot be controlled, a full-face respirator with an appropriate cartridge should be used.[1] Recommended cartridges include a combination of organic vapor and particulate filters (P100).[2][3][4] |
Note: No specific occupational exposure limits (e.g., PEL, TLV) have been established for this compound.
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical for safety. The following steps outline the procedure for safely handling this compound, from preparation to cleanup.
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.
-
Gather all necessary PPE and ensure it is in good condition.
-
Prepare all necessary equipment (e.g., spatulas, weighing paper, glassware) and place it inside the fume hood to minimize movement in and out of the containment area.
-
-
Handling (inside a chemical fume hood):
-
Don the appropriate PPE as specified in the table above.
-
Carefully weigh and transfer the this compound powder. Use techniques that minimize dust generation, such as gentle scooping rather than pouring from a height.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Keep containers of the chemical closed when not in use.
-
-
Post-Handling and Cleanup:
-
Decontaminate all surfaces in the fume hood with an appropriate solvent (e.g., acetone), collecting the rinsate as hazardous waste.[5]
-
Carefully remove and dispose of contaminated disposable PPE (e.g., gloves) in the designated solid hazardous waste container.
-
Wash hands thoroughly with soap and water after removing PPE.
-
Emergency and Disposal Plans
Emergency Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the affected person to fresh air immediately.[1] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing.[1] Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Spills | Evacuate the area. Avoid breathing dust. Wearing full PPE, including respiratory protection, cover the spill with an inert absorbent material. Carefully sweep up the material, place it into a suitable, closed, and labeled container for disposal.[1] Do not let the chemical enter drains.[1] |
Disposal Plan
This compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Waste Classification: This compound is classified as a halogenated organic waste .[5][6]
-
Containment: Collect all solid waste (e.g., excess reagent, contaminated gloves, weighing paper) in a clearly labeled, sealed container designated for halogenated solid waste.[5]
-
Liquid Waste: Collect any solutions of this compound or solvent rinsate in a separate, clearly labeled container for halogenated liquid waste.[5] Do not mix with non-halogenated waste.[5]
-
Disposal Route: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office.[5] Halogenated organic wastes are typically disposed of via high-temperature incineration.[7]
Workflow Visualization
The following diagram illustrates the standard operating procedure for the safe handling of this compound.
References
- 1. esafetysupplies.com [esafetysupplies.com]
- 2. northwestern.edu [northwestern.edu]
- 3. Selecting the Right Reusable Respirator Cartridge Filter - Gemplers [learn.gemplers.com]
- 4. parcilsafety.com [parcilsafety.com]
- 5. fishersci.com [fishersci.com]
- 6. multimedia.3m.com [multimedia.3m.com]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Chlorine [cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
